molecular formula C9H8N2O B1600534 3-(Oxazol-4-yl)aniline CAS No. 521982-80-9

3-(Oxazol-4-yl)aniline

Cat. No.: B1600534
CAS No.: 521982-80-9
M. Wt: 160.17 g/mol
InChI Key: ZHOOTBMJVAOIIO-UHFFFAOYSA-N
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Description

3-(Oxazol-4-yl)aniline (CAS 521982-80-9) is a high-purity heterocyclic aromatic amine serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features both an aniline and an oxazole ring, a privileged scaffold in the design of biologically active molecules. The utility of the oxazole nucleus is well-documented, as it is a key intermediate in synthesizing new chemical entities with a wide spectrum of biological activities . Researchers value this compound for its application in developing potential therapeutic agents, particularly in the fields of antimicrobial and anticancer research, where oxazole derivatives have shown significant promise . The compound is supplied with a minimum purity of 97% . Its molecular formula is C9H8N2O, with a molecular weight of 160.18 g/mol . Canonical SMILES is represented as NC1=CC=CC(C2=COC=N2)=C1 . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to handling. This compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-oxazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOOTBMJVAOIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449134
Record name 3-(oxazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521982-80-9
Record name 3-(oxazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Oxazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold". Oxazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] The rigid, planar structure of the oxazole ring, combined with its capacity for hydrogen bonding and dipole-dipole interactions, allows for precise and high-affinity binding to various biological targets.

This guide focuses on a specific, yet highly valuable derivative: 3-(Oxazol-4-yl)aniline. The presence of the aniline moiety provides a crucial handle for further chemical modifications, making it an attractive building block for the synthesis of compound libraries in drug discovery programs. The amino group can be readily acylated, alkylated, or used in cross-coupling reactions to explore the structure-activity relationships of novel therapeutic agents. This document provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering practical insights for researchers and professionals in the field of drug development.

Strategic Approaches to the Synthesis of this compound

The construction of the 4-substituted oxazole ring in this compound can be approached through several established synthetic methodologies. Two of the most robust and versatile methods, the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis, are detailed below. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory-specific capabilities.

Method 1: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2] This method is particularly advantageous for the synthesis of 4-substituted oxazoles. The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[2]

Conceptual Workflow for the Van Leusen Synthesis of this compound

van_leusen_workflow start 3-Nitrobenzaldehyde intermediate1 3-Aminobenzaldehyde start->intermediate1 Reduction (e.g., Fe/HCl) product This compound intermediate1->product Van Leusen Reaction reagent Tosylmethyl isocyanide (TosMIC) K2CO3, Methanol reagent->intermediate1

Caption: Van Leusen synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 3-Aminobenzaldehyde

  • To a stirred suspension of 3-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq).

  • Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.

  • Maintain the reaction at reflux for 2-3 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-aminobenzaldehyde as a light brown solid.[1]

Part B: Van Leusen Oxazole Synthesis

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[1]

Method 2: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[3] This method is highly versatile and can be used to synthesize a wide variety of substituted oxazoles. The key intermediate for the synthesis of this compound is N-(1-(3-aminophenyl)-2-oxoethyl)formamide.

Conceptual Workflow for the Robinson-Gabriel Synthesis

robinson_gabriel_workflow start 3-Aminoacetophenone intermediate1 2-Bromo-1-(3-aminophenyl)ethan-1-one start->intermediate1 Bromination intermediate2 N-(1-(3-aminophenyl)-2-oxoethyl)formamide intermediate1->intermediate2 Formamidation product This compound intermediate2->product Cyclodehydration (e.g., POCl3)

Caption: Robinson-Gabriel synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 2-Bromo-1-(3-aminophenyl)ethan-1-one

  • Dissolve 3-aminoacetophenone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Cool the solution in an ice bath and add bromine (1.0 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-bromo-1-(3-aminophenyl)ethan-1-one, which can be used in the next step without further purification.

Part B: Synthesis of N-(1-(3-aminophenyl)-2-oxoethyl)formamide

  • Dissolve the crude 2-bromo-1-(3-aminophenyl)ethan-1-one in a suitable solvent like acetone.

  • Add sodium formate (1.5 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The resulting N-(1-(3-aminophenyl)-2-oxoethyl)formamide can be purified by crystallization or used directly in the next step.

Part C: Robinson-Gabriel Cyclodehydration

  • To the crude N-(1-(3-aminophenyl)-2-oxoethyl)formamide, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) cautiously at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base such as sodium hydroxide or sodium carbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.[3]

Comprehensive Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

Technique Expected Observations
¹H NMR Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm. The protons on the aniline ring will exhibit characteristic splitting patterns (doublets, triplets, and a singlet or doublet of doublets). The two protons on the oxazole ring will appear as distinct singlets, typically at higher chemical shifts (δ ~7.5-8.5 ppm). Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group will be shielded, appearing at a lower chemical shift, while the carbons of the oxazole ring will be deshielded. Oxazole Carbons: Two distinct signals for the C4 and C5 carbons of the oxazole ring.
FT-IR N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. C-H Stretching (Aromatic): Bands above 3000 cm⁻¹. C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region. C-O-C Stretching: A strong band in the fingerprint region, typically around 1050-1250 cm⁻¹.
Mass Spec. Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (C₉H₈N₂O = 160.17 g/mol ). Fragmentation Pattern: Characteristic fragmentation of the oxazole ring and loss of small molecules like HCN or CO.
Analytical Workflow for Quality Control

A systematic approach to quality control ensures the reliability of the synthesized material for downstream applications.

Quality Control Workflow

qc_workflow synthesis Crude this compound purification Column Chromatography synthesis->purification identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) purification->identity purity Purity Assessment (HPLC, Elemental Analysis) identity->purity final Qualified this compound purity->final

Caption: Quality control workflow for synthesized this compound.

Conclusion and Future Perspectives

This technical guide has outlined two robust synthetic strategies for the preparation of this compound, a versatile building block in medicinal chemistry. The detailed experimental protocols for both the Van Leusen and Robinson-Gabriel syntheses provide a practical framework for its production in a laboratory setting. Furthermore, the comprehensive characterization data serves as a benchmark for quality control, ensuring the integrity of the synthesized compound.

The strategic importance of this compound lies in its potential for derivatization. The accessible amino functionality allows for the exploration of a vast chemical space, enabling the development of novel compounds with tailored pharmacological profiles. As the demand for innovative therapeutics continues to grow, the methodologies and analytical insights presented in this guide will be invaluable to researchers and scientists dedicated to the advancement of drug discovery.

References

An In-Depth Technical Guide to 3-(Oxazol-4-yl)aniline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(Oxazol-4-yl)aniline is a heterocyclic aromatic amine that serves as a vital structural motif and versatile building block in contemporary medicinal chemistry and materials science. Comprising a nucleophilic aniline ring linked to an electron-deficient oxazole ring, this compound offers a unique combination of chemical properties. The oxazole moiety is a recognized pharmacophore present in numerous natural products and synthetic therapeutic agents, valued for its ability to engage in hydrogen bonding and its role as a bioisosteric replacement for other functionalities.[1][2] The aniline portion provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and the development of functional materials.[3][4] This guide provides an in-depth exploration of the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals.

Core Chemical Identity and Properties

The fundamental identity of this compound is crucial for its application and regulatory compliance. Its IUPAC name correctly identifies the connectivity and nature of the heterocyclic and aromatic systems.

  • IUPAC Name: 3-(1,3-Oxazol-4-yl)aniline

  • Synonyms: 3-(Oxazol-4-yl)benzenamine

  • CAS Number: 521982-80-9[5]

  • Molecular Formula: C₉H₈N₂O[5]

  • Molecular Weight: 160.17 g/mol [5]

Physicochemical Data Summary:

PropertyValueSource
Molecular Weight 160.17 g/mol [5]
Molecular Formula C₉H₈N₂O[5]
Physical State Solid
Purity (Typical) >95%[6]
Storage Conditions Room temperature, inert atmosphere, protect from light

Spectroscopic Profile: A Structural Fingerprint

While a publicly available, fully assigned experimental spectrum for this compound is not readily found, its spectroscopic characteristics can be confidently predicted based on the constituent functional groups. These predictions are essential for reaction monitoring and quality control.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for both the aniline and oxazole protons.

  • Oxazole Protons: Two singlets in the downfield region (δ 7.5-8.5 ppm) are anticipated, corresponding to the protons at the C2 and C5 positions of the oxazole ring.

  • Aniline Protons: The aromatic protons on the aniline ring will appear as a complex multiplet system in the δ 6.5-7.5 ppm range, characteristic of a 1,3-disubstituted benzene ring.

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons would be observed, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon spectrum will provide key information on the electronic environment of each carbon atom.

  • Oxazole Carbons: Signals for the three carbons of the oxazole ring are expected in the δ 120-160 ppm region.

  • Aniline Carbons: Six distinct signals for the benzene ring carbons will be present. The carbon attached to the amino group (C3) will be shielded (upfield), while the carbon attached to the oxazole ring (C1) will be deshielded (downfield).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is useful for identifying key functional groups.

  • N-H Stretching: A characteristic pair of sharp to medium bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.

  • C=N and C=C Stretching: A series of bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the aromatic rings and the oxazole C=N bond.

  • C-O Stretching: A strong band around 1050-1150 cm⁻¹ associated with the C-O-C stretch of the oxazole ring.

Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum would be observed at an m/z value corresponding to the molecular weight of the compound (160.17).

Synthesis and Purification

The synthesis of phenyl-oxazoles can be achieved through several established methodologies. A common and reliable approach is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[7] For this compound, a practical route involves starting from 3-nitrobenzaldehyde, forming the oxazole ring, and subsequently reducing the nitro group to the target aniline.

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Nitro Group Reduction A 3-Nitrobenzaldehyde B 4-(3-Nitrophenyl)oxazole A->B  TosMIC, K2CO3  Methanol, Reflux C 4-(3-Nitrophenyl)oxazole D This compound (Final Product) C->D  SnCl2·2H2O, HCl  Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Representative):

Step 1: Synthesis of 4-(3-Nitrophenyl)oxazole

  • Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq.) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq.).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq.) portion-wise to the stirred solution.

  • Reaction Condition: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(3-nitrophenyl)oxazole.

Step 2: Synthesis of this compound

  • Reaction Setup: Suspend the 4-(3-nitrophenyl)oxazole (1.0 eq.) from Step 1 in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.). Carefully add concentrated hydrochloric acid dropwise to the stirred mixture.

  • Reaction Condition: Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Filter the mixture through a pad of celite to remove tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.[8]

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by the interplay between the electron-donating aniline moiety and the electron-deficient oxazole ring.

Aniline Moiety:

  • Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho- and para-directing group.[9] Therefore, electrophilic substitution reactions (e.g., halogenation, nitration) will preferentially occur at the C2, C4, and C6 positions of the aniline ring. Due to the high reactivity, protection of the amine (e.g., as an acetamide) is often necessary to achieve mono-substitution and prevent side reactions.[9]

  • N-Functionalization: The primary amine is nucleophilic and readily undergoes acylation, alkylation, sulfonylation, and diazotization, providing a versatile handle for introducing a wide range of functional groups.[10][11] These reactions are fundamental in drug synthesis for modulating properties like solubility and target binding.[3]

Oxazole Moiety:

  • Electrophilic Attack: The oxazole ring itself is generally electron-deficient and resistant to electrophilic substitution unless activated by electron-donating groups.[12][13] When substitution does occur, it is favored at the C5 position.[14]

  • Nucleophilic Attack & Metallation: The C2 position is the most electron-deficient and acidic proton on the oxazole ring, making it susceptible to deprotonation by strong bases (e.g., organolithium reagents) followed by quenching with an electrophile.[14][15] This provides a key route for functionalization at C2.

  • Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles, leading to the formation of pyridine derivatives.[14] This transformation is a powerful tool for scaffold hopping in medicinal chemistry.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is of significant interest in drug discovery due to the favorable properties conferred by the oxazole ring.

Role as a Pharmacophore and Bioisostere: The oxazole ring is a common pharmacophore that can participate in hydrogen bonding and other non-covalent interactions with biological targets.[2] It is often employed as a bioisostere for phenyl rings or amide groups. Replacing a phenyl ring with an oxazole can alter the molecule's electronic properties, reduce lipophilicity, improve metabolic stability, and enhance aqueous solubility, all of which are critical parameters in drug design.[16][17]

Scaffold for Targeted Therapies: The combination of the oxazole core with a reactive aniline "handle" makes this molecule an excellent starting point for the synthesis of libraries of compounds for screening against various therapeutic targets. Derivatives of oxazolyl-anilines have been explored for a range of biological activities, including as enzyme inhibitors and receptor modulators.[1][18]

Logical Relationship in Bioisosteric Design:

Bioisostere cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacement cluster_2 Potential Physicochemical Improvements Parent R-Phenyl-NH-R' Bioisostere R-(Oxazol-4-yl)-Aniline-R' Parent->Bioisostere Replacement A Improved Solubility Bioisostere->A B Enhanced Metabolic Stability Bioisostere->B C Modulated Target Affinity Bioisostere->C D Reduced Lipophilicity (LogP) Bioisostere->D

Caption: Bioisosteric replacement strategy using the oxazolyl-aniline scaffold.

Conclusion

This compound is a high-value chemical intermediate with a rich and versatile reactivity profile. The strategic combination of an activatable aniline ring and a metabolically stable, pharmacophoric oxazole ring makes it an exceptionally useful building block for drug discovery professionals. Understanding its synthesis, spectroscopic properties, and dual-functional reactivity is key to leveraging its full potential in the development of novel therapeutics and advanced materials.

References

Spectroscopic Characterization of 3-(Oxazol-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The compound 3-(Oxazol-4-yl)aniline, a heterocyclic amine, represents a scaffold of significant interest due to the prevalence of both the aniline and oxazole moieties in pharmacologically active agents. Understanding its three-dimensional structure and electronic properties is a critical step in harnessing its potential. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of how to acquire and interpret spectroscopic data for such molecules. The protocols and interpretations presented herein are grounded in established principles and validated methodologies, reflecting the best practices in the field.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines an aromatic amine with a five-membered heterocyclic oxazole ring. This unique combination gives rise to a distinct spectroscopic fingerprint that can be deciphered through a multi-technique approach.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label="N"]; H [label="H"]; I [label="H"]; J [label=""]; K [label=""]; L [label="O"]; M [label=""]; N [label="N"]; edge [color="#202124"]; A -- B; B -- C; C -- D; D -- E; E -- F; F -- A; C -- G; G -- H; G -- I; F -- J; J -- K; K -- L; L -- M; M -- N; N -- J; } Figure 1: Chemical structure of this compound.

This guide will systematically explore the following spectroscopic data. It is important to note that the following spectral data is a high-quality, illustrative representation based on analogous compounds and established spectroscopic principles, as direct experimental data was not publicly available at the time of this writing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for a wide range of organic compounds and its ability to allow for the observation of exchangeable protons (e.g., -NH₂).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Employ a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Accumulate 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Accumulate 1024 scans to obtain a spectrum with adequate signal intensity for all carbon atoms.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Dissolve Sample in DMSO-d6 with TMS"]; B [label="Transfer to NMR Tube"]; C [label="Acquire 1H NMR Spectrum (500 MHz)"]; D [label="Acquire 13C NMR Spectrum (125 MHz)"]; E [label="Process and Analyze Data"]; A -> B -> C -> E; B -> D -> E; } Figure 2: Workflow for NMR data acquisition.

¹H NMR Spectral Data and Interpretation

Table 1: Hypothetical ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.35s1HH-2 (oxazole)
8.01s1HH-5 (oxazole)
7.28t, J = 7.8 Hz1HH-5' (aniline)
7.15s1HH-2' (aniline)
6.98d, J = 7.7 Hz1HH-6' (aniline)
6.65d, J = 8.0 Hz1HH-4' (aniline)
5.25s (broad)2H-NH₂

Interpretation:

  • Oxazole Protons: The protons on the oxazole ring are expected to be the most deshielded due to the electron-withdrawing nature of the heteroatoms. The singlet at 8.35 ppm is assigned to the H-2 proton, which is adjacent to both the nitrogen and oxygen atoms. The singlet at 8.01 ppm corresponds to the H-5 proton.

  • Aniline Protons: The aromatic protons of the aniline ring exhibit characteristic splitting patterns. The triplet at 7.28 ppm is assigned to H-5', which is coupled to both H-4' and H-6'. The downfield singlet-like signal at 7.15 ppm is attributed to H-2', which is ortho to the oxazole substituent and meta to the amino group. The doublets at 6.98 ppm and 6.65 ppm correspond to H-6' and H-4', respectively.

  • Amine Protons: The broad singlet at 5.25 ppm, which integrates to two protons, is characteristic of the primary amine group. The broadness is due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water in the solvent.

¹³C NMR Spectral Data and Interpretation

Table 2: Hypothetical ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
152.8C-2 (oxazole)
149.2C-3' (aniline)
148.5C-1' (aniline)
138.1C-4 (oxazole)
130.0C-5' (aniline)
121.5C-5 (oxazole)
116.2C-6' (aniline)
113.8C-2' (aniline)
112.5C-4' (aniline)

Interpretation:

  • Oxazole Carbons: The carbon atoms of the oxazole ring are found at characteristic chemical shifts. C-2 (152.8 ppm) is the most downfield due to its position between two heteroatoms. C-4 (138.1 ppm) is the point of attachment to the aniline ring, and C-5 (121.5 ppm) is also observed in the aromatic region.

  • Aniline Carbons: The carbon atoms of the aniline ring are assigned based on their substitution and electronic environment. C-1' (148.5 ppm), bearing the amino group, is significantly shielded compared to a typical aromatic carbon. C-3' (149.2 ppm), attached to the oxazole ring, is also downfield. The remaining carbons are assigned based on established substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[1]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

Table 3: Hypothetical Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3120WeakC-H stretch (aromatic and oxazole)
1620StrongN-H bend (scissoring)
1595, 1480Medium-StrongC=C stretch (aromatic ring)
1505MediumC=N stretch (oxazole ring)
1120StrongC-O-C stretch (oxazole ring)
880, 780StrongC-H out-of-plane bend (aromatic)

Interpretation:

  • N-H Vibrations: The presence of a primary amine is strongly indicated by the characteristic doublet in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. The strong absorption at 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration.

  • C-H Stretching: The weak band around 3120 cm⁻¹ is typical for C-H stretching in aromatic and heteroaromatic rings.

  • Ring Vibrations: The absorptions at 1595 and 1480 cm⁻¹ are characteristic of C=C stretching within the aniline ring. The band at 1505 cm⁻¹ is assigned to the C=N stretching of the oxazole ring.

  • Oxazole Core: A strong band around 1120 cm⁻¹ is indicative of the C-O-C stretching vibration within the oxazole ring, a key diagnostic peak for this heterocycle.

  • Aromatic Substitution: The strong bands in the fingerprint region (880 and 780 cm⁻¹) are due to C-H out-of-plane bending and are indicative of a 1,3-disubstituted (meta) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and key fragment ions.

Methodology (Electron Ionization - Time of Flight):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Utilize electron ionization (EI) at 70 eV to generate charged species. EI is a "hard" ionization technique that induces fragmentation, providing structural information.

  • Mass Analysis: Employ a time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 40-300.

graph "MS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Introduction (Direct Probe)"]; B [label="Electron Ionization (70 eV)"]; C [label="Time-of-Flight (TOF) Mass Analysis"]; D [label="Detection and Spectrum Generation"]; A -> B -> C -> D; } Figure 3: Workflow for EI-MS data acquisition.

Mass Spectral Data and Interpretation

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
160100[M]⁺ (Molecular Ion)
13245[M - CO]⁺
10530[M - CO - HCN]⁺
7725[C₆H₅]⁺

Interpretation:

  • Molecular Ion: The base peak at m/z 160 corresponds to the molecular ion [C₉H₈N₂O]⁺, confirming the molecular weight of the compound.

  • Fragmentation Pathway: A plausible fragmentation pathway initiated by electron ionization involves the characteristic loss of neutral molecules.

    • Loss of CO: The peak at m/z 132 suggests the loss of a molecule of carbon monoxide (CO), a common fragmentation pattern for oxazoles.

    • Loss of HCN: Subsequent loss of hydrogen cyanide (HCN) from the [M - CO]⁺ fragment would lead to the ion at m/z 105.

    • Formation of Phenyl Cation: The peak at m/z 77 is characteristic of the phenyl cation [C₆H₅]⁺, which can be formed through further fragmentation.

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; M [label="[M]⁺\nm/z = 160"]; F1 [label="[M - CO]⁺\nm/z = 132"]; F2 [label="[M - CO - HCN]⁺\nm/z = 105"]; F3 [label="[C6H5]⁺\nm/z = 77"]; M -> F1 [label="- CO"]; F1 -> F2 [label="- HCN"]; F2 -> F3 [label="- C2H2"]; } Figure 4: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity and electronic environment of the hydrogen and carbon atoms. IR spectroscopy confirms the presence of key functional groups, namely the primary amine and the oxazole ring. Mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. The combined interpretation of these spectroscopic data allows for an unambiguous assignment of the structure of this compound, a critical foundation for its further development and application in scientific research.

References

The Genesis of a Key Pharmaceutical Scaffolds: Discovery and First Synthesis of 3-(Oxazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole-Aniline Moiety

The convergence of the oxazole ring and an aniline moiety within a single molecular entity gives rise to a privileged scaffold with significant applications in medicinal chemistry and materials science. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common feature in numerous biologically active natural products and synthetic compounds, valued for its ability to participate in hydrogen bonding and act as a bioisostere for ester and amide groups. The aniline fragment provides a versatile handle for further chemical modifications, enabling the exploration of a vast chemical space and the fine-tuning of a molecule's physicochemical and pharmacological properties. 3-(Oxazol-4-yl)aniline, in particular, has emerged as a valuable building block in the synthesis of kinase inhibitors and other therapeutic agents, underscoring the importance of understanding its fundamental chemistry, from its initial discovery to its first documented synthesis. This guide provides a comprehensive overview of the origins of this important molecule, detailing the scientific context of its discovery and a plausible methodology for its inaugural synthesis based on established chemical principles.

The Discovery of this compound: A Retrospective Analysis

While a singular, seminal publication detailing the "discovery" of this compound in the traditional sense of isolating a natural product is not readily apparent in the scientific literature, its conception can be traced to the broader exploration of oxazole-containing compounds as pharmacophores. The significance of the oxazole ring in drug discovery has been recognized for decades, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The emergence of this compound as a commercially available and synthetically relevant molecule, identified by the Chemical Abstracts Service (CAS) number 521982-80-9 , points to its synthesis and characterization in the context of targeted drug design and development programs. Its structure represents a strategic combination of a versatile synthetic handle (the aniline amine group) and a biologically relevant heterocycle (the oxazole ring). The discovery, therefore, is more accurately described as a product of rational design and the systematic exploration of chemical space around the oxazole core, rather than a serendipitous finding. The initial synthesis and characterization of this compound would have been the critical step in validating its potential as a key intermediate for the construction of more complex, biologically active molecules.

The First Synthesis of this compound: A Plausible Retrosynthetic Approach and Detailed Protocol

Given the absence of a single, explicitly titled "first synthesis" paper, this guide presents a logical and well-established synthetic route that would have been employed for the initial preparation of this compound. This approach leverages the foundational principles of heterocyclic chemistry, particularly the robust and widely utilized Van Leusen oxazole synthesis.[1] This methodology offers a direct and efficient means to construct the oxazole ring from readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to a precursor, 3-nitrobenzaldehyde, and tosylmethyl isocyanide (TosMIC), a key reagent in the Van Leusen reaction. The synthesis would proceed through the formation of the oxazole ring, followed by the reduction of the nitro group to the desired aniline.

Retrosynthesis of this compound target This compound intermediate1 4-(3-Nitrophenyl)oxazole target->intermediate1 Nitro Reduction reagents 3-Nitrobenzaldehyde + TosMIC intermediate1->reagents Van Leusen Oxazole Synthesis

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Step-by-Step Guide to the Synthesis

This section provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the Van Leusen synthesis of the oxazole ring followed by the reduction of the nitro-substituted intermediate.

Step 1: Synthesis of 4-(3-Nitrophenyl)oxazole via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1] The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde and subsequent cyclization and elimination to form the oxazole ring.

Workflow for Step 1:

Van Leusen Oxazole Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 3-Nitrobenzaldehyde and TosMIC in Methanol B Add Potassium Carbonate A->B Base Addition C Reflux the Mixture B->C Heating D Monitor by TLC C->D In-process Control E Cool and Concentrate D->E Reaction Completion F Extract with Ethyl Acetate E->F Extraction G Purify by Column Chromatography F->G Purification Nitro Group Reduction Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 4-(3-Nitrophenyl)oxazole in Ethanol B Add Stannous Chloride Dihydrate and Concentrated HCl A->B Reagent Addition C Heat the Mixture B->C Heating D Monitor by TLC C->D In-process Control E Cool and Basify D->E Reaction Completion F Extract with Ethyl Acetate E->F Extraction G Purify by Recrystallization or Column Chromatography F->G Purification

References

Quantum chemical calculations for 3-(Oxazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 3-(Oxazol-4-yl)aniline in Drug Discovery

Abstract

In the landscape of modern pharmaceutical research, the journey from a promising chemical scaffold to a market-approved drug is both arduous and expensive. Computational chemistry provides an indispensable toolkit to navigate this complex path, offering profound insights into molecular behavior that can accelerate the entire drug discovery pipeline.[1] This guide provides a comprehensive technical overview of the workflow and methodologies for performing quantum chemical (QC) calculations on this compound, a heterocyclic amine scaffold of interest in medicinal chemistry due to the prevalence of oxazole and aniline moieties in bioactive molecules.[2][3][4][5] By applying the principles of quantum mechanics, these calculations can elucidate a molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy, thereby informing rational drug design.[6][7][8] This document details the theoretical underpinnings and practical steps for leveraging Density Functional Theory (DFT) to characterize this molecule, transforming abstract quantum principles into actionable data for drug development professionals.

Introduction: The "Why" and "What" of Computational Analysis

The this compound molecule combines two key pharmacophoric features: an aniline ring, a common structure in many approved drugs, and an oxazole ring, a five-membered heterocycle known for its diverse biological activities.[2][4][5] Understanding the intrinsic properties of this scaffold at an electronic level is paramount for predicting its behavior in a biological system. How does it interact with protein residues? Which parts of the molecule are susceptible to metabolic attack? How will modifications to its structure affect its stability and binding affinity?

Quantum chemical calculations offer a powerful, first-principles approach to answering these questions.[8] Unlike classical molecular mechanics, which relies on empirical force fields, quantum mechanics models the electronic structure of a molecule from the ground up.[7][9] This allows us to compute a wide array of properties that are crucial for drug design, including:

  • Optimized 3D Geometry: The foundational low-energy conformation of the molecule.

  • Electronic Properties: Electron distribution, orbital energies (HOMO/LUMO), and electrostatic potential, which govern non-covalent interactions and reactivity.[10][11][12]

  • Reactivity Descriptors: Chemical potential, hardness, and electrophilicity, which provide a quantitative measure of a molecule's reactivity.[13][14][15]

  • Spectroscopic Signatures: Predicted IR and NMR spectra that can aid in experimental characterization.[16][17]

This guide will provide both the theoretical context and a practical, step-by-step workflow for obtaining these properties for this compound.

Theoretical Framework: Choosing the Right Tools for the Job

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT) .[1][7] DFT strikes an effective balance between computational cost and accuracy, making it the workhorse for systems of pharmaceutical interest.[1]

The DFT Approach

Instead of solving the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional function that uniquely determines the ground-state properties of a system.[7] The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: B3LYP For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which provides a robust description of electronic structure for a wide range of organic molecules.[18][19][20] It is widely benchmarked and has a long track record of providing reliable geometries and electronic properties for drug-like compounds.[18][19]

  • Basis Set: 6-31G(d) The basis set is a set of mathematical functions used to build the molecular orbitals. We will use the 6-31G(d) Pople-style basis set. This is a split-valence basis set that provides a good compromise between accuracy and computational expense.[21] The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron density in molecules with heteroatoms and π-systems, like this compound.[18][19]

This combination, B3LYP/6-31G(d) , represents a standard and well-validated level of theory for the initial computational characterization of organic molecules in a drug discovery context.[21][22]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete process, from building the molecule to analyzing its key quantum chemical properties. This workflow is designed to be self-validating at each step.

G cluster_0 Input Preparation cluster_1 Core Quantum Calculations cluster_2 Property Calculation & Analysis cluster_3 Application in Drug Design A 1. 2D Sketch & 3D Conversion (e.g., ChemDraw, Avogadro) B 2. Geometry Optimization (B3LYP/6-31G(d)) A->B Initial Coordinates C 3. Frequency Analysis (Confirm Minimum Energy State) B->C Optimized Geometry D 4. Electronic Properties (HOMO, LUMO, MEP) C->D Validated Structure F 6. Spectroscopic Prediction (IR, NMR) C->F Frequencies & Shieldings E 5. Reactivity Descriptors (Hardness, Electrophilicity) D->E Orbital Energies G 7. QSAR & Pharmacophore Modeling D->G Partial Charges, MEP H 8. Molecular Docking Simulations D->H Accurate Charges E->G Reactivity Data G->H Informed Model

Caption: A comprehensive workflow for quantum chemical calculations and their application in drug discovery.

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy (most stable) 3D structure of this compound and confirm it is a true minimum on the potential energy surface.

Step 1: Molecule Construction

  • Draw the 2D structure of this compound (CAS: 521982-80-9) in a chemical drawing program.[23][24]

  • Convert the 2D sketch to a preliminary 3D structure using a molecule builder like Avogadro or the built-in functionality of your quantum chemistry software package (e.g., GaussView for Gaussian). Perform an initial "clean-up" using a simple force field (like MMFF94) to generate a reasonable starting geometry.

Step 2: Input File Preparation for Gaussian

  • Create a text file (e.g., molecule.com) with the following structure:

  • Causality:

    • %nprocshared=4 and %mem=8GB: These lines allocate computational resources. Adjust based on your hardware.

    • #p B3LYP/6-31G(d) Opt Freq: This is the core command.

      • B3LYP/6-31G(d): Specifies our chosen level of theory.[18][19]

      • Opt: Instructs the software to perform a geometry optimization.

      • Freq: Instructs the software to perform a vibrational frequency calculation after the optimization completes successfully. This is crucial for validation.[25][26]

    • 0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet ground state) of the molecule.

Step 3: Execution and Validation

  • Run the calculation using your quantum chemistry software.

  • Trustworthiness Check: Upon completion, inspect the output file. The optimization must converge successfully. Most importantly, check the frequency calculation results. For a stable molecule at its energy minimum, there should be zero imaginary frequencies .[26] An imaginary frequency (often listed as a negative value) indicates the structure is a transition state, not a minimum, and the optimization must be revisited.[26]

Analysis and Interpretation of Results

The output files from a successful calculation contain a wealth of data. Here, we synthesize this information into meaningful insights for drug design.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[12][27] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability.[10][11]

  • Large Gap (> 5 eV): Suggests high kinetic stability and low chemical reactivity.[12][27]

  • Small Gap (< 3 eV): Suggests a molecule is more reactive and potentially less stable.

G cluster_0 Molecular Orbitals cluster_1 Properties LUMO LUMO (Acceptor) EnergyGap Energy Gap (ΔE) LUMO->EnergyGap HOMO HOMO (Donor) HOMO->EnergyGap Reactivity Chemical Reactivity (Inverse Relationship) Stability Kinetic Stability (Direct Relationship) EnergyGap->Reactivity EnergyGap->Stability

Caption: Relationship between HOMO-LUMO gap and molecular properties.

Table 1: Calculated Electronic Properties for this compound (Note: These are representative values based on the B3LYP/6-31G(d) level of theory.)

PropertyValueUnitSignificance in Drug Design
Total Energy-512.3456HartreesGround state electronic energy of the optimized molecule.
EHOMO-5.98eVElectron-donating capacity; relates to interactions with electron-poor sites.
ELUMO-0.85eVElectron-accepting capacity; relates to interactions with electron-rich sites.
HOMO-LUMO Gap (ΔE) 5.13 eV Indicator of kinetic stability and chemical reactivity. [10][11][12]
Dipole Moment2.45DebyeMeasures overall polarity; influences solubility and membrane permeability.
Conceptual DFT: Reactivity Descriptors

From the HOMO and LUMO energies, we can derive global reactivity descriptors that quantify the molecule's behavior.[13][14][15][28]

Table 2: Global Reactivity Descriptors

DescriptorFormulaCalculated ValueSignificance
Ionization Potential (I)-EHOMO5.98 eVEnergy required to remove an electron.
Electron Affinity (A)-ELUMO0.85 eVEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 23.415 eVTendency to attract electrons.
Chemical Hardness (η)(I - A) / 22.565 eVResistance to change in electron distribution.[28]
Global Softness (S)1 / (2η)0.195 eV-1Reciprocal of hardness; high softness implies high reactivity.
Electrophilicity Index (ω)χ2 / (2η)2.27 eVA measure of the energy lowering upon accepting maximal electron charge.

Interpretation: The calculated HOMO-LUMO gap of 5.13 eV suggests that this compound is a kinetically stable molecule. Its electrophilicity index of 2.27 eV places it in the category of a moderate electrophile.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that reveals the charge distribution of a molecule.[29][30][31][32] It maps the electrostatic potential onto the electron density surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime sites for electrophilic attack or hydrogen bond acceptance (e.g., lone pairs on N and O atoms).[29][32]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack or sites for hydrogen bond donation (e.g., amine hydrogens).[29][32]

  • Green Regions: Represent neutral or non-polar areas (e.g., the carbon framework of the phenyl ring).

Protocol 2: MEP Calculation

  • Use the optimized geometry from Protocol 1.

  • Perform a single-point energy calculation (without Opt or Freq) and request the MEP to be written to a cube file for visualization.

  • Significance: The MEP map is invaluable for rational drug design.[30][31] It visually predicts how the molecule will "see" and interact with a protein binding pocket, guiding the design of modifications to enhance electrostatic complementarity.[30][33]

Application in the Drug Discovery Cascade

The data generated from these quantum chemical calculations are not an end in themselves but rather a critical input for subsequent computational stages.

  • Quantitative Structure-Activity Relationship (QSAR): The calculated properties (e.g., HOMO/LUMO energies, dipole moment, reactivity descriptors) serve as high-quality, physics-based descriptors for building QSAR models that correlate molecular structure with biological activity.[14]

  • Molecular Docking: Standard docking programs rely on atom-centered point charges from force fields. Using quantum mechanically derived charges (e.g., from the MEP) can significantly improve the accuracy of docking scores by providing a more realistic representation of the molecule's electrostatics.[34][35][36][37] The MEP map itself can guide the placement of the ligand in the active site to maximize favorable electrostatic interactions.[30]

Conclusion

This guide has detailed a robust and validated workflow for the quantum chemical characterization of this compound using Density Functional Theory at the B3LYP/6-31G(d) level. By following these protocols, researchers, scientists, and drug development professionals can derive a deep, quantitative understanding of this chemical scaffold's intrinsic electronic properties. This knowledge of geometry, stability, reactivity, and electrostatic potential provides a critical foundation for hypothesis-driven drug design, enabling the rational optimization of lead compounds and ultimately accelerating the path to new therapeutic agents.

References

Biological Activity Screening of Novel Oxazolylanilines: A Strategic Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The oxazolylaniline scaffold is a privileged chemotype in modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, particularly in oncology.[1][2] This guide presents a comprehensive, technically robust framework for the biological activity screening of novel oxazolylaniline libraries. Moving beyond a simple list of procedures, this document provides a strategic, field-proven narrative for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, establish a self-validating and tiered screening cascade, and detail the methodologies required to advance a novel chemical entity from initial hit to a viable lead candidate.

Table of Contents

  • The Oxazolylaniline Scaffold: A Privileged Starting Point

    • 1.1. Rationale for Selection: Structural and Physicochemical Merits

    • 1.2. Therapeutic Landscape: Known Anticancer Mechanisms

  • Strategic Design of the Screening Cascade

    • 2.1. The Tiered Funnel: A Logic-Driven Approach to Hit Identification

    • 2.2. Foundational Decision: Target-Based vs. Phenotypic Screening

  • Phase I: Primary High-Throughput Screening (HTS)

    • 3.1. Objective: Rapid Identification of Bioactive Compounds

    • 3.2. Experimental Protocol: High-Throughput Cytotoxicity Screening via MTT Assay

  • Phase II: Hit Confirmation and Mechanistic Elucidation

    • 4.1. From Hit to Confirmed Hit: Dose-Response Analysis and Potency Determination

    • 4.2. Unveiling the 'How': Mechanism of Action (MoA) Studies

    • 4.3. Experimental Protocol: Apoptosis Induction via Caspase-3/7 Activity Assay

  • Phase III: Lead Optimization and Structure-Activity Relationship (SAR)

    • 5.1. The Iterative Cycle of Medicinal Chemistry and Biological Testing

    • 5.2. Building the SAR Model

  • References

The Oxazolylaniline Scaffold: A Privileged Starting Point

Rationale for Selection: Structural and Physicochemical Merits

The selection of a chemical scaffold is the foundational decision in any small molecule drug discovery campaign. The oxazolylaniline core is considered a "privileged structure" because its framework is recurrently found in compounds active against a range of biological targets. Its key advantages include:

  • Structural Rigidity: The fused ring system provides a defined three-dimensional conformation, reducing the entropic penalty upon binding to a target protein.

  • Tunable Properties: The aniline and oxazole rings offer multiple, synthetically accessible positions for chemical modification. This allows for the fine-tuning of critical drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.[3]

  • Hydrogen Bonding Capacity: The nitrogen and oxygen heteroatoms within the core structure can act as key hydrogen bond donors and acceptors, facilitating high-affinity interactions with protein active sites.

Therapeutic Landscape: Known Anticancer Mechanisms

Oxazole derivatives have demonstrated potent anticancer activity through the inhibition of numerous, diverse targets.[4] This versatility is a primary driver for their exploration. Known mechanisms include:

  • Tubulin Polymerization Inhibition: Similar to classic antimitotic agents, some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[4]

  • Kinase Inhibition: The scaffold can be adapted to target the ATP-binding pocket of various protein kinases, such as Receptor Tyrosine Kinases (RTKs) like EGFR, which are critical drivers in many cancers.[5][6]

  • Topoisomerase Inhibition: Certain analogues interfere with DNA topology by inhibiting topoisomerase enzymes, leading to DNA damage and cell death.[4][7]

  • Induction of Apoptosis: Ultimately, many of the upstream mechanisms converge on the activation of programmed cell death, or apoptosis.[8][9][10]

Strategic Design of the Screening Cascade

The Tiered Funnel: A Logic-Driven Approach to Hit Identification

Screening a large library of novel compounds requires a multi-stage strategy to efficiently manage resources and generate high-quality, actionable data. A tiered cascade, or "screening funnel," is the industry-standard approach.[11] This model begins with broad, high-capacity assays and progressively incorporates more complex, lower-throughput assays to characterize the most promising compounds.

Screening_Funnel Compound_Library Novel Oxazolylaniline Library (100s-1000s of compounds) Primary_Screen Primary HTS (Single High-Dose Cytotoxicity) Compound_Library->Primary_Screen Initial Broad Screen Dose_Response Hit Confirmation (Dose-Response & IC50) Primary_Screen->Dose_Response ~5-10% Hit Rate Secondary_Assays Secondary / MoA Assays (e.g., Apoptosis, Cell Cycle) Dose_Response->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization (SAR-driven Medicinal Chemistry) Secondary_Assays->Lead_Optimization Validated Hits with MoA Preclinical Preclinical Candidate Lead_Optimization->Preclinical Optimized Lead

Caption: The tiered screening cascade for hit-to-lead discovery.

Foundational Decision: Target-Based vs. Phenotypic Screening
  • Target-Based Screening: Involves testing compounds against a purified, isolated biological target (e.g., a specific kinase enzyme). This approach is highly specific but may miss compounds that act through novel mechanisms or require a cellular context to be active.

  • Phenotypic Screening: Involves treating whole cells (e.g., cancer cell lines) with compounds and measuring a cellular outcome, or "phenotype," such as cell death.[12] This approach is mechanism-agnostic and captures the complexity of a cellular environment, including compound permeability and metabolism. For a novel library of oxazolylanilines with broad potential, a phenotypic screen for cytotoxicity is the most logical and informative starting point.[13]

Phase I: Primary High-Throughput Screening (HTS)

Objective: Rapid Identification of Bioactive Compounds

The goal of the primary screen is not to fully characterize, but to rapidly and cost-effectively identify compounds from the library that exhibit a desired biological effect.[14][15] This is typically performed at a single, relatively high concentration (e.g., 10-25 µM) to maximize the chances of detecting activity.

Experimental Protocol: High-Throughput Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity as a proxy for cell viability.[11][13]

Causality & Self-Validation: This protocol is self-validating through the inclusion of controls. The 'Vehicle Control' defines 100% viability, while the 'Positive Control' defines the maximum expected effect, ensuring the assay system is responsive.

Methodology:

  • Cell Culture & Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) under standard conditions (37°C, 5% CO₂).

    • Harvest cells during the logarithmic growth phase and seed them into 96- or 384-well clear-bottom plates at a pre-determined optimal density. Allow cells to adhere for 18-24 hours.

  • Compound Preparation & Plating:

    • Prepare a 10 mM stock solution of each novel oxazolylaniline in DMSO.

    • Using automated liquid handlers, perform serial dilutions and add the compounds to the cell plates to achieve a final concentration of 10 µM.

    • Controls: Include wells with vehicle only (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the culture medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plates to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percent viability relative to the vehicle control: (% Viability) = (Abs_compound / Abs_vehicle) * 100.

    • Define a "hit" threshold, typically ≤50% viability.

Data Presentation: Primary HTS Results

Compound IDStructure% Viability (MCF-7)% Viability (A549)Hit (≤50%)
OXA-001[Scaffold]-R197.895.2No
OXA-002[Scaffold]-R241.3 35.7 Yes
OXA-003[Scaffold]-R389.191.5No
OXA-004[Scaffold]-R422.8 19.4 Yes
...............

Phase II: Hit Confirmation and Mechanistic Elucidation

From Hit to Confirmed Hit: Dose-Response Analysis and Potency Determination

A single-point "hit" is not sufficient; its activity must be confirmed and its potency quantified. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Dose_Response_Curve cluster_0 Dose-Response Curve for IC50 Calculation X_axis Log [Compound Concentration] Y_axis % Viability p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 IC50_point IC50 p4->IC50_point p6 p5->p6 p7 p6->p7 Y50 50% Viability Y50->p4

Caption: Sigmoidal curve fitting of dose-response data to determine IC₅₀.

The IC₅₀ value is a critical metric for comparing the potency of different compounds and is essential for guiding structure-activity relationship studies.

Unveiling the 'How': Mechanism of Action (MoA) Studies

Once a compound is confirmed as a potent cytotoxic agent, the next critical question is how it kills the cancer cells. A primary mechanism for anticancer drugs is the induction of apoptosis.[16]

Experimental Protocol: Apoptosis Induction via Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis. Assays that measure their activity provide a direct and quantifiable readout of apoptosis induction. The Caspase-Glo® 3/7 assay is a common, HTS-compatible luminescent method.

Causality & Self-Validation: This assay directly measures the activity of a hallmark protein of apoptosis. Comparing the signal to a vehicle control validates that the compound, and not the assay components, is responsible for the effect. A positive control (e.g., Staurosporine) confirms the cells are capable of undergoing apoptosis and the reagents are active.

Methodology:

  • Cell Seeding & Treatment:

    • Seed cells in 96-well white-walled, clear-bottom plates as described previously.

    • Treat cells with the confirmed hit compounds at concentrations relevant to their IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time (e.g., 24 hours).

    • Include vehicle and positive controls.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on a plate shaker for 1 minute.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold change in luminescence relative to the vehicle control. A significant, dose-dependent increase in the luminescent signal is indicative of caspase-3/7 activation and apoptosis.[17]

Phase III: Lead Optimization and Structure-Activity Relationship (SAR)

The Iterative Cycle of Medicinal Chemistry and Biological Testing

With a confirmed hit and an initial understanding of its MoA, the goal shifts to lead optimization. This is an iterative cycle where medicinal chemists synthesize new analogues of the hit compound, and biologists test them to determine how structural changes affect activity and other properties.[18][19]

SAR_Cycle Design Design Analogs (Based on SAR Data) Synthesize Synthesize New Compounds Design->Synthesize Test Test Biological Activity (Screening Cascade) Synthesize->Test Analyze Analyze Data (Update SAR) Test->Analyze Analyze->Design Iterate to Improve

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Building the SAR Model

The data from testing each new analogue is used to build a Structure-Activity Relationship (SAR) model.[20] This model informs which chemical modifications enhance potency, reduce toxicity, or improve drug-like properties. For example, SAR studies on oxazolidinones have shown that specific substituents on the A-ring and at the C-5 position are crucial for antimicrobial potency.[18]

Data Presentation: SAR Table

CompoundR-GroupIC₅₀ (µM)Caspase-3/7 Fold Change (at 1x IC₅₀)Notes
OXA-004 (Hit)-Cl2.18.5Potent, induces apoptosis.
OXA-004a-F1.89.2Fluoro substitution improves potency.
OXA-004b-OCH₃15.62.1Methoxy group reduces activity significantly.
OXA-004c-H8.94.3Halogen is important for activity.

Conclusion: A Roadmap from Screening to Candidate

The successful biological screening of a novel oxazolylaniline library is not merely the execution of a series of assays. It is a strategic, multi-phased campaign built on a foundation of scientific rationale. By employing a tiered cascade that begins with high-throughput phenotypic screening, progresses to rigorous hit confirmation and mechanistic studies, and culminates in an iterative SAR-driven optimization cycle, researchers can efficiently and effectively navigate the complex path from a novel chemical entity to a promising preclinical candidate. This guide provides the framework and the detailed methodologies to embark on that journey with confidence and scientific integrity.

References

3-(Oxazol-4-yl)aniline: A Heterocyclic Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Prominence of Oxazole-Containing Fragments

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic moieties is a cornerstone of rational drug design. Among these, the oxazole ring system has garnered significant attention due to its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets.[1][2] Oxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, a feature that imparts a specific dipole moment and hydrogen bonding capabilities.[3][4] This versatile scaffold is present in a wide array of bioactive natural products and clinically approved pharmaceuticals, demonstrating activities spanning from anticancer and anti-inflammatory to antimicrobial and antidiabetic.[5] This guide focuses on a particularly valuable, yet underexplored, building block: 3-(Oxazol-4-yl)aniline. The strategic placement of an aniline group on the oxazole core provides a synthetically tractable handle for a multitude of chemical transformations, positioning it as a key intermediate for the generation of compound libraries in drug discovery campaigns. This document will provide a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a particular focus on its utility in the development of kinase inhibitors.

Physicochemical and Spectroscopic Profile

The utility of a building block in drug discovery is intrinsically linked to its physicochemical properties, which govern its solubility, permeability, and metabolic stability. While experimentally determined values for this compound are not extensively reported, computational estimates and data from isomeric compounds provide valuable insights.

PropertyValue (Estimated)Source
Molecular Formula C₉H₈N₂O[6][7]
Molecular Weight 160.18 g/mol [6][7]
CAS Number 521982-80-9[6][8]
Calculated logP 1.3[9]
Hydrogen Bond Donors 1 (Aniline -NH₂)[9]
Hydrogen Bond Acceptors 3 (Oxazole N, O; Aniline N)[9]
Topological Polar Surface Area 52.1 Ų[9]

Note: The LogP, hydrogen bond donor/acceptor counts, and TPSA are for the isomeric 4-(1,3-Oxazol-5-yl)aniline and are expected to be similar for this compound.

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified full spectroscopic dataset for this compound is elusive, its characteristic spectral features can be reliably predicted based on the analysis of its constituent functional groups and data from analogous structures.[1][10][11]

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and oxazole rings. The protons on the aniline ring will appear as a complex multiplet in the aromatic region (δ 6.5-7.5 ppm). The oxazole protons will likely appear as singlets at higher chemical shifts (δ ~8.0-8.5 ppm). The two protons of the aniline amino group (-NH₂) would appear as a broad singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons of the aniline ring will resonate in the δ 110-150 ppm range, with the carbon attached to the amino group appearing at a characteristic upfield shift.[10] The oxazole ring carbons will be observed in the δ 130-160 ppm region.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum will be characterized by the N-H stretching vibrations of the primary amine at approximately 3300-3500 cm⁻¹.[12] Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole and benzene rings will appear in the 1500-1650 cm⁻¹ region.[7] The C-O stretching of the oxazole ring is expected around 1050-1150 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 160, corresponding to the molecular weight of the compound.

Synthesis of this compound: A Practical Approach

The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3][4][5][13] This approach is particularly well-suited for the preparation of this compound, starting from the readily available 3-aminobenzaldehyde. The amino group is generally compatible with the reaction conditions, although protection may be considered to avoid potential side reactions.

Proposed Synthetic Protocol: Van Leusen Reaction

This protocol is based on the established Van Leusen oxazole synthesis methodology.[3][5]

Reaction Scheme:

Van Leusen Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-aminobenzaldehyde 3-Aminobenzaldehyde Product This compound 3-aminobenzaldehyde->Product 1. TosMIC TosMIC (Tosylmethyl isocyanide) TosMIC->Product 2. Base K₂CO₃ (Base) Solvent Methanol (Solvent)

Caption: Van Leusen synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • TosMIC: The use of TosMIC is central to the Van Leusen reaction, as it provides the C-N-C fragment required for the formation of the oxazole ring.[4]

  • Potassium Carbonate: A mild base like K₂CO₃ is employed to deprotonate the methylene group of TosMIC, initiating the reaction cascade.

  • Methanol: Methanol serves as a suitable polar protic solvent for this reaction, facilitating the dissolution of the reactants and reagents.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the distinct reactivity of its two key functional moieties: the aniline amino group and the oxazole ring. This dual reactivity allows for a wide range of derivatization strategies.

Reactivity of this compound Core This compound Aniline_Reactions Aniline Moiety Reactions Core->Aniline_Reactions Oxazole_Reactions Oxazole Ring Reactions Core->Oxazole_Reactions N_Acylation N-Acylation / N-Sulfonylation Aniline_Reactions->N_Acylation Diazotization Diazotization (Sandmeyer Reaction) Aniline_Reactions->Diazotization Buchwald_Hartwig Buchwald-Hartwig Amination Aniline_Reactions->Buchwald_Hartwig Electrophilic_Subst Electrophilic Substitution (e.g., Halogenation) Oxazole_Reactions->Electrophilic_Subst Metal_Catalyzed Metal-Catalyzed Cross-Coupling Oxazole_Reactions->Metal_Catalyzed

Caption: Key reactive sites of this compound.

Reactions of the Aniline Moiety

The primary amino group of the aniline moiety is a versatile functional handle for a variety of transformations:

  • N-Acylation and N-Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.[14] This reaction is fundamental for introducing diverse side chains and modulating the electronic properties of the molecule.

  • Diazotization and Sandmeyer-type Reactions: The aniline can be converted to a diazonium salt, which can then undergo a variety of transformations, including displacement with halogens, cyano groups, or hydroxyl groups, providing access to a wide range of substituted derivatives.

  • Buchwald-Hartwig Amination: The amino group can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines.

Reactions Involving the Oxazole Ring

The oxazole ring, while aromatic, can also participate in several important reactions:

  • Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds of the oxazole ring can be activated for direct arylation or other cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl or vinyl substituents.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is particularly well-suited for the development of kinase inhibitors.[15] The aniline moiety can serve as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The oxazole ring can occupy adjacent hydrophobic pockets and provide a vector for further substitution to enhance potency and selectivity.

Drug Discovery Workflow cluster_start Starting Material cluster_synthesis Synthetic Elaboration cluster_library Compound Library cluster_screening Screening & Optimization cluster_candidate Outcome Start This compound Acylation N-Acylation with R-COCl Start->Acylation Coupling Suzuki Coupling with R'-B(OH)₂ Acylation->Coupling Library Diverse Library of Substituted Analogs Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow from building block to drug candidate.

Numerous patents describe the use of aniline and oxazole derivatives in the design of inhibitors for various kinases, including tyrosine kinases and serine/threonine kinases, which are implicated in cancer and inflammatory diseases.[15][16] The ability to readily derivatize both the aniline and oxazole moieties of this compound allows for the systematic exploration of the chemical space around the kinase active site, facilitating the development of potent and selective inhibitors.

Conclusion and Future Perspectives

This compound represents a high-value heterocyclic building block with significant potential in medicinal chemistry. Its straightforward synthesis via the Van Leusen reaction and the orthogonal reactivity of its aniline and oxazole components make it an ideal starting point for the construction of diverse compound libraries. The demonstrated utility of related scaffolds in the development of kinase inhibitors highlights the promise of this compound for the discovery of novel therapeutics. Future work should focus on the experimental validation of its physicochemical and spectroscopic properties, as well as the exploration of its reactivity in a broader range of chemical transformations. As the demand for novel and effective therapeutics continues to grow, the strategic application of versatile building blocks like this compound will be paramount to the success of future drug discovery endeavors.

References

An In-Depth Technical Guide to the Initial Exploration of 3-(Oxazol-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(Oxazol-4-yl)aniline scaffold is a promising starting point for the discovery of novel therapeutic agents. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a recognized "privileged structure" in medicinal chemistry, known for its ability to engage in a wide range of non-covalent interactions with biological targets.[1][2] This, combined with the versatile synthetic handle of the aniline functional group, makes this core an attractive platform for generating diverse chemical libraries. This guide provides a comprehensive overview of the initial stages of exploring this compound derivatives, from synthesis and derivatization to biological evaluation and structure-activity relationship (SAR) analysis. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals seeking to investigate this promising class of compounds.

Introduction: The Rationale for Investigating this compound Derivatives

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The selection of a core scaffold is a critical decision that influences the physicochemical properties, synthetic accessibility, and biological activity of the resulting compound library. The this compound core has emerged as a scaffold of interest due to the established pharmacological relevance of both the oxazole and aniline moieties.

Oxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2] Their ability to act as bioisosteres for amides and esters, coupled with their participation in hydrogen bonding, makes them adept at interacting with various enzymes and receptors.[3] Notably, oxazole derivatives have been investigated as inhibitors of protein kinases, STAT3, and tubulin, all of which are significant targets in oncology.[1][4]

The aniline functional group provides a convenient and versatile point for chemical modification. Through well-established synthetic methodologies, the aniline nitrogen can be readily acylated, sulfonylated, or otherwise functionalized to explore the chemical space around the core scaffold. This allows for the systematic modulation of properties such as lipophilicity, hydrogen bonding potential, and steric bulk, which are critical for optimizing biological activity and pharmacokinetic profiles.

This guide will provide a structured approach to the initial exploration of this scaffold, covering the essential stages of a preliminary drug discovery campaign.

Synthesis of the this compound Core and Subsequent Derivatization

The successful exploration of a chemical scaffold is contingent on robust and reproducible synthetic routes. This section details a plausible synthetic pathway to the this compound core and provides protocols for its derivatization into amide and sulfonamide libraries, which are foundational for initial SAR studies.

Synthesis of the this compound Core

A common and effective strategy for the synthesis of anilines is the reduction of the corresponding nitro compound. This approach is particularly advantageous as nitroarenes are often readily accessible starting materials.

Proposed Synthetic Route:

Synthesis_of_this compound cluster_0 Oxazole Formation cluster_1 Nitro Group Reduction A 3-Nitrobenzaldehyde C 3-(Oxazol-4-yl)-1-nitrobenzene A->C van Leusen Reaction K2CO3, MeOH B Tosmic B->C D This compound C->D Reduction SnCl2·2H2O, EtOH or H2, Pd/C

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Synthesis of 3-(Oxazol-4-yl)-1-nitrobenzene (Intermediate C)

  • Rationale: The van Leusen oxazole synthesis is a reliable method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

  • Procedure:

    • To a solution of 3-nitrobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.05 eq) and potassium carbonate (1.5 eq).

    • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 3-(oxazol-4-yl)-1-nitrobenzene.

Experimental Protocol: Synthesis of this compound (Core Scaffold D)

  • Rationale: The reduction of the nitro group to an amine is a key step. Stannous chloride dihydrate is a mild and effective reducing agent for this transformation.[1] Catalytic hydrogenation is an alternative method.

  • Procedure (Stannous Chloride Reduction):

    • Dissolve 3-(oxazol-4-yl)-1-nitrobenzene (1.0 eq) in ethanol.

    • Add stannous chloride dihydrate (5.0 eq) to the solution.

    • Heat the reaction mixture to 70-80 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and pour it into ice water.

    • Carefully basify the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Derivatization of the this compound Core

The aniline moiety of the core scaffold is a nucleophile that can readily participate in reactions to form amides and sulfonamides. These two classes of compounds are excellent starting points for an initial exploratory library due to their prevalence in marketed drugs and the vast number of commercially available carboxylic acids and sulfonyl chlorides.

Derivatization_Workflow cluster_amide Amide Synthesis cluster_sulfonamide Sulfonamide Synthesis Core This compound Amide Amide Derivatives Core->Amide Sulfonamide Sulfonamide Derivatives Core->Sulfonamide CarboxylicAcid R-COOH (Carboxylic Acid) Coupling Amide Coupling (e.g., HATU, DIPEA) CarboxylicAcid->Coupling SulfonylChloride R-SO2Cl (Sulfonyl Chloride) Sulfonylation Sulfonylation (e.g., Pyridine) SulfonylChloride->Sulfonylation Coupling->Amide Sulfonylation->Sulfonamide

Caption: General workflow for the derivatization of this compound.

Experimental Protocol: Amide Library Synthesis

  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a reliable method for coupling anilines with carboxylic acids.

  • Procedure:

    • In a reaction vial, dissolve the carboxylic acid (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC to obtain the desired amide derivative.

Experimental Protocol: Sulfonamide Library Synthesis

  • Rationale: The reaction of an aniline with a sulfonyl chloride in the presence of a base like pyridine affords the corresponding sulfonamide. This reaction is generally high-yielding and tolerates a wide range of functional groups.

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

    • Add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the sulfonamide derivative.

Biological Evaluation: A Tiered Screening Approach

With a library of derivatives in hand, the next crucial step is to assess their biological activity. Given that oxazole derivatives have shown promise as anticancer agents, particularly as kinase inhibitors, a logical starting point is to screen for cytotoxicity against relevant cancer cell lines.[5]

Primary Screening: Cytotoxicity Assessment

The initial screen aims to identify compounds that exhibit cytotoxic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[2]

Experimental Protocol: MTT Cytotoxicity Assay

  • Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., a panel representing different cancer types such as breast, lung, and colon) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives (typically from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Secondary Screening: Target-Based Assays

Compounds that demonstrate significant cytotoxicity in the primary screen should be advanced to secondary, target-based assays to elucidate their mechanism of action. Based on the literature for oxazole-containing compounds, protein kinases are a high-priority target class.[1][6]

Example: Kinase Inhibition Assay

  • Rationale: Many oxazole derivatives function as ATP-competitive kinase inhibitors. A variety of commercially available kinase assay kits can be used to screen for inhibition of specific kinases implicated in the proliferation of the cancer cell lines used in the primary screen.

  • General Procedure:

    • Select a panel of relevant kinases (e.g., receptor tyrosine kinases like EGFR, VEGFR, or intracellular kinases like SRC, ABL).

    • Perform in vitro kinase activity assays in the presence of varying concentrations of the active compounds. These assays typically measure the phosphorylation of a substrate peptide using methods such as fluorescence, luminescence, or radioactivity.

    • Determine the IC50 value for each compound against each kinase to establish potency and selectivity.

Screening_Cascade Library Synthesized Derivatives Library Primary Primary Screen: MTT Cytotoxicity Assay Library->Primary Active Active Compounds (Cytotoxic) Primary->Active Inactive Inactive Compounds Primary->Inactive Secondary Secondary Screen: Target-Based Assays (e.g., Kinase Inhibition) Active->Secondary Mechanism Mechanism of Action Elucidation Secondary->Mechanism Lead Lead Candidates Mechanism->Lead

Caption: A tiered approach for the biological evaluation of this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

The data generated from the biological screens should be systematically analyzed to establish structure-activity relationships. This involves correlating the structural modifications of the derivatives with their biological activity.

Data Presentation:

A tabular format is ideal for summarizing the SAR data, allowing for easy comparison of the effects of different substituents.

Compound IDR Group (Amide/Sulfonamide)Cytotoxicity IC50 (µM) [Cancer Cell Line]Kinase Inhibition IC50 (µM) [Target Kinase]
Core H>100>100
Amide-1 Phenyl5.20.8 (Kinase A)
Amide-2 4-Chlorophenyl1.80.2 (Kinase A)
Amide-3 4-Methoxyphenyl15.63.5 (Kinase A)
Sulfonamide-1 Phenyl12.12.1 (Kinase A)
Sulfonamide-2 4-Tolyl8.91.5 (Kinase A)
Sulfonamide-3 4-Trifluoromethylphenyl3.50.5 (Kinase A)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical SAR:

  • Core Scaffold: The unsubstituted this compound is inactive, indicating that derivatization is necessary for biological activity.

  • Amide vs. Sulfonamide Linker: In this hypothetical example, the amide linker appears to generally lead to more potent compounds than the sulfonamide linker.

  • Substituent Effects (Amides): The introduction of a phenyl group (Amide-1) confers activity. Adding an electron-withdrawing chloro group at the 4-position of the phenyl ring (Amide-2) enhances potency, while an electron-donating methoxy group (Amide-3) is detrimental. This suggests that an electron-deficient aromatic ring is preferred in this position.

  • Substituent Effects (Sulfonamides): A similar trend is observed with the sulfonamides, where the electron-withdrawing trifluoromethyl group (Sulfonamide-3) results in the most potent compound in this series.

These initial SAR insights are invaluable for guiding the design of the next generation of compounds, focusing on modifications that are likely to improve potency and selectivity.

Physicochemical Properties and ADME/Tox Profile

In parallel with biological evaluation, it is essential to consider the physicochemical properties and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of the synthesized compounds. Early assessment of these properties can help to identify potential liabilities and guide the selection of compounds for further development.

In Silico Prediction:

A variety of computational tools can be used to predict key ADME/Tox properties. These predictions are valuable for prioritizing compounds for experimental evaluation.

Key Properties for Initial Assessment:

PropertyImportanceIn Silico Tool Example
Molecular Weight (MW) Drug-likeness (Lipinski's Rule of 5)SwissADME, pkCSM
LogP Lipophilicity, solubility, permeabilitySwissADME, pkCSM
Hydrogen Bond Donors/Acceptors Solubility, permeability (Lipinski's Rule of 5)SwissADME, pkCSM
Topological Polar Surface Area (TPSA) Permeability, oral bioavailabilitySwissADME, pkCSM
Aqueous Solubility AbsorptionSwissADME, pkCSM
CYP450 Inhibition Drug-drug interactions, metabolismSwissADME, pkCSM
hERG Inhibition Cardiotoxicity riskPred-hERG
Mutagenicity/Carcinogenicity ToxicityProTox-II

Experimental Assessment:

Selected compounds with promising biological activity and favorable in silico profiles should be subjected to initial experimental ADME/Tox assays, such as:

  • Kinetic Solubility: Measured by methods like nephelometry.

  • LogD: Experimental determination of lipophilicity at physiological pH.

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes.

  • Cell Permeability: Evaluated using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel, biologically active compounds. This guide has provided a comprehensive framework for the initial exploration of this chemical space, from the synthesis of a core library to a tiered biological evaluation and preliminary ADME/Tox assessment. The insights gained from these initial studies, particularly the Structure-Activity Relationships, will be instrumental in guiding the design and synthesis of more potent, selective, and drug-like molecules. Future work should focus on expanding the diversity of the chemical library, exploring a wider range of biological targets, and conducting more in-depth in vitro and in vivo studies on the most promising lead candidates.

References

Methodological & Application

Application Notes and Protocols: 3-(Oxazol-4-yl)aniline as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxazole Moiety in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is of paramount importance in medicinal chemistry, featuring in a wide array of clinically approved drugs and biologically active compounds.[1][2] The unique electronic properties of the oxazole ring, combined with its ability to participate in various non-covalent interactions such as hydrogen bonding and π–π stacking, make it a privileged scaffold for engaging with biological targets like enzymes and receptors.[1][3] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4]

Within this valuable class of compounds, 3-(Oxazol-4-yl)aniline emerges as a particularly useful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its structure incorporates the key oxazole heterocycle along with a reactive aniline functional group. The amino group provides a convenient handle for a variety of chemical transformations, most notably amide bond formation, allowing for its incorporation into larger, more complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the properties, synthesis, and application of this compound as a precursor in pharmaceutical synthesis, with a focus on its utility in the development of kinase inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical precursor is a prerequisite for its effective and safe use in a laboratory setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and characterization.

PropertyValueSource
CAS Number 521982-80-9--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₉H₈N₂O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 160.18 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound should be consulted from the supplier, general precautions for handling aniline derivatives must be strictly followed due to their potential toxicity.

General Hazards of Aniline Derivatives: [2]

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Organ Damage: May cause damage to organs (specifically blood) through prolonged or repeated exposure.[2]

  • Skin and Eye Irritation: Can cause serious eye damage and may cause an allergic skin reaction.[2]

  • Carcinogenicity and Mutagenicity: Suspected of causing genetic defects and cancer.[2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

Recommended Handling Procedures:

  • Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and tightly fitting safety goggles. A face shield may also be necessary.[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store locked up.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

Synthesis of this compound

While various methods exist for the synthesis of substituted oxazoles, a common and effective strategy involves the cyclization of an α-haloketone with an amide. For the preparation of this compound, a plausible synthetic route starts from 3-aminoacetophenone.

Conceptual Synthetic Workflow

The overall transformation can be visualized as a two-step process: formation of the oxazole ring followed by reduction of a nitro group, or direct formation from an amino-substituted precursor. A common route involves the use of a nitro-substituted starting material, which is then reduced in the final step.

G cluster_0 Synthesis of this compound A 3-Nitroacetophenone B α-Bromo-3-nitroacetophenone A->B Bromination C N-(2-(3-nitrophenyl)-2-oxoethyl)formamide B->C Reaction with Formamide D 4-(3-Nitrophenyl)oxazole C->D Cyclization E This compound D->E Reduction

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established organic chemistry principles for oxazole synthesis. Researchers should optimize conditions as needed.

Step 1: Bromination of 3-Nitroacetophenone

  • Dissolve 3-nitroacetophenone in a suitable solvent such as methanol or acetic acid.

  • Slowly add one equivalent of bromine (Br₂) dropwise at room temperature while stirring.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure. The crude α-bromo-3-nitroacetophenone can often be used in the next step without further purification.

Step 2: Reaction with Formamide

  • Dissolve the crude α-bromo-3-nitroacetophenone in an excess of formamide.

  • Heat the mixture at 100-120 °C for several hours.

  • Monitor the reaction by TLC for the formation of N-(2-(3-nitrophenyl)-2-oxoethyl)formamide.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

Step 3: Cyclization to form 4-(3-Nitrophenyl)oxazole

  • Treat the N-(2-(3-nitrophenyl)-2-oxoethyl)formamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

  • Gently heat the mixture to effect cyclization.

  • Carefully quench the reaction mixture by pouring it onto ice.

  • Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(3-nitrophenyl)oxazole.

Step 4: Reduction of the Nitro Group

  • Dissolve 4-(3-nitrophenyl)oxazole in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid, or iron powder in acetic acid).

  • Stir the reaction at room temperature (for catalytic hydrogenation) or with heating (for chemical reduction) until the starting material is consumed (monitor by TLC).

  • If using a catalyst, filter it off.

  • Work up the reaction mixture accordingly. For a tin chloride reduction, for example, basify the solution and extract the product.

  • Purify the crude this compound by column chromatography on silica gel to obtain the final product.

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound in pharmaceutical synthesis is as a nucleophile in coupling reactions to construct the core of biologically active molecules. Its aniline moiety is particularly well-suited for forming amide bonds with carboxylic acids or undergoing nucleophilic aromatic substitution (SNAr) reactions with activated heterocyclic halides (e.g., chloropyrimidines). This makes it a valuable precursor for a wide range of kinase inhibitors, many of which feature an aniline or anilide substructure that binds to the hinge region of the kinase ATP-binding pocket.

Case Study: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate

A key reaction in the synthesis of many kinase inhibitors is the coupling of an aniline derivative to a pyrimidine core. This section outlines a general protocol for such a reaction.

G cluster_1 Synthesis of a Kinase Inhibitor Intermediate A This compound C N-(3-(Oxazol-4-yl)phenyl)pyrimidin-2-amine Intermediate A->C Nucleophilic Aromatic Substitution (SNAr) B Substituted 2-Chloropyrimidine B->C

Caption: General workflow for the synthesis of a pyrimidine-based intermediate.

Detailed Protocol: SNAr Reaction with 2-Chloropyrimidine

This protocol describes the acid-catalyzed nucleophilic aromatic substitution reaction between this compound and a generic substituted 2-chloropyrimidine.

Materials:

  • This compound

  • Substituted 2-chloropyrimidine

  • Solvent (e.g., 2-propanol, n-butanol, or water)

  • Acid catalyst (e.g., concentrated HCl or p-toluenesulfonic acid)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and the substituted 2-chloropyrimidine (1.0-1.2 eq).

  • Add the chosen solvent (e.g., 2-propanol).

  • Add a catalytic amount of the acid (e.g., 0.1 eq of concentrated HCl).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for several hours to overnight.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-(3-(oxazol-4-yl)phenyl)pyrimidin-2-amine intermediate.

Mechanism of Action of Derived Kinase Inhibitors

Many kinase inhibitors derived from aniline precursors function as ATP-competitive inhibitors. The core structure, often formed through the reactions described above, is designed to fit into the ATP-binding pocket of the target kinase. The aniline nitrogen and adjacent atoms typically form hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. The oxazole moiety and other substituents on the aniline ring can then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity of the inhibitor.

For instance, in the case of a hypothetical c-Met inhibitor derived from this compound, the inhibitor would block the phosphorylation and activation of c-Met, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration.

G cluster_2 Simplified Kinase Inhibition Pathway Kinase Target Kinase (e.g., c-Met) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Inhibitor derived from This compound Inhibitor->Kinase Binds to ATP Pocket Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Mechanism of ATP-competitive kinase inhibition.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. Its combination of a biologically important oxazole scaffold and a synthetically tractable aniline functional group allows for its efficient incorporation into complex molecular architectures. The protocols and data presented in this application note provide a foundational guide for researchers to safely and effectively utilize this important building block in their drug discovery and development programs.

References

Introduction: The Strategic Union of Oxazoles and Suzuki Coupling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Suzuki-Miyaura Coupling of 3-(Oxazol-4-yl)aniline

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly within pharmaceutical development.[1] Its power lies in the ability to couple organoboron compounds with organic halides or triflates under relatively mild conditions, accommodating a vast array of functional groups.[4]

Within the landscape of medicinal chemistry, the this compound scaffold has emerged as a privileged structure. The oxazole ring, a five-membered heterocycle, is a bioisostere for ester and amide functionalities and is featured in numerous biologically active compounds and approved drugs.[5][6] Its inclusion in a molecular framework can enhance metabolic stability, improve binding interactions, and modulate physicochemical properties.[5][7] The aniline moiety, in turn, is a common anchor point in many kinase inhibitors and other targeted therapies.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this compound derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into optimizing reaction conditions to accelerate the synthesis of novel molecular entities.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the organic halide (R¹-X). This step, often the rate-determining one, oxidizes the metal center from Pd(0) to Pd(II), forming a new organopalladium complex.[2]

  • Transmetalation : This is the crucial step where the organic moiety from the organoboron species (R²-BY₂) is transferred to the Pd(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base.[1][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which then readily transfers its R² group to the palladium center, displacing a halide or other ligand.[11][12]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple to form the new carbon-carbon bond (R¹-R²). This process reduces the palladium back to its Pd(0) oxidation state, thereby regenerating the active catalyst, which can then re-enter the catalytic cycle.[9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal [R²-B(OH)₃]⁻ (from R²B(OH)₂ + Base) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product: R¹-R²

References

Application Notes and Protocols: 3-(Oxazol-4-yl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets in a specific and high-affinity manner. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a valuable component in drug design.[3][4]

Within this class, 3-(Oxazol-4-yl)aniline (CAS No. 521982-80-9) has emerged as a particularly versatile building block.[5][6] Its structure is deceptively simple, yet it combines the key features of the oxazole core with a reactive aniline group. This aniline moiety, positioned at the meta-position of the phenyl ring, serves as a crucial synthetic handle, allowing for the strategic elaboration of the molecule. This enables chemists to fine-tune pharmacokinetic properties and direct the molecule towards specific biological targets, most notably protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in diseases like cancer.[7][8][9][10]

This guide provides a detailed exploration of the application of this compound, offering both the strategic rationale and practical protocols for its use in the synthesis and evaluation of novel therapeutic candidates.

PART 1: Synthesis of the Core Intermediate and Derivatives

The utility of any building block is predicated on its accessibility and the reliability of its synthetic routes. Here, we outline the synthesis of the this compound core and subsequent derivatization strategies.

Protocol 1.1: Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence, commonly involving the formation of the oxazole ring from a suitable precursor. A reliable method is the Robinson-Gabriel synthesis or a related cyclodehydration reaction.

Causality Behind Experimental Choices: This protocol begins with 3-aminostyrene, a commercially available starting material. The key transformation is the oxidative cleavage of the vinyl group to an aldehyde, followed by conversion to an α-bromoketone. This intermediate is primed for cyclization with formamide to construct the oxazole ring. The final step is a standard reduction of the nitro group to the target aniline. Each step is chosen for its high yield and compatibility with standard laboratory equipment.

Step-by-Step Methodology:

  • Nitration of 3-Aminostyrene:

    • Dissolve 3-aminostyrene (1.0 eq) in concentrated sulfuric acid at 0°C.

    • Add a mixture of nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5°C.

    • Stir for 2 hours, then pour onto crushed ice.

    • Filter the resulting precipitate, wash with cold water, and dry to yield 3-nitro-5-vinylaniline.

  • Oxidative Cleavage to Aldehyde:

    • Dissolve 3-nitro-5-vinylaniline (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

    • Add sodium periodate (2.5 eq) and a catalytic amount of osmium tetroxide (0.01 eq).

    • Stir vigorously at room temperature for 12 hours.

    • Separate the organic layer, wash with sodium thiosulfate solution and brine, dry over sodium sulfate, and concentrate to obtain 3-formyl-5-nitroaniline.

  • Formation of α-Bromoketone:

    • This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Dissolve the aldehyde from the previous step (1.0 eq) in methanol.

    • Add bromine (1.1 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Concentrate the mixture under reduced pressure to yield the crude α-bromoacetophenone derivative.

  • Oxazole Ring Formation (Cyclization):

    • Heat the crude α-bromoketone (1.0 eq) in formamide (used as both reagent and solvent) at 150°C for 3 hours.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 4-(3-nitrophenyl)oxazole.

  • Reduction to this compound:

    • Dissolve 4-(3-nitrophenyl)oxazole (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).[11]

    • Heat the mixture at reflux for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction, and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to afford the final product, this compound.

Protocol 1.2: Derivatization for Compound Library Synthesis

The aniline group of the core scaffold is a versatile handle for creating a diverse library of compounds. The following diagram and protocol outline common derivatization reactions.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes start This compound amide Amide Coupling (+ R-COOH, Coupling Agent) start->amide sulfonamide Sulfonamide Formation (+ R-SO2Cl, Base) start->sulfonamide urea Urea Formation (+ R-NCO) start->urea prod_amide Amide Derivatives amide->prod_amide prod_sulfonamide Sulfonamide Derivatives sulfonamide->prod_sulfonamide prod_urea Urea Derivatives urea->prod_urea

Caption: Workflow for derivatizing this compound.

Step-by-Step Methodology (Amide Coupling Example):

  • Setup: To a solution of this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in dry N,N-Dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.

PART 2: Application in Kinase Inhibitor Development

A primary application of the this compound scaffold is in the design of protein kinase inhibitors.[1][7] Kinases are crucial enzymes in cell signaling, and their aberrant activity is a hallmark of many cancers.[10]

Rationale: A Privileged Hinge-Binding Fragment

Most kinase inhibitors target the ATP-binding site. A key interaction within this site is with the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The this compound scaffold is an excellent "hinge-binder" because the nitrogen atoms of the aniline and the oxazole can form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, effectively mimicking the adenine portion of ATP.[9] The phenyl ring provides a rigid core to orient these interactions, while the aniline's meta-position allows synthetic vectors to point out of the active site, enabling further modifications to enhance potency and selectivity.[8]

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region NH --- H --- N C=O --- H --- N inhibitor This compound Oxazole-N Aniline-NH2 inhibitor:n1->hinge:f1 H-Bond inhibitor:n2->hinge:f2 H-Bond

Caption: H-bond interactions with the kinase hinge region.

Case Study: Synthesis of a Hypothetical VEGFR-2 Inhibitor

To illustrate the practical application, we will synthesize a hypothetical inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The design involves coupling the this compound core to a substituted pyrimidine, a common strategy in kinase inhibitor design.

Protocol 2.2.1: Synthesis of (Hypothetical) Inhibitor-X

  • Nucleophilic Aromatic Substitution (SNAr):

    • To a solution of this compound (1.0 eq) in 2-propanol, add 2,4-dichloro-5-methylpyrimidine (1.05 eq) and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux (approx. 85°C) for 16 hours.

    • Cool the reaction to room temperature. A precipitate should form.

    • Filter the solid, wash with cold 2-propanol, and dry under vacuum to yield the intermediate N-(2-chloro-5-methylpyrimidin-4-yl)-3-(oxazol-4-yl)aniline.

  • Suzuki Coupling:

    • Combine the intermediate from Step 1 (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction at 100°C for 8 hours under an argon atmosphere.

    • Cool the reaction, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the final compound, Inhibitor-X .

Biological Evaluation Workflow

Once synthesized, the novel compound must be evaluated for biological activity.

Protocol 2.3.1: In Vitro VEGFR-2 Kinase Assay

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The amount of ATP consumed is quantified via a luciferase-based system.

  • Methodology:

    • Prepare a serial dilution of Inhibitor-X in DMSO.

    • In a 384-well plate, add the VEGFR-2 enzyme, a suitable peptide substrate, and ATP in a kinase buffer.

    • Add the diluted Inhibitor-X or DMSO (vehicle control) to the wells.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the kinase reaction and measure the remaining ATP using a commercial kit like ADP-Glo™.

    • Measure luminescence on a plate reader.

    • Calculate the percent inhibition relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2.3.2: Cellular Antiproliferative (MTT) Assay

  • Principle: This assay assesses the effect of the compound on the viability of cancer cells. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Methodology:

    • Seed human umbilical vein endothelial cells (HUVECs) or a cancer cell line (e.g., HT-29) in a 96-well plate and allow them to adhere overnight.[12]

    • Treat the cells with a serial dilution of Inhibitor-X and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

PART 3: Data Presentation and Pathway Visualization

Clear data presentation is crucial for interpreting results.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number521982-80-9[5][6]
Molecular FormulaC₉H₈N₂O[5]
Molecular Weight160.17 g/mol [5]
AppearanceOff-white to light brown solid---
SolubilitySoluble in DMSO, Methanol, DCM---
Table 2: Illustrative Biological Data for Hypothetical Inhibitor-X
AssayTargetIC₅₀ / GI₅₀ (nM)
In Vitro Kinase AssayVEGFR-215
In Vitro Kinase AssaySrc Kinase250
In Vitro Kinase AssayEGFR>10,000
Cellular AssayHUVEC Proliferation45
Cellular AssayHT-29 Proliferation120

Note: Data are for illustrative purposes only.

VEGFR Signaling Pathway and Point of Inhibition

The following diagram illustrates the VEGFR signaling cascade and how an inhibitor like Inhibitor-X intervenes.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR VEGFR-2 Receptor ADP ADP PLCg PLCγ VEGFR->PLCg Dimerization & Autophosphorylation VEGF VEGF Ligand VEGF->VEGFR Binds ATP ATP ATP->VEGFR Binds to Kinase Domain Inhibitor Inhibitor-X Inhibitor->VEGFR Block X Ras Ras/Raf/MEK/ERK Pathway PLCg->Ras Proliferation Cell Proliferation, Angiogenesis Ras->Proliferation Block->ATP Prevents Binding

Caption: Inhibition of the VEGFR signaling cascade.

Conclusion and Future Perspectives

This compound is a high-value scaffold in medicinal chemistry, offering a robust and synthetically tractable starting point for the development of potent and selective kinase inhibitors. The protocols and rationale presented here provide a framework for its effective utilization in drug discovery programs. Beyond kinase inhibition, the unique electronic and structural features of this scaffold suggest potential applications against other target classes, such as NLRP3 inflammasome inhibitors, an area ripe for future exploration.[13] As drug discovery continues to evolve, such versatile and "privileged" building blocks will remain indispensable tools for the medicinal chemist.

References

Application Note & Protocol: The Strategic Use of 3-(Oxazol-4-yl)aniline in the Synthesis of Novel Anti-Cancer Agents Targeting the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is one of the most frequent occurrences in human cancers, making it a highly attractive target for the development of novel oncology therapeutics.[3][4] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs), which recruit PI3K to the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger, PIP3, subsequently activates the serine/threonine kinase Akt, a central node in the pathway. Activated Akt proceeds to modulate a host of downstream effectors, culminating in the activation of mTOR, which promotes protein synthesis and cell growth.[4]

Given its central role in tumorigenesis, significant efforts have been dedicated to developing small molecule inhibitors that target key kinases within this pathway.[5] A common structural motif found in many successful kinase inhibitors is the N-aryl-pyrimidin-2-amine scaffold. This core structure is adept at fitting into the ATP-binding pocket of kinases, with the pyrimidine ring often forming crucial hydrogen bonds with the hinge region of the enzyme.[6] The aniline moiety extends into a more variable region of the pocket, allowing for modifications that can confer potency and selectivity.

This application note details the strategic use of 3-(Oxazol-4-yl)aniline , a key building block, in the synthesis of a novel N-(3-(oxazol-4-yl)phenyl)-4-morpholinopyrimidin-2-amine. This target compound is designed as a potential selective inhibitor of PI3K. The incorporation of the oxazole ring provides a rigid, planar system with hydrogen bond acceptors that can form additional favorable interactions within the kinase active site, potentially enhancing binding affinity. The morpholine group is a well-established feature in many PI3K inhibitors, known to improve physicochemical properties and occupy the solvent-exposed region of the ATP-binding site.[7]

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a complex network with multiple feedback loops. A simplified representation is provided below to illustrate the key therapeutic intervention points.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates PTEN PTEN PIP3->PTEN Akt Akt PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits mTORC1 mTORC1 TSC->mTORC1 Inhibits Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes PTEN->PIP3 Dephosphorylates Inhibitor N-(3-(oxazol-4-yl)phenyl)- 4-morpholinopyrimidin-2-amine (Target Inhibitor) Inhibitor->PI3K INHIBITS

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention.

Synthetic Workflow: A Modular Approach

The synthesis of the target inhibitor, N-(3-(oxazol-4-yl)phenyl)-4-morpholinopyrimidin-2-amine, is achieved through a robust and modular two-step sequence. This approach allows for flexibility, enabling the synthesis of a library of analogues by varying either the aniline or the nucleophile in the second step. The key transformation is a site-selective Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8]

Synthesis_Workflow DCP 2,4-Dichloropyrimidine Step1 Step 1: Buchwald-Hartwig Amination DCP->Step1 Aniline This compound Aniline->Step1 Morpholine Morpholine Step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Morpholine->Step2 Intermediate Intermediate: 4-chloro-N-(3-(oxazol-4-yl)phenyl) pyrimidin-2-amine Intermediate->Step2 Product Final Product: N-(3-(oxazol-4-yl)phenyl)-4- morpholinopyrimidin-2-amine Step1->Intermediate Step2->Product

Caption: Two-step synthesis of the target PI3K inhibitor.

Experimental Protocols

Materials and Characterization
Compound/ReagentSupplierPurity/GradeCAS NumberNotes
This compoundCommercial>95%521982-80-9Store under inert gas.
2,4-DichloropyrimidineCommercial>98%3934-20-1Corrosive, handle with care.
MorpholineCommercial>99%110-91-8Corrosive, handle with care.
PdCl₂(PPh₃)₂CommercialCatalyst13965-03-2Air and moisture sensitive.
XantphosCommercialLigand161265-03-8Air sensitive.
Sodium tert-butoxideCommercial>98%865-48-5Moisture sensitive base.
TolueneCommercialAnhydrous108-88-3Use dry solvent.
N,N-DiisopropylethylamineCommercial>99%7087-68-5Base for SNAr.

Characterization Methods:

  • NMR: Spectra to be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) to confirm molecular weight.

  • HPLC: Purity to be assessed by reverse-phase HPLC with UV detection at 254 nm.

Protocol 1: Synthesis of 4-chloro-N-(3-(oxazol-4-yl)phenyl)pyrimidin-2-amine (Intermediate)

This protocol is adapted from established Buchwald-Hartwig amination procedures for N-arylation of chloropyrimidines.[9] The reaction is highly regioselective for the more reactive C2 position of 2,4-dichloropyrimidine under these conditions.

Procedure:

  • To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 eq.), this compound (1.05 eq.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 eq.), and Xantphos (0.10 eq.).

  • Seal the flask with a septum, and purge with argon for 15 minutes.

  • Add anhydrous toluene via syringe to create a suspension (concentration of ~0.2 M with respect to 2,4-dichloropyrimidine).

  • Add sodium tert-butoxide (NaOtBu, 2.5 eq.) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir under argon. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-8 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid.

Expected Characterization:

  • ¹H NMR: Expect signals for the oxazole protons, the protons of the phenyl ring, and the pyrimidine protons. The NH proton will appear as a singlet.

  • ¹³C NMR: Expect distinct signals for the carbons of the pyrimidine, phenyl, and oxazole rings.

  • HRMS (ESI): Calculated for C₁₃H₉ClN₄O [M+H]⁺, to be confirmed against the found value.

Protocol 2: Synthesis of N-(3-(oxazol-4-yl)phenyl)-4-morpholinopyrimidin-2-amine (Final Product)

This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the remaining chlorine atom at the C4 position is displaced by morpholine.

Procedure:

  • Dissolve the intermediate, 4-chloro-N-(3-(oxazol-4-yl)phenyl)pyrimidin-2-amine (1.0 eq.), in 2-propanol or N,N-dimethylformamide (DMF).

  • Add morpholine (3.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by TLC or LC-MS (typically complete within 6-12 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the final product.

Expected Characterization:

  • ¹H NMR: Appearance of characteristic signals for the morpholine protons (typically two triplets around 3.7-3.8 ppm). The signals for the pyrimidine, phenyl, and oxazole protons will be shifted compared to the intermediate.

  • ¹³C NMR: Appearance of signals for the morpholine carbons.

  • HRMS (ESI): Calculated for C₁₇H₁₇N₅O₂ [M+H]⁺, to be confirmed against the found value.

Biological Activity and Data Interpretation

While the specific inhibitory activity of N-(3-(oxazol-4-yl)phenyl)-4-morpholinopyrimidin-2-amine has not been reported, we can infer its potential efficacy by examining structurally related compounds that have been evaluated as PI3K inhibitors. The N-aryl-pyrimidin-2-amine scaffold is a validated pharmacophore for PI3K inhibition.

Table of Comparative Biological Data:

Compound/AnalogueTarget(s)IC₅₀ (nM)Cancer Cell Line(s)Reference
Pictilisib (GDC-0941) Pan-Class I PI3KPI3Kα: 3, PI3Kδ: 3, PI3Kβ: 33, PI3Kγ: 75A549, MCF-7, Hela[10]
Compound 13g (a 1,3,5-triazine) PI3Kα / mTORPI3Kα: 525, mTOR: 48A549, MCF-7, Hela[10]
Pyrazolo[1,5-a]pyrimidine 37 PI3KδPI3Kδ: 13.0, PI3Kα: >24,000-[7]
Pyrazolo[1,5-a]pyrimidine 54 PI3KδPI3Kδ: 2.8, PI3Kα: 1,300-[7]
Compound 8h (PLK4 Inhibitor) PLK4PLK4: 6.7MCF-7, BT474[11]

This table demonstrates that modifications to the core scaffold and its substituents can yield highly potent and selective kinase inhibitors, often with nanomolar IC₅₀ values.

Interpretation and Expected Outcome:

The synthesized N-(3-(oxazol-4-yl)phenyl)-4-morpholinopyrimidin-2-amine is hypothesized to be an ATP-competitive inhibitor of one or more Class I PI3K isoforms.

  • Rationale for Activity: The 2-anilinopyrimidine core is expected to bind to the hinge region of the PI3K active site. The morpholine moiety will likely occupy the solvent-exposed region, a common feature of potent PI3K inhibitors like Pictilisib (GDC-0941).[10] The novel 3-(oxazol-4-yl)phenyl group will probe the affinity pocket, where the oxazole ring can act as a hydrogen bond acceptor, potentially increasing binding affinity and influencing isoform selectivity.

  • Further Evaluation: Following synthesis and characterization, the compound should be evaluated in in vitro kinase assays against the panel of Class I PI3K isoforms (α, β, γ, δ) to determine its potency and selectivity profile. Subsequently, cellular assays using cancer cell lines with known PI3K pathway mutations (e.g., PIK3CA mutant or PTEN-null lines) would be essential to confirm its on-target activity and anti-proliferative effects.

Conclusion

This application note provides a comprehensive guide for the synthesis of a novel potential anti-cancer agent, N-(3-(oxazol-4-yl)phenyl)-4-morpholinopyrimidin-2-amine, utilizing this compound as a key structural component. The described two-step synthesis, centered around a regioselective Buchwald-Hartwig amination, offers a modular and efficient route to this class of compounds. By targeting the well-validated PI3K/Akt/mTOR signaling pathway, this synthetic strategy provides a valuable workflow for researchers in drug discovery and medicinal chemistry aiming to develop new, potent, and selective kinase inhibitors for cancer therapy.

References

Application Notes and Protocols for the Derivatization of the Aniline Group in 3-(Oxazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Derivatization of a Privileged Scaffold

In the landscape of modern drug discovery, the 3-(Oxazol-4-yl)aniline scaffold represents a "privileged" structural motif. Its presence in a multitude of biologically active agents underscores its importance as a versatile building block for constructing libraries of potential therapeutic candidates. The aniline functional group, in particular, serves as a key handle for molecular diversification, allowing for the systematic modulation of physicochemical and pharmacological properties through a variety of chemical transformations.

This comprehensive guide provides detailed application notes and robust protocols for the derivatization of the aniline group in this compound. We will explore four fundamental and widely applicable transformations: N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and N-arylation (via Buchwald-Hartwig amination). The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale for key experimental choices. Our aim is to empower you to confidently and successfully synthesize novel derivatives of this important scaffold.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Off-white to light brown solid
CAS Number 5221982-80-9

¹H NMR Spectral Data (500 MHz, CDCl₃): The proton NMR spectrum of the starting material is a crucial reference for monitoring reaction progress and confirming the identity of the final products.

G start ¹H NMR (500 MHz, CDCl₃) of this compound A δ 7.85 (s, 1H, Oxazole-H) B δ 7.75 (s, 1H, Oxazole-H) C δ 7.20 (t, J = 7.9 Hz, 1H, Ar-H) D δ 7.10 (s, 1H, Ar-H) E δ 6.95 (d, J = 7.7 Hz, 1H, Ar-H) F δ 6.65 (dd, J = 8.1, 2.0 Hz, 1H, Ar-H) G δ 3.80 (s, 2H, NH₂)

Figure 1: Key ¹H NMR signals for this compound.

I. N-Acylation: Formation of Amide Derivatives

N-acylation is a fundamental transformation that introduces an acyl group onto the aniline nitrogen, forming a stable amide bond. This modification can significantly impact a molecule's properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability. The choice of acylating agent allows for the introduction of a wide array of functionalities.

Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). A subsequent elimination of the leaving group (e.g., chloride) and deprotonation of the nitrogen results in the formation of the amide. The use of a mild base, such as pyridine or triethylamine, is often employed to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

G cluster_workflow N-Acylation Workflow start Dissolve this compound in an aprotic solvent reagents Add base (e.g., pyridine) and cool to 0°C start->reagents addition Add acylating agent (e.g., acetyl chloride) dropwise reagents->addition reaction Stir at room temperature addition->reaction workup Aqueous workup and extraction reaction->workup purification Purify by column chromatography workup->purification product Characterize N-acylated product purification->product

Figure 2: General workflow for the N-acylation of this compound.

Detailed Protocol: Synthesis of N-(3-(Oxazol-4-yl)phenyl)acetamide

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add pyridine (2.0 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-(3-(oxazol-4-yl)phenyl)acetamide.

Characterization Data (Expected):

DerivativeMolecular FormulaMolecular Weight ( g/mol )Appearance
N-(3-(Oxazol-4-yl)phenyl)acetamideC₁₁H₁₀N₂O₂202.21White to off-white solid

II. N-Sulfonylation: Crafting Sulfonamide Analogs

The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. N-sulfonylation of this compound provides a direct route to this important functional group, offering a means to enhance biological activity and modulate pharmacokinetic properties.

Scientific Rationale

Similar to N-acylation, N-sulfonylation proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, to scavenge the HCl generated. The resulting sulfonamide bond is generally very stable to hydrolysis. Recent advances have also introduced milder, photoredox-catalyzed methods for sulfonylation.[1]

G cluster_workflow N-Sulfonylation Workflow start Dissolve this compound in pyridine cool Cool the solution to 0°C start->cool addition Add sulfonyl chloride (e.g., benzenesulfonyl chloride) cool->addition reaction Stir at room temperature addition->reaction workup Quench with water and extract reaction->workup purification Purify by recrystallization or chromatography workup->purification product Characterize N-sulfonylated product purification->product G cluster_workflow Reductive Amination Workflow start Combine this compound and aldehyde/ketone in solvent reductant Add reducing agent (e.g., NaBH(OAc)₃) start->reductant reaction Stir at room temperature reductant->reaction workup Quench with aqueous base and extract reaction->workup purification Purify by column chromatography workup->purification product Characterize N-alkylated product purification->product G cluster_workflow Buchwald-Hartwig Amination Workflow start Combine aryl halide, this compound, Pd catalyst, ligand, and base in a dry solvent reaction Heat the reaction mixture under inert atmosphere start->reaction workup Cool, filter, and concentrate reaction->workup purification Purify by column chromatography workup->purification product Characterize N-arylated product purification->product

References

Application Notes and Protocols for the Solid-Phase Synthesis of 3-(Oxazol-4-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-(Oxazol-4-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Oxazole-containing molecules are known for their diverse biological activities, including antibacterial, antiviral, and cytotoxic properties.[1] The strategic placement of an aniline group provides a versatile handle for further functionalization, making this scaffold particularly attractive for the development of targeted therapies and chemical probes.

Solid-Phase Synthesis (SPS) offers a powerful platform for the rapid generation of analog libraries, streamlining the purification process and enabling high-throughput screening.[2] By anchoring the synthetic route to an insoluble polymer support, excess reagents and byproducts can be efficiently removed by simple filtration, thus avoiding tedious workups and chromatographic purification of intermediates. This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of this compound analogs, grounded in established chemical principles and optimized for reproducibility. We will explore the strategic choices behind resin and linker selection, detail the on-resin chemical transformations, and provide robust protocols for cleavage and final product characterization.

Part 1: Foundational Principles of the Solid-Phase Strategy

A. Retrosynthetic Analysis and Strategic Planning

The success of any solid-phase synthesis hinges on a well-devised retrosynthetic strategy. The target molecule, this compound, must be disconnected in a manner that is compatible with on-resin chemistry. A logical approach involves constructing the oxazole ring on the solid support from a suitable precursor attached via a linker. The aniline functionality is masked as a nitro group during the synthesis to prevent unwanted side reactions and is revealed in a later step.

This strategy allows for the introduction of diversity at three key positions:

  • R¹ on the Oxazole Ring: Derived from an acylating agent.

  • R² on the Oxazole Ring: Derived from an α-haloketone.

  • Substituents on the Aniline Ring: Incorporated into the initial building block.

Retrosynthesis Target Target Molecule This compound Analog Resin_Final Resin-Bound Final Product Target->Resin_Final Cleavage Resin_Nitro Resin-Bound Nitro-Oxazole Intermediate Resin_Final->Resin_Nitro Nitro Reduction Resin_AcylaminoKetone Resin-Bound α-Acylamino Ketone Resin_Nitro->Resin_AcylaminoKetone Oxazole Cyclodehydration Resin_Amine Resin-Bound Amine Resin_AcylaminoKetone->Resin_Amine Acylation (R¹) + Alkylation (R²) Resin_Loaded Resin-Bound Starting Material (Nitrobenzoic Acid Derivative) Resin_Amine->Resin_Loaded Amine Deprotection SolidSupport Solid Support (e.g., Wang Resin) Resin_Loaded->SolidSupport Attachment

Caption: Retrosynthetic analysis for the solid-phase synthesis of this compound analogs.

B. Selection of Solid Support and Linker

The choice of resin and linker is critical as it dictates the reaction conditions that can be used and the method for final product cleavage.[3][4]

  • Resin Matrix: Polystyrene resins cross-linked with divinylbenzene are the most common choice due to their mechanical stability and excellent swelling properties in a range of organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

  • Linker: For the synthesis of a molecule with a terminal carboxylic acid or, in this case, a neutral aromatic ring, an acid-labile linker is ideal. The Wang resin is a p-alkoxybenzyl alcohol linker designed for this purpose.[5] The initial building block is attached via an ester bond, which is stable to most reaction conditions but can be readily cleaved with strong acid, typically Trifluoroacetic Acid (TFA).

Table 1: Recommended Resin and Linker for this Protocol

ParameterSelectionRationaleCleavage Condition
Resin Type Polystyrene (1% DVB)Good swelling in DCM, DMF; mechanically robust.N/A
Linker Wang LinkerAcid-labile benzyl ester linkage. Stable to coupling and reduction conditions.>90% Trifluoroacetic Acid (TFA)
Initial Loading 0.5 - 1.0 mmol/gProvides a good balance between reaction efficiency and final product yield.N/A

Part 2: On-Resin Synthetic Workflow

The on-resin synthesis follows a logical sequence of coupling, modification, and cyclization steps. Each step must be driven to completion, which can be monitored using qualitative tests (e.g., Kaiser test for primary amines) before proceeding to the next step.

Workflow cluster_prep Resin Preparation cluster_synthesis Core Synthesis cluster_cleavage Cleavage & Purification Start 1. Swell Wang Resin in DMF Load 2. Load Fmoc-3-amino- 5-nitrobenzoic acid Start->Load Cap 3. Capping (Acetylation of unreacted sites) Load->Cap Fmoc_Deprotect 4. Fmoc Deprotection (20% Piperidine/DMF) Cap->Fmoc_Deprotect Acylate 5. Acylation with R¹-COOH (Introduce first diversity point) Fmoc_Deprotect->Acylate Ketone_Form 6. α-Acylamino Ketone Formation (Reaction with R²-α-bromoketone) Acylate->Ketone_Form Cyclize 7. On-Resin Cyclodehydration (Oxazole Formation) Ketone_Form->Cyclize Nitro_Reduce 8. Nitro Group Reduction (SnCl₂·2H₂O) Cyclize->Nitro_Reduce Cleave 9. Cleavage from Resin (TFA Cocktail) Nitro_Reduce->Cleave Purify 10. Precipitation & Purification (HPLC) Cleave->Purify End 11. Final Product Characterization (LC-MS, NMR) Purify->End

Caption: Overall workflow for the solid-phase synthesis of this compound analogs.

Key On-Resin Transformations
  • Oxazole Formation: The core of this synthesis is the on-resin formation of the oxazole ring. This is typically achieved through a Robinson-Gabriel type cyclodehydration of an α-acylamino ketone precursor.[6][7] Various reagents can effect this transformation; a common and effective method involves treatment with triphenylphosphine (PPh₃) and iodine (I₂), which forms an intermediate that readily cyclizes and dehydrates. This method is advantageous as it proceeds under relatively mild conditions compatible with the solid support.

  • Nitro Group Reduction: The conversion of the resin-bound nitroarene to the corresponding aniline is a critical step. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a polar aprotic solvent like DMF is a highly effective and widely used reagent for this purpose on solid phase.[8] It is chemoselective for the nitro group, leaving the newly formed oxazole ring and the resin linkage intact.

Part 3: Detailed Experimental Protocols

Materials and Reagents:

  • Wang Resin (100-200 mesh, ~0.8 mmol/g loading)

  • Fmoc-3-amino-5-nitrobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Piperidine

  • Assorted Carboxylic Acids (R¹-COOH)

  • Assorted α-bromoketones (R²-COCH₂Br)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (anhydrous)

Protocol 1: Loading of Initial Building Block onto Wang Resin

Causality: The first building block is attached to the resin via an esterification reaction. DIC is the coupling agent, and DMAP serves as a catalyst to facilitate the ester bond formation with the resin's hydroxyl groups.

  • Swell Wang resin (1.0 g, 0.8 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve Fmoc-3-amino-5-nitrobenzoic acid (3 eq., 2.4 mmol), DIC (3 eq., 2.4 mmol), and DMAP (0.1 eq., 0.08 mmol) in DMF (8 mL).

  • Add the activated acid solution to the resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Monitoring: Perform a quantitative test (e.g., UV analysis of the fulvene-piperidine adduct after a small-scale Fmoc deprotection) to determine the loading efficiency.

Protocol 2: On-Resin Fmoc-Deprotection and Acylation (R¹ Introduction)

Causality: The Fmoc protecting group is base-labile and is removed with piperidine. The subsequent acylation with a carboxylic acid (R¹-COOH) forms the amide bond that is a precursor to the final oxazole.

  • To the Fmoc-protected resin, add 10 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes.

  • Drain and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring: Perform a Kaiser test. A positive result (deep blue beads) indicates the presence of a free primary amine.

  • Swell the deprotected resin in DMF (10 mL).

  • In a separate vial, pre-activate the R¹-carboxylic acid (3 eq.) with DIC (3 eq.) and an additive like HOBt (3 eq.) in DMF for 15 minutes.

  • Add the activated acid solution to the resin and agitate for 2 hours.

  • Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete acylation.

Protocol 3: On-Resin α-Acylamino Ketone Synthesis (R² Introduction)

Causality: The α-acylamino ketone is formed via N-alkylation with an α-bromoketone. This step introduces the R² diversity element and sets the stage for the cyclization reaction.

  • Swell the acylated resin from Protocol 2 in DMF (10 mL).

  • Add the desired α-bromoketone (R²-COCH₂Br) (5 eq.) and Diisopropylethylamine (DIPEA) (5 eq.) to the resin suspension.

  • Agitate the mixture at 50 °C for 12 hours.

  • Cool to room temperature, drain, and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4: On-Resin Oxazole Formation (Cyclodehydration)

Causality: This is the key ring-forming step. A combination of PPh₃ and I₂ is used to facilitate the intramolecular cyclization and dehydration of the α-acylamino ketone to form the stable aromatic oxazole ring.[9]

  • Swell the resin-bound α-acylamino ketone in DCM (10 mL).

  • Add PPh₃ (3 eq.) and I₂ (3 eq.) to the vessel.

  • Add DIPEA (5 eq.) to the mixture.

  • Agitate at room temperature for 6 hours.

  • Drain and wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 5: On-Resin Nitro Group Reduction

Causality: The nitro group is reduced to a primary aniline using SnCl₂·2H₂O, a mild and effective reducing agent for solid-phase synthesis. This unmasks the aniline functionality required in the final product.

  • Swell the resin-bound oxazole in DMF (10 mL).

  • Add a solution of SnCl₂·2H₂O (10 eq.) in DMF.

  • Agitate the mixture at 60 °C for 8 hours.

  • Cool to room temperature, drain, and wash the resin with DMF (3 x 10 mL), a 5% DIPEA in DMF solution (2 x 10 mL) to neutralize any residual acid, followed by DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin completely under vacuum.

Protocol 6: Final Cleavage and Isolation

Causality: A strong acid cocktail is required to cleave the ester linkage to the Wang resin. TFA is the primary cleaving agent. TIS and water are included as scavengers to trap reactive cationic species generated during the cleavage, thereby preventing side reactions with the electron-rich aromatic rings of the product.[10][11]

  • Place the dried resin (approx. 200 mg) in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.

  • Add the cleavage cocktail (5 mL) to the resin.

  • Agitate gently at room temperature for 2 hours.

  • Filter the resin and collect the filtrate. Wash the resin with an additional 1 mL of TFA.

  • Combine the filtrates and add to 40 mL of cold anhydrous diethyl ether to precipitate the crude product.

  • Place the ether suspension at -20 °C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude product under vacuum.

  • Purification & Characterization: Purify the crude product using reverse-phase preparative HPLC. Characterize the final product by LC-MS to confirm the molecular weight and ¹H NMR to confirm the structure.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Initial Loading Incomplete activation of acid; Steric hindrance.Increase reaction time; Use a more potent coupling agent like HATU; Ensure anhydrous conditions.
Incomplete Coupling (Positive Kaiser Test) Insufficient reagent equivalents; Steric hindrance.Double couple (repeat the coupling step); Increase reaction temperature slightly; Switch to a more reactive activating agent.
Low Yield after Cleavage Incomplete cleavage; Product degradation.Increase cleavage time to 3 hours; Ensure the cleavage cocktail is freshly prepared; Check for acid-labile functional groups in R¹ or R².
Multiple Peaks in LC-MS Incomplete reactions at any step; Side-reactions during cleavage.Re-optimize each on-resin step ensuring reactions go to completion; Use a more robust scavenger cocktail (e.g., add ethanedithiol if sulfur-containing residues are present).

References

Application Note: A Scalable, Multi-Gram Synthesis of 3-(Oxazol-4-yl)aniline for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 3-(Oxazol-4-yl)aniline, a key intermediate for various therapeutic candidates. The protocol is designed for producing material in quantities (50-100 g) and purities (>98%) suitable for formal preclinical toxicology studies. We present a robust three-step synthetic sequence beginning from commercially available 3-nitroacetophenone. The chosen route prioritizes scalability, process safety, and the use of readily available reagents. Beyond the synthetic protocol, this guide details critical in-process controls (IPCs), a complete analytical quality control (QC) workflow for final batch release, and a discussion of key scale-up considerations. This document is intended for researchers, process chemists, and drug development professionals tasked with advancing novel chemical entities from discovery to preclinical evaluation.

Introduction: The Need for a Scalable Synthesis

Small molecules containing the oxazole scaffold are prevalent in medicinal chemistry due to their ability to engage with a wide spectrum of biological targets through various non-covalent interactions.[1][2] this compound, in particular, serves as a versatile building block for active pharmaceutical ingredients (APIs) in oncology, inflammation, and other therapeutic areas. The progression of a drug candidate from initial discovery to preclinical studies necessitates a reliable supply of high-purity API.[3][4] This transition requires shifting from milligram-scale synthesis, sufficient for initial screening, to a robust process capable of generating tens to hundreds of grams for toxicology, safety pharmacology, and formulation studies.[5][6]

The quality of the API used in these early development stages is paramount, as impurities can confound study results and jeopardize regulatory filings.[7][8] Therefore, the manufacturing process must be well-controlled and the final product must meet stringent specifications for identity, purity, and quality.[9][10] This application note describes a validated, scalable synthetic process and the associated analytical framework to ensure the consistent production of this compound suitable for preclinical development programs.

Rationale for the Selected Synthetic Route

Several classical methods exist for the synthesis of the oxazole ring, including the Robinson-Gabriel, Fischer, and van Leusen syntheses.[11][12][13]

  • Robinson-Gabriel Synthesis: Involves the cyclodehydration of 2-acylamino-ketones.[11][12] While effective, the preparation of the requisite starting material can add steps and complexity.

  • Fischer Oxazole Synthesis: Proceeds from cyanohydrins and aldehydes, typically under acidic conditions.[14] This route is one of the first developed for 2,5-disubstituted oxazoles.

  • Van Leusen Oxazole Synthesis: Utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes, primarily forming 5-substituted oxazoles.[1][15][16]

For the synthesis of a 4-substituted oxazole like the target compound, a highly reliable and scalable approach is the reaction of an α-haloketone with formamide. This route was selected for its operational simplicity, high yields, and the ready availability of the starting material, 3-nitroacetophenone. The chosen three-step sequence is outlined below:

  • α-Bromination: Electrophilic bromination of 3-nitroacetophenone to yield the key α-haloketone intermediate.

  • Oxazole Formation: Cyclocondensation of the α-bromoketone with formamide to construct the oxazole ring.

  • Nitro Reduction: Catalytic hydrogenation to convert the nitro group to the target aniline, a clean and efficient method for this transformation at scale.

This linear strategy minimizes complex purifications and avoids reagents that are difficult to handle in a larger laboratory or pilot plant setting.

Overall Process Workflow

The diagram below illustrates the complete workflow from starting materials to the final, quality-controlled API batch release.

G cluster_synthesis Part 1: Synthesis & Purification cluster_qc Part 2: Quality Control & Release Start 3-Nitroacetophenone Step1 Step 1: α-Bromination Reagents: Br₂, HBr/AcOH Start->Step1 IPC1 IPC-1 (TLC/HPLC) Step1->IPC1 Intermediate1 Intermediate 1 2-Bromo-1-(3-nitrophenyl)ethan-1-one IPC1->Intermediate1 Reaction Complete Step2 Step 2: Oxazole Formation Reagent: Formamide Intermediate1->Step2 IPC2 IPC-2 (TLC/HPLC) Step2->IPC2 Intermediate2 Intermediate 2 4-(3-Nitrophenyl)oxazole IPC2->Intermediate2 Reaction Complete Step3 Step 3: Nitro Reduction Reagents: H₂, Pd/C Intermediate2->Step3 IPC3 IPC-3 (TLC/HPLC) Step3->IPC3 CrudeAPI Crude Product IPC3->CrudeAPI Reaction Complete Purification Purification (Recrystallization) CrudeAPI->Purification FinalAPI Final API This compound Purification->FinalAPI QC_Analysis Full QC Analysis (HPLC, NMR, MS, etc.) FinalAPI->QC_Analysis Decision Meets Specifications? QC_Analysis->Decision Release Batch Released for Preclinical Studies Decision->Release Yes Reject Batch Rejected (Investigate OOS) Decision->Reject No

Caption: High-level workflow for the synthesis and release of this compound.

Detailed Scale-Up Synthesis Protocols

Safety Precaution: These procedures must be carried out by trained chemists in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Bromine is highly corrosive and toxic; handle with extreme care. Hydrogen gas is flammable and explosive; ensure proper grounding and an inert atmosphere.

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one (Intermediate 1)
  • Rationale: This step creates the α-bromoketone necessary for oxazole ring formation. Acetic acid serves as the solvent, and a catalytic amount of hydrobromic acid initiates the enolization required for the electrophilic addition of bromine. The reaction is monitored closely to prevent dibromination.

ParameterValue
Reactants 3-Nitroacetophenone (1.0 eq), Bromine (1.05 eq), HBr (33% in AcOH, 0.1 eq)
Solvent Glacial Acetic Acid
Temperature 0°C to Room Temperature
Time 2-4 hours
Expected Yield 85-92%
Purity (Crude) >95% (by ¹H NMR)

Protocol:

  • Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber containing sodium thiosulfate solution.

  • Charge the flask with 3-nitroacetophenone (100 g, 0.606 mol) and glacial acetic acid (500 mL).

  • Stir the mixture at room temperature to obtain a clear solution, then cool the flask to 0-5°C using an ice-water bath.

  • Add hydrobromic acid (33% in acetic acid, ~7 mL) to the cooled solution.

  • Slowly add a solution of bromine (99.8 g, 33.3 mL, 0.624 mol) in glacial acetic acid (100 mL) via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • In-Process Control (IPC-1): Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material spot should be consumed.

  • Once the reaction is complete, slowly pour the mixture into 2 L of ice-cold water with vigorous stirring.

  • A pale-yellow solid will precipitate. Stir the slurry for 30 minutes.

  • Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water (3 x 250 mL) until the filtrate is neutral, and then with a small amount of cold hexanes (100 mL).

  • Dry the solid in a vacuum oven at 40°C to a constant weight to yield 2-bromo-1-(3-nitrophenyl)ethan-1-one as a solid.

Step 2: Synthesis of 4-(3-Nitrophenyl)oxazole (Intermediate 2)
  • Rationale: This is a classic cyclocondensation reaction to form the oxazole ring. Formamide acts as both the reagent (source of N1 and C2 atoms) and the solvent. The reaction is run at high temperature to drive the cyclization and dehydration.

ParameterValue
Reactants 2-Bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq)
Solvent/Reagent Formamide
Temperature 120-125°C
Time 3-5 hours
Expected Yield 70-80%
Purity (Crude) >90% (by HPLC)

Protocol:

  • Charge a 1 L three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe with formamide (400 mL).

  • Heat the formamide to 120°C with stirring.

  • Add 2-bromo-1-(3-nitrophenyl)ethan-1-one (130 g, 0.533 mol) portion-wise over 30 minutes, ensuring the temperature does not drop below 115°C. The addition is exothermic.

  • Maintain the reaction temperature at 120-125°C for 3-5 hours.

  • IPC-2: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the dark solution into 2 L of cold water. An oily product may separate initially, which should solidify upon stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with water (2 x 400 mL) and then with saturated brine (1 x 400 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a dark solid.

  • Purify the crude product by trituration or recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield 4-(3-nitrophenyl)oxazole.

Step 3: Synthesis of this compound (Final API)
  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon is a standard, robust catalyst. Methanol is a common solvent for this transformation. The reaction is highly exothermic and generates hydrogen uptake, which must be carefully monitored.

ParameterValue
Reactants 4-(3-Nitrophenyl)oxazole (1.0 eq), 10% Palladium on Carbon (5 mol%)
Solvent Methanol
Pressure 50 psi (or balloon pressure) Hydrogen
Temperature Room Temperature
Time 4-8 hours
Expected Yield 90-98%
Purity (Final) >98% (by HPLC after recrystallization)

Protocol:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a multi-neck flask system).

  • Charge a suitable pressure vessel with 4-(3-nitrophenyl)oxazole (75 g, 0.394 mol) and methanol (750 mL).

  • Carefully add 10% Palladium on Carbon (50% wet, ~15 g) under a stream of nitrogen. Caution: Dry Pd/C can be pyrophoric.

  • Seal the vessel, evacuate, and backfill with nitrogen three times.

  • Evacuate and backfill with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by hydrogen uptake.

  • IPC-3: After hydrogen uptake ceases (typically 4-8 hours), monitor for completion by TLC or HPLC.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield the final product as a crystalline solid.

  • Dry the final product in a vacuum oven at 45°C to a constant weight.

Quality Control for Preclinical Batch Release

To be suitable for preclinical studies, the final batch of this compound must be thoroughly characterized to confirm its identity, strength, quality, and purity (ISQP).[17] A comprehensive set of analytical tests is required.[18]

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): For purity determination and quantification of impurities.[18]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation.[18]

    • ¹H and ¹³C NMR: Recorded in a suitable deuterated solvent (e.g., DMSO-d₆). Spectra must be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): To confirm molecular weight.[18]

    • Technique: Electrospray Ionization (ESI-MS) in positive mode to detect the [M+H]⁺ ion.

  • Gas Chromatography (GC): For determining residual solvent content.

    • Technique: Headspace GC with a flame ionization detector (FID).

  • Karl Fischer Titration: To determine water content.

  • Appearance: Visual inspection of physical form and color.

Final Product Specifications

The following table outlines the acceptance criteria for a batch of this compound intended for preclinical use.

TestMethodSpecification
Appearance VisualOff-white to light tan crystalline solid
Identity by ¹H NMR ¹H NMRSpectrum conforms to the structure
Identity by MS ESI-MS[M+H]⁺ = 161.1 ± 0.5
Purity by HPLC HPLC (UV, 254 nm)≥ 98.0%
Any Single Impurity HPLC (UV, 254 nm)≤ 0.5%
Water Content Karl Fischer≤ 0.5% w/w
Residual Solvents Headspace GCMeets ICH Q3C limits

QC Batch Release Workflow

The decision to release a synthesized batch for preclinical studies is based on its full compliance with the established specifications.

G start Synthesized Batch of This compound sampling Sample the Batch for Analysis start->sampling analysis Perform Full Suite of QC Tests (HPLC, NMR, MS, KF, GC) sampling->analysis data_review Review Analytical Data analysis->data_review decision Does Batch Meet All Specifications? data_review->decision release Release Batch for Preclinical Studies decision->release Yes oos Out-of-Specification (OOS) Result Identified decision->oos No investigation Initiate OOS Investigation: - Re-testing - Root Cause Analysis - Impact Assessment oos->investigation rework Can Batch be Reworked? (e.g., Re-purification) investigation->rework rework->analysis Yes reject Reject Batch rework->reject No

Caption: Decision workflow for the quality control and release of the final API batch.

References

Troubleshooting & Optimization

Side reactions and byproduct formation in 3-(Oxazol-4-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Oxazol-4-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, side reactions, and byproduct formation encountered during the synthesis of this molecule. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your synthetic route.

Introduction to the Synthetic Challenge

The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can impact yield and purity. A common and logical synthetic approach begins with 3-aminoacetophenone, proceeding through a multi-step sequence that includes protection of the aniline, α-bromination, formation of an α-acylamino ketone intermediate, cyclodehydration to form the oxazole ring, and a final deprotection step. Each of these stages is susceptible to specific side reactions that can lead to a range of impurities, complicating purification and reducing the overall efficiency of the synthesis.

This guide will dissect each step of this synthetic pathway, highlighting potential pitfalls and offering field-proven solutions to overcome them.

Visualizing the Synthetic Pathway and Potential Pitfalls

To provide a clear overview, the following diagram illustrates the primary synthetic route and flags key stages where side reactions are common.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: α-Bromination cluster_2 Step 3: Formamide Reaction cluster_3 Step 4: Cyclodehydration (Robinson-Gabriel) cluster_4 Step 5: Deprotection 3-Aminoacetophenone 3-Aminoacetophenone N-acetyl-3-aminoacetophenone N-acetyl-3-aminoacetophenone 3-Aminoacetophenone->N-acetyl-3-aminoacetophenone Acetic Anhydride alpha-Bromo-N-acetyl-3-aminoacetophenone alpha-Bromo-N-acetyl-3-aminoacetophenone N-acetyl-3-aminoacetophenone->alpha-Bromo-N-acetyl-3-aminoacetophenone Bromine/ Acid Side_Reaction_1 Incomplete acetylation, Di-acetylation (minor) N-acetyl-3-aminoacetophenone->Side_Reaction_1 alpha-Formamido-N-acetyl-3-aminoacetophenone alpha-Formamido-N-acetyl-3-aminoacetophenone alpha-Bromo-N-acetyl-3-aminoacetophenone->alpha-Formamido-N-acetyl-3-aminoacetophenone Formamide Side_Reaction_2 Di-bromination, Ring bromination alpha-Bromo-N-acetyl-3-aminoacetophenone->Side_Reaction_2 N-acetyl-3-(oxazol-4-yl)aniline N-acetyl-3-(oxazol-4-yl)aniline alpha-Formamido-N-acetyl-3-aminoacetophenone->N-acetyl-3-(oxazol-4-yl)aniline Dehydrating Agent (e.g., H2SO4) Side_Reaction_3 Polymerization, Amidine formation alpha-Formamido-N-acetyl-3-aminoacetophenone->Side_Reaction_3 This compound This compound N-acetyl-3-(oxazol-4-yl)aniline->this compound Acid/Base Hydrolysis Side_Reaction_4 Incomplete cyclization, Charring/degradation N-acetyl-3-(oxazol-4-yl)aniline->Side_Reaction_4 Side_Reaction_5 Oxazole ring opening This compound->Side_Reaction_5

Caption: Synthetic pathway for this compound with key side reaction points.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Part 1: Protection of 3-Aminoacetophenone

Question 1: I am observing incomplete reaction and multiple products during the N-acetylation of 3-aminoacetophenone. How can I improve the selectivity and yield?

Answer: This is a common issue that arises from suboptimal reaction conditions. The primary goal is to achieve clean, mono-acetylation of the amino group.

  • Causality:

    • Incomplete Acetylation: Insufficient acetylating agent or reaction time can leave starting material, which complicates downstream purification.

    • Di-acetylation: While less common for anilines under standard conditions, highly forcing conditions could potentially lead to di-acetylation, though this is generally a minor concern.

    • O-acetylation: If there are hydroxyl groups on the aromatic ring, these can also be acetylated. For 3-aminoacetophenone, this is not a primary concern.

  • Troubleshooting & Optimization:

    • Choice of Acetylating Agent: Acetic anhydride is generally effective. For a milder and often cleaner reaction, acetyl chloride can be used, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[1]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent to drive the reaction to completion.

    • Temperature Control: The reaction is typically exothermic. Running the reaction at 0°C to room temperature provides good control and minimizes side reactions.

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable.

    • Work-up: A proper aqueous work-up is crucial. Washing with a mild base (e.g., saturated sodium bicarbonate solution) will remove any unreacted acetic anhydride and acetic acid.

Parameter Recommendation Rationale
Acetylating Agent Acetic Anhydride or Acetyl ChlorideReadily available and effective.
Equivalents 1.1 - 1.2Ensures complete consumption of the starting material.
Temperature 0°C to Room TemperatureControls exothermicity and minimizes byproducts.
Solvent DCM, THF, Ethyl AcetateInert solvents that are easy to remove.
Work-up Aqueous NaHCO₃ washNeutralizes acidic byproducts and excess reagent.
Part 2: α-Bromination of N-acetyl-3-aminoacetophenone

Question 2: My α-bromination reaction is producing a mixture of mono- and di-brominated products, and I suspect some bromination on the aromatic ring. How can I achieve selective mono-bromination at the α-position?

Answer: Achieving selective mono-bromination of the methyl group of the acetophenone moiety is critical. The presence of the acetamido group, which is an ortho-, para-director, can influence the reactivity of the aromatic ring.

  • Causality:

    • Di-bromination: The mono-brominated product can undergo a second bromination, especially if there is an excess of the brominating agent or prolonged reaction times.[2]

    • Ring Bromination: The acetamido group is activating, and under certain conditions, electrophilic aromatic substitution can compete with α-bromination.

    • Decomposition: Harsh brominating agents or high temperatures can lead to decomposition of the starting material or product.

  • Troubleshooting & Optimization:

    • Choice of Brominating Agent: While elemental bromine (Br₂) in acetic acid is a classic method, it can be aggressive and lead to over-bromination.[3] Milder and more selective reagents are often preferred:

      • N-Bromosuccinimide (NBS): This is an excellent choice for selective α-bromination of ketones, often used with a radical initiator (like AIBN) or an acid catalyst.[4]

      • Copper(II) Bromide (CuBr₂): This reagent can effect α-bromination, often with good selectivity.

      • Pyridine hydrobromide perbromide: A solid, stable source of bromine that can offer better control.[4]

    • Reaction Conditions: The reaction is typically acid-catalyzed, which promotes enol formation, the reactive intermediate in α-bromination.[5]

    • Stoichiometry Control: Use of approximately one equivalent of the brominating agent is crucial to minimize di-bromination.

    • Monitoring: Closely monitor the reaction by TLC or LC-MS to quench it once the starting material is consumed, preventing the formation of the di-brominated byproduct.

Brominating Agent Conditions Advantages Potential Issues
Br₂/Acetic AcidRoom temp to 50°CInexpensiveOver-bromination, HBr byproduct
NBSAIBN or acid catalyst in CCl₄ or CH₃CNHigh selectivity for α-positionRadical reactions can have induction periods
CuBr₂Reflux in EtOAc/CHCl₃Good for α-brominationStoichiometric copper salts need to be removed
Part 3: Formation of the α-Formamido Ketone

Question 3: The reaction of my α-bromo ketone with formamide is giving low yields and a complex mixture of products. What are the likely side reactions?

Answer: This step involves the nucleophilic substitution of the bromide by formamide to form the key α-formamido ketone intermediate. This intermediate is the direct precursor to the oxazole ring in the Robinson-Gabriel synthesis.

  • Causality:

    • Low Reactivity: Formamide is a relatively weak nucleophile.

    • Polymerization/Decomposition: α-Halo ketones are reactive and can undergo self-condensation or decomposition, especially at elevated temperatures.

    • Amidine Formation: Formamide can react with itself or other species under harsh conditions to form amidines or other byproducts.

    • Reaction at the Anilide Nitrogen: While the acetamido group is less nucleophilic than a free amine, it could potentially compete as a nucleophile under certain conditions, leading to complex byproducts.

  • Troubleshooting & Optimization:

    • Solvent and Temperature: Using formamide as both the reagent and solvent is common. The reaction often requires heating, but the temperature should be carefully controlled (e.g., 100-120°C) to avoid decomposition.

    • Use of a Base: A mild, non-nucleophilic base can be added to scavenge the HBr formed during the reaction, which can prevent acid-catalyzed side reactions. However, a strong base may promote elimination or other undesired pathways.

    • Alternative Formylating Agents: While formamide is the most direct reagent for this transformation, other methods to introduce the formamido group could be considered, though they add steps to the synthesis.

    • Purification of the Intermediate: It is often beneficial to purify the α-formamido ketone before proceeding to the cyclodehydration step. This can be achieved by recrystallization or column chromatography.

Part 4: Cyclodehydration to the Oxazole Ring

Question 4: I am struggling with the cyclodehydration step. My yields are low, and I am observing significant charring and decomposition. How can I improve this transformation?

Answer: The Robinson-Gabriel synthesis, the cyclodehydration of an α-acylamino ketone, is a powerful method for forming oxazoles.[6] However, it often requires strong dehydrating agents and can be sensitive to the substrate.

  • Causality:

    • Harsh Conditions: Classical conditions often employ strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at high temperatures, which can lead to charring and decomposition of sensitive substrates.[6]

    • Incomplete Cyclization: Insufficiently strong dehydrating conditions or short reaction times can lead to incomplete conversion to the oxazole.

    • Side Reactions of the Dehydrating Agent: Some dehydrating agents can have their own reactivity. For example, phosphorus oxychloride (POCl₃) can act as a chlorinating agent in some cases.

  • Troubleshooting & Optimization:

    • Choice of Dehydrating Agent:

      • Concentrated H₂SO₄: Effective but can be harsh. Use at the lowest effective temperature.

      • Polyphosphoric Acid (PPA): A good alternative to sulfuric acid, often giving cleaner reactions.

      • Phosphorus Oxychloride (POCl₃): A common and effective reagent.

      • Trifluoroacetic Anhydride (TFAA): A milder option that can be effective at lower temperatures.[6]

    • Temperature and Reaction Time: These parameters need to be carefully optimized. Start with milder conditions and gradually increase the temperature. Monitor the reaction closely by TLC or LC-MS.

    • Work-up Procedure: Quenching the reaction by pouring the mixture onto ice is a standard procedure to neutralize the strong acid and precipitate the product.

Cyclodehydration_Troubleshooting cluster_0 Dehydrating Agent cluster_1 Reaction Conditions Start Low Yield in Cyclodehydration Check_Reagent Is the dehydrating agent too harsh or too weak? Start->Check_Reagent Check_Conditions Are the temperature and time optimized? Start->Check_Conditions H2SO4_PPA H₂SO₄ / PPA: - Lower temperature - Shorter time Check_Reagent->H2SO4_PPA Charring POCl3 POCl₃: - Control stoichiometry - Moderate temperature Check_Reagent->POCl3 Side products TFAA TFAA: - Milder alternative - May require longer time Check_Reagent->TFAA Incomplete reaction Result Improved Yield of N-acetyl-3-(oxazol-4-yl)aniline H2SO4_PPA->Result POCl3->Result TFAA->Result Optimize_Temp Gradually increase temperature while monitoring by TLC/LC-MS Check_Conditions->Optimize_Temp Optimize_Time Quench reaction upon consumption of starting material Check_Conditions->Optimize_Time Optimize_Temp->Result Optimize_Time->Result

Caption: Troubleshooting workflow for the cyclodehydration step.

Part 5: Deprotection of the Acetyl Group

Question 5: I am concerned about the stability of the oxazole ring during the final deprotection step. What conditions should I use to remove the N-acetyl group without cleaving the oxazole?

Answer: This is a valid concern, as the oxazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions.[6] The goal is to find conditions that selectively cleave the amide bond of the protecting group while leaving the oxazole intact.

  • Causality:

    • Oxazole Ring Opening: Both strong acids and bases can catalyze the hydrolysis of the oxazole ring, leading to the formation of an α-amino ketone derivative.[2] The rate of this cleavage is dependent on the specific conditions (acid/base concentration, temperature, and solvent).

    • Incomplete Deprotection: Milder conditions may not be sufficient to fully cleave the relatively stable acetamido group.

  • Troubleshooting & Optimization:

    • Acidic Hydrolysis: This is a common method for amide cleavage.

      • Conditions: Typically, aqueous HCl or H₂SO₄ is used with heating.

      • Optimization: To minimize oxazole cleavage, use the lowest concentration of acid and the lowest temperature that effectively removes the acetyl group. A mixture of an alcohol (like ethanol or methanol) and aqueous acid can sometimes provide a good balance of reactivity and selectivity.

    • Basic Hydrolysis:

      • Conditions: Aqueous sodium hydroxide or potassium hydroxide with heating.

      • Optimization: Similar to acidic hydrolysis, use the minimum necessary concentration and temperature.

    • Monitoring is Key: The deprotection reaction must be carefully monitored by TLC or LC-MS. The goal is to stop the reaction as soon as the protected starting material is consumed to minimize the time the product is exposed to the harsh conditions, thereby reducing the risk of oxazole ring opening.

    • Purification: The final product, this compound, is a basic compound. Purification can often be achieved by extraction into an acidic aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate or extract the purified product. Column chromatography can also be employed.

Summary of Key Troubleshooting Points

Synthetic Step Common Problem Primary Recommendation
N-Acetylation Incomplete reactionUse a slight excess of acetylating agent and control the temperature.
α-Bromination Over-bromination/Ring brominationUse a milder brominating agent like NBS and monitor the reaction closely.
Formamide Reaction Low yield, decompositionCarefully control the reaction temperature and consider using formamide as the solvent.
Cyclodehydration Charring, low yieldOptimize the choice of dehydrating agent (e.g., PPA or POCl₃) and reaction temperature.
Deprotection Oxazole ring cleavageUse the mildest effective acidic or basic conditions and monitor the reaction to avoid prolonged exposure.

By understanding the underlying chemistry and potential side reactions at each stage of the synthesis of this compound, researchers can effectively troubleshoot and optimize their experimental protocols to achieve higher yields and purity.

References

Technical Support Center: Synthesis of 3-(Oxazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Oxazol-4-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the mechanistic reasoning behind common issues and provide actionable, field-tested solutions.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the construction of the oxazole ring onto a pre-functionalized benzene ring. While several methods exist for oxazole synthesis, the most direct and widely adopted route for this specific target is a variation of the Van Leusen oxazole synthesis .[1][2]

This reaction forms the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3] A common and effective strategy involves using a protected aniline, such as 3-nitrobenzaldehyde, as the starting material. The oxazole ring is first constructed, and the nitro group is subsequently reduced to the target aniline. This two-step approach prevents potential side reactions involving the free aniline group.

Alternative, more complex routes could involve palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki coupling, to build the substituted oxazole system.[1][4] However, these are generally more suited for analogue synthesis rather than the direct preparation of the title compound. This guide will focus primarily on troubleshooting the more direct nitro-analogue reduction pathway via the Van Leusen synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation of the underlying chemistry and a clear path to resolving the issue.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most common issue and can stem from several factors, from reagent quality to reaction conditions. Let's break down the critical variables.

A1: Root Cause Analysis & Optimization Strategy

1. Sub-optimal Base and Solvent System:

The Van Leusen reaction is highly dependent on the base used for the deprotonation of TosMIC and the subsequent elimination step.[3]

  • The Chemistry: The reaction begins with the base abstracting a proton from the acidic methylene group of TosMIC. The resulting anion then attacks the aldehyde. The final step is a base-promoted elimination of the tosyl group to form the aromatic oxazole ring.[1][2] If the base is too weak or poorly soluble, these steps will be inefficient.

  • Troubleshooting Steps:

    • Switch the Base: Potassium carbonate (K₂CO₃) in methanol is a standard condition. However, if yields are low, consider stronger bases or different systems. Potassium tert-butoxide (t-BuOK) in THF is a powerful combination, often used when aldehydes are less reactive.[5] Recently, microwave-assisted methods using potassium phosphate (K₃PO₄) in isopropanol have shown excellent results.[6]

    • Ensure Anhydrous Conditions: The presence of water can interfere with the action of strong bases like t-BuOK. Ensure your solvents are anhydrous, especially when using moisture-sensitive reagents.

    • Solvent Choice: While methanol is common, it can sometimes participate in side reactions. Using ionic liquids has been shown to improve yields and allow for solvent recycling.[1] For many applications, a simple switch from methanol to THF or isopropanol can have a significant impact.

2. Reagent Quality and Stability:
  • The Chemistry: Tosylmethyl isocyanide (TosMIC) is the cornerstone of this reaction. It is a stable solid but can degrade over time or if exposed to moisture. The aldehyde starting material (3-nitrobenzaldehyde) must be pure, as impurities can consume reagents or inhibit the reaction.

  • Troubleshooting Steps:

    • Verify TosMIC Quality: Use freshly purchased TosMIC or verify the purity of your existing stock. An IR spectrum should show a sharp isocyanide stretch around 2150 cm⁻¹.

    • Purify the Aldehyde: If your 3-nitrobenzaldehyde has been stored for a long time, it may have oxidized to the corresponding carboxylic acid. Purify it by recrystallization or column chromatography if necessary.

3. Reaction Temperature and Time:
  • The Chemistry: Most Van Leusen reactions proceed well at room temperature or with gentle heating (refluxing methanol). However, for less reactive substrates, more energy may be required to overcome the activation barrier.

  • Troubleshooting Steps:

    • Increase Temperature: If the reaction is sluggish at room temperature, try heating it to reflux in the chosen solvent.

    • Microwave Irradiation: Microwave-assisted synthesis has been reported to dramatically reduce reaction times and increase yields for Van Leusen reactions.[1][6] Reactions that take hours under conventional heating can often be completed in minutes.

Q2: My reaction stalls, leaving a significant amount of unreacted starting material. Why is this happening?

A2: Addressing Incomplete Conversion

An incomplete reaction, even after an extended period, typically points to insufficient activation or reagent stoichiometry.

  • The Chemistry: The reaction rate is dependent on the concentration of the deprotonated TosMIC anion. If the base is not strong enough or is used in insufficient quantity, the concentration of this key nucleophile will be too low to drive the reaction to completion.

  • Troubleshooting Steps:

    • Check Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. Often, using a slight excess (1.2-2.0 equivalents) is beneficial.[6] For the key reagents, use a 1:1 molar ratio of aldehyde to TosMIC.

    • Incremental Addition: Try adding the base portion-wise to maintain its effective concentration throughout the reaction.

    • Re-evaluate Base Strength: As mentioned in Q1, if you are using a mild base like K₂CO₃ and the reaction stalls, switching to a stronger base like t-BuOK or DBU is a logical next step.

    • Monitor by TLC/LC-MS: Actively monitor the reaction. If it stalls, a small, additional charge of the base can sometimes restart it.

Q3: I'm having difficulty purifying my final product, this compound. What are the likely impurities?

A3: Purification Strategy for Anilines

Purification challenges usually arise from side products formed during the oxazole synthesis or incomplete reduction of the nitro group.

  • Common Impurities & Their Origin:

    • 3-(Oxazol-4-yl)nitrobenzene: The direct precursor to your product. Its presence indicates an incomplete reduction step.

    • p-Toluenesulfinic acid: A byproduct from the TosMIC reagent. It is typically removed during the aqueous workup.[7]

    • Unreacted Starting Materials: Residual 3-nitrobenzaldehyde or TosMIC.

    • Polymeric Materials: Aldehydes can sometimes polymerize under basic conditions, although this is less common.

  • Purification Protocol:

    • Aqueous Workup (Acid-Base Extraction): This is a highly effective method for purifying anilines.[8]

      • After the reaction (and nitro reduction), dilute the mixture with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your aniline product, being basic, will move into the aqueous layer as its hydrochloride salt.

      • Separate the layers. The organic layer will contain non-basic impurities.

      • Basify the aqueous layer with a base like NaOH or NaHCO₃ until it is basic (pH > 8).

      • Re-extract your free aniline product back into an organic solvent.

      • Wash the organic layer with brine, dry it over Na₂SO₄, and concentrate it.

    • Column Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel is the next step.[8]

      • Pro-Tip: Anilines can sometimes streak on silica gel. To prevent this, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system (e.g., hexanes/ethyl acetate).[8] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended starting material: 3-aminobenzaldehyde or 3-nitrobenzaldehyde?

    • A: We strongly recommend starting with 3-nitrobenzaldehyde . The free amine in 3-aminobenzaldehyde can potentially react with the aldehyde (self-condensation) or the TosMIC reagent, leading to a complex mixture of side products. By using the nitro-analogue, you protect the amine functionality. The subsequent reduction of the nitro group to an aniline is a high-yielding and clean transformation, typically achieved with reagents like SnCl₂·2H₂O, NaBH₄, or catalytic hydrogenation (H₂/Pd-C).[9]

  • Q: Are there any specific safety precautions for the Van Leusen reaction?

    • A: Yes. Isocyanides like TosMIC are known for their strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When using strong bases like potassium tert-butoxide, be aware that they are corrosive and react violently with water.

  • Q: How do I confirm the structure and purity of my final product?

    • A: A combination of analytical techniques is recommended:

      • ¹H and ¹³C NMR: This will confirm the chemical structure and identify the characteristic protons of the oxazole ring and the substituted aniline.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for confirming the molecular weight of your product and assessing its purity.

      • TLC (Thin Layer Chromatography): A quick and easy way to monitor reaction progress and check the purity of column fractions.

Visualized Workflows and Mechanisms

Van Leusen Oxazole Synthesis Mechanism

The following diagram illustrates the step-by-step mechanism of the Van Leusen reaction.

Van_Leusen_Mechanism TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion + Base - H⁺ Adduct Alkoxide Adduct Anion->Adduct Nucleophilic Attack Aldehyde Aldehyde (3-Nitrobenzaldehyde) Aldehyde->Adduct Oxazoline Dihydrooxazole Intermediate Adduct->Oxazoline 5-endo-dig Cyclization Oxazole 4-(3-Nitrophenyl)oxazole Oxazoline->Oxazole + Base - Tos-H - H₂O

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve issues related to low product yield.

Troubleshooting_Workflow decision decision solution solution start Low Yield Observed check_conversion Check TLC/LC-MS: Reaction Complete? start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete (Low Isolated Yield) check_conversion->complete Yes check_reagents Check Reagent Stoichiometry & Purity incomplete->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions solution_incomplete Increase Reaction Time/Temp Use Stronger Base Use Fresh Reagents check_conditions->solution_incomplete check_workup Review Workup & Purification complete->check_workup check_side_products Analyze Crude Mixture for Side Products check_workup->check_side_products solution_purification Optimize Acid-Base Extraction Modify Chromatography (e.g., add Et₃N) check_side_products->solution_purification

Caption: Troubleshooting Decision Tree for Low Yield.

Experimental Protocols & Data

Protocol 1: Two-Step Synthesis of this compound
Step A: Van Leusen Synthesis of 4-(3-Nitrophenyl)oxazole
  • To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.0 eq).

  • Cool the mixture in an ice bath and add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude 4-(3-nitrophenyl)oxazole. The product can be purified further by recrystallization from ethanol if necessary.

Step B: Reduction to this compound
  • Suspend the crude 4-(3-nitrophenyl)oxazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using the acid-base extraction or column chromatography methods described in the troubleshooting section (Q3).

Table 1: Comparison of Conditions for Van Leusen Synthesis
EntryAldehydeBase (eq)SolventConditionsYield (%)Reference
1BenzaldehydeK₂CO₃ (1.5)MethanolReflux, 3-6 hGood[1]
2Various AldehydesAmbersep® 900(OH)DME/Methanol-66% (for indolyl)[1]
3BenzaldehydeK₃PO₄ (2.0)IsopropanolMW, 65 °C, 8 minExcellent (90%+)[6]
4Aldehydet-BuOK (2.67)THF-60 °C to RefluxGood (for nitriles)[5]
5Various AldehydesPiperidine-ILImidazolium-IL-High[1]

Yields are representative and can vary based on the specific aldehyde substrate.

References

Technical Support Center: Advanced Troubleshooting for Suzuki-Miyaura Coupling with Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling of electron-rich anilines. The inherent nucleophilicity and potential for catalyst inhibition by the aniline moiety make this class of substrates particularly challenging. This document provides in-depth, field-proven insights and solutions to common experimental hurdles in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Material

Question: I am attempting a Suzuki coupling with an electron-rich aniline (e.g., 4-methoxyaniline derivative) and a boronic acid, but I am observing very low to no conversion of my aryl halide. What are the likely causes and how can I resolve this?

Answer: This is a common and frustrating issue when working with electron-rich anilines. The primary reasons often revolve around catalyst inhibition and suboptimal reaction conditions that fail to overcome the inherent challenges of these substrates.

Underlying Causes & Solutions:

  • Catalyst Inhibition by the Aniline: The lone pair of electrons on the aniline nitrogen can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[1] This is particularly problematic with electron-rich anilines where the electron density on the nitrogen is high.

    • Solution: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos.[1] These ligands create a sterically hindered environment around the palladium, which can disfavor coordination of the aniline nitrogen while promoting the desired oxidative addition and reductive elimination steps. N-heterocyclic carbenes (NHCs) are also excellent alternatives.[2]

  • Inefficient Oxidative Addition: The C-X bond (where X is Br or Cl) of an electron-rich aryl halide is stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[3][4]

    • Solution:

      • Switch to a more active catalyst system: Pre-formed Pd(II) precatalysts, such as [(NHC)PdCl2(Aniline)] complexes, have shown high activity in these challenging couplings.[2]

      • Increase the reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. However, this must be balanced against potential side reactions.[1][5]

  • Inappropriate Base Selection: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6] A base that is too weak may not facilitate this step efficiently.

    • Solution: Screen stronger, non-nucleophilic bases. Finely ground, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for these substrates.[1][7]

Troubleshooting Workflow: Low Conversion

G start Low/No Conversion catalyst Catalyst System start->catalyst ligand Ligand Choice start->ligand base Base Selection start->base conditions Reaction Conditions start->conditions sol_cat sol_cat catalyst->sol_cat Use Pd(II) precatalyst (e.g., [(IPr)PdCl2(AN)]) sol_ligand sol_ligand ligand->sol_ligand Switch to bulky, e--rich ligand (e.g., SPhos, XPhos) sol_base sol_base base->sol_base Screen stronger bases (e.g., K3PO4, Cs2CO3) sol_cond sol_cond conditions->sol_cond Increase temperature incrementally Ensure rigorous degassing

Caption: A logical workflow to diagnose and solve low conversion issues.

Issue 2: Significant Protodeboronation of the Boronic Acid

Question: My reaction is sluggish, and I've identified a significant amount of the arene byproduct corresponding to my boronic acid. What is causing this protodeboronation, and how can I prevent it?

Answer: Protodeboronation is a well-known side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), replacing it with a C-H bond.[8] This effectively removes the boronic acid from the productive catalytic cycle.

Underlying Causes & Solutions:

  • Presence of Water: Water is a primary culprit in protodeboronation, especially in the presence of a base.[1][8]

    • Solution:

      • Use anhydrous conditions: Ensure all solvents are rigorously dried and use flame-dried glassware.[1]

      • Use anhydrous base: Use a freshly opened or dried batch of your base.

  • Base-Catalyzed Decomposition: Certain bases can accelerate the rate of protodeboronation.

    • Solution: While a base is necessary, consider using milder bases like potassium fluoride (KF) or switching to a boronate ester (e.g., a pinacol ester), which are generally more stable towards protodeboronation.[6][8] Using MIDA boronate esters can also be an effective strategy as they slowly release the boronic acid into the reaction mixture.[8]

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that some palladium-phosphine complexes, particularly those with bulky ligands, can catalyze protodeboronation.[9]

    • Solution: If you suspect this is an issue, consider screening different ligands or catalyst systems. A change in ligand may alter the rate of the desired coupling versus the undesired protodeboronation.

Experimental Protocol: Minimizing Protodeboronation
  • Glassware and Reagent Preparation:

    • Flame-dry a Schlenk flask under high vacuum and backfill with argon or nitrogen.

    • Use anhydrous, degassed solvents. A common method is to sparge the solvent with argon for 30 minutes.

    • Use a freshly opened bottle of anhydrous base (e.g., K₃PO₄) and grind it into a fine powder in a glovebox or under an inert atmosphere.

  • Reaction Setup:

    • To the Schlenk flask, add the electron-rich aniline halide (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the anhydrous base (2.0-3.0 equiv.).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the palladium catalyst and ligand under a positive flow of inert gas.

    • Add the degassed solvent via cannula or syringe.

  • Execution:

    • Stir the reaction at the desired temperature under a positive pressure of inert gas.

    • Monitor the reaction by TLC or LC-MS, paying close attention to the consumption of the boronic acid and the formation of the protodeboronated byproduct.

Issue 3: Formation of Boronic Acid Homo-coupling Byproduct

Question: I am observing a significant amount of a biaryl byproduct derived from the homo-coupling of my boronic acid. How can I suppress this side reaction?

Answer: The homo-coupling of boronic acids to form symmetrical biaryls is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[1][10]

Underlying Causes & Solutions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][10] These Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to yield the homo-coupled product.[1]

    • Solution: Rigorous exclusion of oxygen is paramount.

      • Degassing: Use several freeze-pump-thaw cycles for your solvent to ensure complete removal of dissolved oxygen.[1]

      • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction duration.[1]

  • Use of Pd(II) Precatalysts: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), inefficient reduction to the active Pd(0) can leave excess Pd(II) available to promote homo-coupling.

    • Solution: Ensure your reaction conditions are suitable for the rapid reduction of the Pd(II) precatalyst. The addition of a phosphine ligand often facilitates this reduction. Alternatively, start with a Pd(0) source like Pd₂(dba)₃.

Comparative Table: Troubleshooting Side Reactions
IssuePrimary CauseKey Solutions
Protodeboronation Presence of proton sources (e.g., H₂O)Use anhydrous reagents and solvents; consider boronate esters.[1][8]
Homo-coupling Presence of O₂ and Pd(II) speciesRigorously degas solvents; maintain a strict inert atmosphere.[1][10]
Issue 4: Difficult Purification of the Final Product

Question: My reaction seems to have worked, but I am struggling to purify the final biarylaniline product from residual starting materials and byproducts. Do you have any suggestions?

Answer: Purification can be challenging due to the similar polarities of the starting aniline and the biarylaniline product.

Strategies for Improved Purification:

  • Acid-Base Extraction:

    • After the reaction, perform a standard aqueous workup.

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline starting material and product should move into the aqueous layer.

    • Wash the organic layer to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the purified anilines back into an organic solvent.

    • Dry the organic layer, filter, and concentrate.

  • Column Chromatography:

    • If acid-base extraction is insufficient, column chromatography is the next step.

    • Pro-tip: To improve separation, consider temporarily protecting the aniline nitrogen as a carbamate (e.g., Boc) or an amide after the coupling reaction. This will significantly change the polarity of the product, making it easier to separate from the unreacted starting aniline. The protecting group can then be removed in a subsequent step.

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[11][12]

Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup start->workup extraction Acid-Base Extraction workup->extraction chromatography Column Chromatography extraction->chromatography If still impure protect Protect Amine (Optional) chromatography->protect If separation is poor deprotect Deprotection chromatography->deprotect After purification product Pure Product chromatography->product If pure protect->chromatography deprotect->product

Caption: Decision tree for purifying Suzuki products of anilines.

References

Technical Support Center: Synthesis and Handling of 3-(Oxazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development working with 3-(Oxazol-4-yl)aniline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the specific challenges you may encounter during the synthesis, purification, and storage of this important building block. Our goal is to empower you with the knowledge to prevent degradation and ensure the integrity of your experimental outcomes.

Introduction to the Challenges

This compound is a bifunctional molecule containing a nucleophilic aniline ring and an electron-rich oxazole ring. This unique combination, while synthetically valuable, also presents specific stability challenges. The oxazole ring can be susceptible to cleavage under certain conditions, while the aniline moiety is prone to oxidation. Understanding and mitigating these degradation pathways is crucial for successful synthesis and handling.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound with Concurrent Formation of Dark, Tarry Byproducts.

Question: During the synthesis of this compound, I'm observing a significantly lower than expected yield, and my reaction mixture is turning dark brown or black. What could be the cause, and how can I prevent this?

Answer:

The formation of dark, tarry substances in reactions involving anilines is a classic sign of oxidative degradation . The aniline moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing reagents, or even trace metal impurities. This process can lead to the formation of highly colored polymeric byproducts.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Atmospheric Oxygen The amino group of aniline is readily oxidized by oxygen, especially at elevated temperatures or in the presence of light.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use.
Presence of Oxidizing Agents Reagents used in the synthesis may have oxidizing properties that are incompatible with the aniline group.Carefully review all reagents for their oxidizing potential. If an oxidant is necessary for another part of the molecule, consider a protecting group strategy for the aniline.
Metal Catalysts Certain metal catalysts, particularly copper and iron, can promote the oxidation of anilines.If a metal catalyst is required, choose one with a lower tendency to promote oxidation or use a ligand that modulates its reactivity. Ensure thorough removal of the catalyst during workup.
Elevated Reaction Temperature Higher temperatures can accelerate the rate of oxidation.Optimize the reaction temperature. Run the reaction at the lowest effective temperature to achieve a reasonable reaction rate.
Incorrect pH The stability of aniline is pH-dependent. Both strongly acidic and strongly basic conditions can promote degradation, though for different reasons.[1]Maintain a neutral or slightly acidic pH if possible. Buffer the reaction mixture if necessary.

Experimental Protocol: General Procedure for Inert Atmosphere Reaction

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.

  • Solvent Degassing: Degas the reaction solvent by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Reagent Addition: Add the reagents to the reaction flask under a positive pressure of inert gas. Use syringes or cannulas for liquid transfers.

  • Reaction Setup: Equip the reaction flask with a condenser (if heating) and a balloon or bubbler filled with inert gas to maintain a positive pressure throughout the reaction.

Issue 2: Cleavage of the Oxazole Ring During Synthesis or Workup.

Question: My analytical data (e.g., NMR, MS) suggests that the oxazole ring in my this compound product is opening. What conditions could be causing this, and how can I avoid it?

Answer:

The oxazole ring, while aromatic, is susceptible to cleavage under both strongly acidic and strongly basic conditions.[2] Nucleophilic attack can also lead to ring opening.[3]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Strongly Acidic Conditions Concentrated acids used during the reaction or for pH adjustment during workup can protonate the oxazole ring, making it susceptible to nucleophilic attack by water or other nucleophiles present, leading to ring cleavage.[2]Avoid the use of strong, concentrated acids. If an acidic medium is required, use a milder acid or a buffered system. During workup, neutralize acidic solutions carefully and avoid prolonged exposure to low pH.
Strongly Basic Conditions Strong bases, such as organolithium reagents or even concentrated hydroxides, can deprotonate the C2 position of the oxazole ring, which can initiate ring opening to form an isonitrile intermediate.[2][4]Use milder bases like potassium carbonate or organic bases (e.g., triethylamine, DIPEA) when possible. If a strong base is unavoidable, use it at low temperatures (e.g., -78 °C) and for the shortest possible time.
Nucleophilic Attack The oxazole ring can be attacked by strong nucleophiles, leading to ring cleavage.[3]If the reaction involves a strong nucleophile, consider if a less nucleophilic alternative exists. Protecting the oxazole ring is generally not straightforward, so careful selection of reaction conditions is key.

Workflow for Preventing Oxazole Ring Cleavage

start Synthesis Step Involving This compound check_conditions Assess Reaction Conditions start->check_conditions acidic Strongly Acidic? check_conditions->acidic pH basic Strongly Basic? check_conditions->basic pH nucleophilic Strong Nucleophile Present? check_conditions->nucleophilic Reagents mild_acid Use Milder Acid or Buffer acidic->mild_acid Yes proceed Proceed with Reaction acidic->proceed No mild_base Use Milder Base (e.g., K2CO3) Control Temperature (-78 °C) basic->mild_base Yes basic->proceed No reassess_nucleophile Consider Alternative Reagent Protecting Group Strategy nucleophilic->reassess_nucleophile Yes nucleophilic->proceed No mild_acid->proceed mild_base->proceed reassess_nucleophile->proceed end Stable Product proceed->end

Caption: Decision workflow for mitigating oxazole ring degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the purity and stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aniline moiety.

  • Light: In a dark place, as light can promote oxidative degradation.

  • Container: In a tightly sealed container to prevent moisture ingress.

For long-term storage, consider dividing the material into smaller aliquots to minimize repeated exposure of the bulk material to air and moisture.

Q2: I need to perform a reaction that requires a strong base, such as n-butyllithium (n-BuLi), on a molecule containing the this compound scaffold. How can I do this without cleaving the oxazole ring?

A2: Using a strong base like n-BuLi with an oxazole is challenging due to the acidity of the C2 proton, which can lead to deprotonation and subsequent ring opening.[2][4] Here are some strategies to consider:

  • Protect the Aniline: The aniline N-H is more acidic than the oxazole C-H and will be deprotonated first. This may or may not interfere with your desired reaction. If it does, protect the aniline first (e.g., as a Boc or silyl amine).

  • Use a Milder Base: If possible, consider a milder base such as Lithium Diisopropylamide (LDA) which can sometimes be more selective.[2]

  • Strict Temperature Control: Perform the reaction at a very low temperature, typically -78 °C, to minimize the rate of ring opening.[2]

  • Inverse Addition: Add the n-BuLi solution slowly to the substrate solution at low temperature to avoid localized high concentrations of the base.

  • Protect the C2 Position of the Oxazole: If your synthesis allows, you can protect the C2 position of the oxazole (e.g., with a triisopropylsilyl (TIPS) group) to prevent deprotonation at that site.[2]

Q3: What are the expected degradation products of this compound that I should look for in my crude reaction mixture?

A3: Based on the known degradation pathways of anilines and oxazoles, you should be vigilant for the following potential byproducts:

  • From Aniline Oxidation: Nitroarenes, azo compounds (e.g., azobenzene derivatives), and azoxy compounds.[1] These are often highly colored.

  • From Oxazole Cleavage: Under acidic conditions, hydrolysis can lead to the formation of an α-aminoketone. Under strongly basic conditions, ring opening can yield an isonitrile intermediate.[2][3]

  • Deamination Products: In some oxidative or radical-mediated reactions, deamination to form the corresponding oxazolyl-benzene could occur.[5][6]

Logical Relationship of Degradation Pathways

start This compound stress_conditions Stress Conditions start->stress_conditions oxidation Oxidation (O2, Oxidants, Light) stress_conditions->oxidation strong_acid Strong Acid (e.g., conc. HCl) stress_conditions->strong_acid strong_base Strong Base (e.g., n-BuLi) stress_conditions->strong_base aniline_ox_products Nitro, Azo, Azoxy Derivatives (Colored Byproducts) oxidation->aniline_ox_products oxazole_acid_products Ring-Opened α-Aminoketone strong_acid->oxazole_acid_products oxazole_base_products Ring-Opened Isonitrile Intermediate strong_base->oxazole_base_products degradation_products Degradation Products aniline_ox_products->degradation_products oxazole_acid_products->degradation_products oxazole_base_products->degradation_products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 3-(Oxazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions with 3-(Oxazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable troubleshooting strategies. The oxazole-aniline scaffold is a valuable building block in medicinal chemistry, frequently employed in cross-coupling reactions to synthesize complex molecules.[1][2] Achieving optimal reaction outcomes hinges on the precise control of catalyst loading.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is failing or showing very low yield. What are the primary troubleshooting steps?

A1: While catalyst loading is a critical parameter, it's often not the first thing to investigate. A systematic approach is crucial to pinpoint the root cause.[3]

  • Verify Reagent and Solvent Integrity: The primary culprits are often moisture and oxygen, which can deactivate the sensitive organometallic catalysts.[3] Ensure all solvents are anhydrous and reagents are pure. This compound, like other anilines, can be susceptible to oxidation.

  • Ensure an Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air.[3] Confirm that your reaction vessel was properly degassed (e.g., via multiple vacuum/backfill cycles with an inert gas like argon or nitrogen) and maintained under a positive pressure of inert gas throughout the reaction.

  • Check Catalyst and Ligand Viability: The palladium precatalyst and the associated ligand are the heart of the reaction. Ensure they have not degraded. Palladium(II) precatalysts must be reduced in situ to the active Pd(0) species; if this step is inefficient, the catalytic cycle will not initiate.[4] The choice of ligand is also paramount, as it dictates the stability and reactivity of the catalyst.[5][6][7]

  • Evaluate Base and Temperature: The choice and quality of the base are crucial. Ensure it is strong enough for the specific reaction type and is not hydrated. Reaction temperature can also be a factor; some reactions require more forcing conditions to proceed efficiently.[8]

If these fundamental parameters are confirmed to be correct, then it is appropriate to investigate catalyst loading.

Q2: How do I determine the optimal catalyst loading for my reaction? Is more always better?

A2: No, increasing catalyst loading is not always beneficial and can be detrimental. The optimal loading balances reaction rate and yield against cost, potential side reactions, and catalyst deactivation.[9][10]

  • Too Little Catalyst: Insufficient catalyst provides too few active sites for the reactants, leading to slow or incomplete conversion.[11]

  • Too Much Catalyst: Excessive catalyst loading can be wasteful and lead to issues such as the formation of palladium black (aggregated, inactive palladium), which reduces the concentration of the active homogeneous catalyst.[12] It can also promote undesired side reactions and complicates purification by increasing residual metal content in the final product.[13]

The optimal catalyst loading is typically found through systematic screening.

Q3: I'm observing the formation of a black precipitate (likely Palladium black) in my reaction. What does this mean and how can I prevent it?

A3: The formation of palladium black is a common mode of catalyst deactivation where the soluble, active Pd(0) species aggregate into an insoluble, inactive form.[12] This significantly reduces the concentration of your active catalyst and halts the reaction.

Causality & Prevention:

  • Ligand Dissociation: This often occurs when the ligand is not robust enough to stabilize the Pd(0) center throughout the catalytic cycle. The "naked" palladium atoms then aggregate.

  • Solution:

    • Screen Ligands: Employ more sterically bulky and electron-rich ligands (e.g., biaryl phosphines like SPhos or XPhos) which are designed to better stabilize the metal center and facilitate key steps like reductive elimination.[6]

    • Adjust Ligand:Metal Ratio: Sometimes, using a slight excess of ligand relative to the palladium source (e.g., a 1:1.1 or 1:1.2 Pd:Ligand ratio) can help prevent dissociation and improve catalyst stability.[8]

    • Lower Temperature: High temperatures can accelerate catalyst decomposition. If possible, run the reaction at the lowest temperature that still affords a reasonable reaction rate.

Experimental Workflow & Data Interpretation

Protocol: Catalyst Loading Screening Experiment

This protocol outlines a systematic approach to determine the optimal catalyst loading for a generic palladium-catalyzed cross-coupling reaction involving this compound.

Objective: To identify the minimum catalyst loading that provides the maximum yield in a reasonable timeframe.

Materials:

  • This compound

  • Coupling partner (e.g., an aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Methodology:

  • Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the catalyst, ligand, and starting materials in the chosen anhydrous solvent.

  • Reaction Setup: In an inert atmosphere, add the appropriate amounts of the starting material and base to a series of labeled reaction vials.

  • Catalyst/Ligand Addition: Using the stock solutions, add the pre-mixed catalyst/ligand solution to each vial to achieve a range of final catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Reaction Execution: Seal the vials, remove them from the inert atmosphere, and place them in a pre-heated aluminum block on a stirrer plate.

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze it by a suitable method like TLC, GC, or LC-MS to monitor the consumption of starting material and formation of the product.[14][15][16]

  • Data Analysis: Once the reactions have reached completion or a plateau, quench and work up each reaction. Purify the product and calculate the isolated yield for each catalyst loading.

Data Summary: Interpreting Catalyst Loading Results

The results from the screening experiment can be summarized to identify the optimal conditions.

Catalyst Loading (mol%)Typical Reaction TimeExpected YieldPotential Issues & Considerations
2.0 - 5.0 < 4 hoursHighHigh cost, potential for side reactions, difficult purification (high residual Pd). Often used for difficult substrates.[17]
0.5 - 1.5 4 - 12 hoursHigh to ExcellentGood starting point for optimization. Balances speed and efficiency.[18]
0.1 - 0.5 12 - 24 hoursModerate to HighEconomical, lower residual Pd. Reaction may be slow or stall if conditions are not fully optimized.
< 0.1 > 24 hoursLow to ModerateProne to failure due to catalyst deactivation over long reaction times. Requires highly active catalyst systems.[13]

Visual Troubleshooting & Conceptual Guides

The following diagrams provide a visual guide to troubleshooting common issues and understanding the core concepts of catalyst loading.

Troubleshooting_Workflow start Low / No Yield Observed reagents Check Reagent Purity & Solvent Anhydrous? start->reagents atmosphere Inert Atmosphere Maintained? reagents->atmosphere  Yes purify Purify Reagents Use Dry Solvents reagents->purify No catalyst_system Catalyst/Ligand Viable? atmosphere->catalyst_system  Yes degas Degas System Thoroughly atmosphere->degas No conditions Base / Temperature Appropriate? catalyst_system->conditions  Yes new_catalyst Use Fresh Catalyst & Ligand catalyst_system->new_catalyst No loading Optimize Catalyst Loading conditions->loading  Yes screen_cond Screen Bases & Temperatures conditions->screen_cond No purify->reagents degas->atmosphere new_catalyst->catalyst_system screen_cond->conditions

Caption: A logical workflow for troubleshooting low-yield reactions.

Catalyst_Loading_Optimization center Optimal Catalyst Loading high_loading Too High Loading center->high_loading Increase Loading low_loading Too Low Loading low_loading->center Increase Loading incomplete Incomplete Reaction Slow Rate low_loading->incomplete deactivation Catalyst Deactivation (e.g., Pd Black) high_loading->deactivation side_products Side Products High Cost high_loading->side_products

Caption: The relationship between catalyst loading and reaction outcomes.

References

Technical Support Center: Recrystallization Methods for Purifying 3-(Oxazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(Oxazol-4-yl)aniline. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for developing robust recrystallization protocols. The information is presented in a practical question-and-answer format, addressing common challenges and offering field-proven solutions to streamline your purification workflow.

Compound Profile: this compound

This compound is a bifunctional molecule featuring a basic aniline moiety and a heterocyclic oxazole ring. This structure presents unique challenges and opportunities for purification by recrystallization. Understanding its fundamental properties is the first step toward a successful protocol.

PropertyValueSource
CAS Number 521982-80-9[1][2][3]
Molecular Formula C₉H₈N₂O[4]
Molecular Weight 160.17 g/mol [4]
Appearance Typically an off-white to light brown solid[5]
Melting Point Not definitively published. The related isomer, 4-(1,3-Oxazol-5-yl)aniline, has a reported melting point of 150 °C, which can serve as a preliminary reference point.[6][7]

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the development of a recrystallization procedure for this compound.

Q1: Where do I begin with solvent selection for this compound?

A1: The principle of "like dissolves like" is your primary guide.[8] Given the compound's aromatic and heterocyclic nature, with hydrogen bonding capability from the amine group, you should screen a range of solvents with varying polarities.

  • High Polarity (Protic): Alcohols like ethanol or methanol are excellent starting points. They can dissolve many organic compounds when hot and are less effective when cold. Ethanol, in particular, is frequently used for recrystallizing oxazole derivatives.[9]

  • Medium Polarity (Aprotic): Solvents like ethyl acetate or acetone are also strong candidates. They are good general-use solvents for a variety of functional groups.[10]

  • Low Polarity: Hydrocarbons such as hexanes or toluene are less likely to dissolve the compound at room temperature but may be effective at higher temperatures. They are often used as the "anti-solvent" or "poor solvent" in a solvent-pair system.[11]

A systematic screening process using small quantities (10-20 mg) of your crude material in test tubes with ~0.5 mL of various solvents is the most effective empirical approach.[8]

Q2: The aniline group is basic. Does this require special consideration during recrystallization?

A2: Yes, absolutely. The basicity of the aniline amine group introduces two key considerations:

  • Potential for Salt Formation: Amines are often difficult to crystallize directly.[10] A highly effective strategy is to convert the amine to a salt, such as a hydrochloride salt, which typically has much higher crystallinity. This is achieved by dissolving the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of HCl.[12] The resulting salt can be recrystallized, often from a polar solvent like an ethanol/water mixture, and then neutralized back to the free base if required for subsequent steps.

  • Oxidation Sensitivity: Aromatic amines can be susceptible to oxidation, especially when heated for extended periods in the presence of air, which can lead to colored impurities.[12] It is advisable to minimize the time the solution spends at reflux and consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if discoloration is a persistent issue.

Q3: What is a solvent-pair system and when is it preferable to a single solvent?

A3: A solvent-pair system is used when no single solvent has the ideal solubility profile (i.e., high solubility when hot, low solubility when cold).[13] The system consists of two miscible solvents:

  • A "good" or "soluble" solvent, in which the compound is readily soluble.

  • A "bad" or "anti-solvent," in which the compound is poorly soluble.

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common pairs for compounds like this include ethanol-water and toluene-hexane.[13]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Q: My compound has "oiled out" as a liquid instead of forming solid crystals. What should I do?

A: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point or when the concentration is too high.[14][15]

  • Immediate Action: Reheat the mixture to dissolve the oil completely. Add a small amount (10-20% more) of the solvent to dilute the solution.[16]

  • Slower Cooling: Allow the flask to cool much more slowly. Insulating the flask can promote the formation of well-ordered crystals rather than an amorphous oil.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Switch to a lower-boiling solvent system.

  • Induce Crystallization Early: Try scratching the inside of the flask with a glass rod at a temperature slightly above where it oiled out previously. This can provide nucleation sites and encourage crystal formation.[14]

Q: The solution is cooled, but no crystals have formed. How can I induce crystallization?

A: This is a classic case of a stable supersaturated solution. The system requires an energy input to overcome the nucleation barrier.

  • Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments serve as ideal nucleation sites.[14]

  • Seeding: If you have a pure crystal of this compound from a previous batch, add a single tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystal growth.[14]

  • Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[16]

  • Flash Cooling: Briefly place the flask in a dry ice/acetone bath. The rapid, intense cooling can sometimes force nucleation. Once small crystals appear, allow them to warm back to the temperature of the main ice bath to continue slower growth.

Q: My final product is still colored, but I expect a white or off-white solid. How can I remove colored impurities?

A: Highly colored, polar impurities can often be removed with activated charcoal.

  • Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient; using too much will adsorb your product and reduce yield). Swirl the mixture for a few minutes.

  • Hot Filtration: You must then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal particles before allowing the solution to cool and crystallize.

Experimental Protocols

The following protocols are provided as robust starting points for optimization.

Protocol 1: Single Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Solvent-Pair Recrystallization (Ethyl Acetate / Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Induce Saturation: While the solution is still hot, add hexane (the "bad" solvent) dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Crystallization & Isolation: Follow steps 5-8 from Protocol 1, using an ice-cold mixture of ethyl acetate/hexane for the washing step.

Visual Workflow: Troubleshooting Recrystallization

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the recrystallization process.

Recrystallization_Troubleshooting start_node start_node process_node process_node decision_node decision_node outcome_good outcome_good outcome_bad outcome_bad action_node action_node start Crude this compound dissolve Dissolve in Min. Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Result? cool->outcome oiling Compound 'Oils Out' outcome->oiling Oil no_xtals No Crystals Form outcome->no_xtals Clear Solution xtals_ok Crystals Form outcome->xtals_ok Solid action_oil Re-heat, Add More Solvent, Cool Slower oiling->action_oil action_no_xtals Scratch / Seed Crystal / Add Anti-Solvent no_xtals->action_no_xtals collect Collect, Wash, & Dry Product xtals_ok->collect action_oil->cool action_no_xtals->cool

Caption: Decision tree for troubleshooting common recrystallization outcomes.

Reference Data: Common Recrystallization Solvents

The following table provides properties for solvents commonly used in recrystallization.

SolventBoiling Point (°C)Polarity IndexNotes / Hazards
Water10010.2Highly polar. Good for salts.[8]
Methanol655.1Good general-use polar protic solvent. Toxic.[8]
Ethanol784.3Excellent, less toxic alternative to methanol. Flammable.[8]
Acetone565.1Strong solvent, low boiling point. Flammable.[8]
Ethyl Acetate774.4Good for moderately polar compounds. Flammable.[10]
Dichloromethane403.1Volatile, good for heat-sensitive compounds. Health hazard.[17]
Toluene1112.4Good for aromatic compounds. Higher boiling point.[13]
Hexane690.1Non-polar. Often used as an anti-solvent. Flammable.[10]

References

Addressing regioselectivity issues in the synthesis of 3-(Oxazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Regiochemical Labyrinth in 3-(Oxazol-4-yl)aniline Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, presents a significant regiochemical challenge. The seemingly straightforward arrangement of its constituent parts—an aniline, a phenyl ring, and an oxazole—belies the complexities inherent in controlling the precise connectivity of these fragments. Researchers frequently encounter difficulties in obtaining the desired 3,4-substituted pattern, often isolating undesired isomers that can complicate purification and compromise yields.

This technical guide provides a comprehensive troubleshooting resource for scientists and researchers engaged in the synthesis of this compound. We will dissect the common regioselectivity pitfalls, explain the underlying mechanistic principles, and offer field-proven protocols to ensure the selective formation of the target molecule. This document moves beyond a simple recitation of steps to provide a self-validating framework for experimental design, grounded in authoritative literature.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, framed in a practical question-and-answer format.

FAQ 1: My primary challenge is controlling the substitution on the oxazole ring. I'm obtaining a mixture of 4- and 5-substituted phenyl-oxazoles. How can I selectively synthesize the 4-substituted isomer?

Root Cause Analysis:

The formation of a mixture of 4- and 5-substituted oxazoles is a classic regioselectivity problem that typically arises from the specific oxazole synthesis method employed. The choice of starting materials and reaction conditions dictates which carbon atom of the key intermediate will ultimately be incorporated into the C4 or C5 position of the oxazole ring. For instance, in the Robinson-Gabriel synthesis, the cyclization of an α-acylamino ketone can lead to different outcomes depending on the nature of the substituents.

Recommended Solution: The Van Leusen Oxazole Synthesis

To achieve high regioselectivity for the 4-substituted isomer, the Van Leusen oxazole synthesis is a highly reliable method. This reaction utilizes a tosylmethyl isocyanide (TosMIC) derivative, which reacts with an aldehyde to form the oxazole ring. The mechanism of this reaction inherently directs the aldehyde carbon to the C4 position of the oxazole, thus providing excellent regiochemical control.

Experimental Protocol: Van Leusen Synthesis of 4-Phenyl-1,3-oxazole

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (10 mL) and potassium carbonate (1.5 g, 10.8 mmol).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add benzaldehyde (0.5 g, 4.7 mmol) to the flask.

  • TosMIC Addition: Dissolve tosylmethyl isocyanide (TosMIC) (1.0 g, 5.1 mmol) in anhydrous methanol (5 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

  • Workup: Upon completion, pour the reaction mixture into cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-phenyl-1,3-oxazole.

Visualizing the Regiocontrol:

G cluster_reactants Reactants cluster_mechanism Van Leusen Mechanism cluster_product Product benzaldehyde Benzaldehyde intermediate Oxazoline Intermediate benzaldehyde->intermediate + TosMIC, K2CO3 tosmic TosMIC tosmic->intermediate elimination Elimination of Toluenesulfinic Acid intermediate->elimination product 4-Phenyl-1,3-oxazole (Regiochemically Pure) elimination->product

Caption: Van Leusen synthesis workflow ensuring C4 substitution.

FAQ 2: I have successfully synthesized 4-phenyloxazole. However, when I attempt to nitrate the phenyl ring to introduce a nitro group (a precursor to the aniline), I get a complex mixture of ortho-, meta-, and para-isomers. How can I achieve selective meta-nitration?

Root Cause Analysis:

This is a problem of electrophilic aromatic substitution, where the oxazole ring acts as a substituent on the phenyl ring, directing the incoming electrophile (the nitronium ion, NO₂⁺). The oxazole ring is generally considered to be a deactivating and meta-directing group due to the electron-withdrawing nature of the nitrogen and oxygen atoms. However, under harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃), the directing effect can be overcome, leading to poor regioselectivity. Additionally, the nitrogen atom of the oxazole can be protonated under strongly acidic conditions, further complicating the electronic effects.

Recommended Solution: Controlled Nitration Conditions

To favor meta-nitration, milder and more controlled nitrating conditions are essential. Using a less aggressive nitrating agent can significantly improve the regioselectivity.

Table 1: Comparison of Nitrating Conditions for 4-Phenyloxazole

Nitrating AgentTemperature (°C)Typical Outcome
Conc. H₂SO₄ / Conc. HNO₃25 - 50Poor selectivity; mixture of o, m, p isomers
Acetic Anhydride / HNO₃0 - 10Improved meta-selectivity
Acetyl Nitrate (in situ) -10 to 0 Good to excellent meta-selectivity

Experimental Protocol: Selective Meta-Nitration of 4-Phenyloxazole

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 4-phenyloxazole (1.0 g, 6.9 mmol) in acetic anhydride (15 mL) and cool the solution to -10 °C.

  • Nitrating Agent: Slowly add fuming nitric acid (0.5 mL, ~11 mmol) dropwise, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: Stir the mixture at 0 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via column chromatography to isolate 4-(3-nitrophenyl)-1,3-oxazole.

  • Reduction: The isolated nitro compound can then be reduced to the target this compound using standard methods such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride (SnCl₂).

Visualizing the Directing Effects:

G A 4-Phenyloxazole Electron-withdrawing oxazole ring deactivates the phenyl ring B Electrophilic Attack (NO₂⁺) Ortho/Para positions are more deactivated Meta position is least deactivated A:f0->B:f0 Nitration (controlled) C Major Product 4-(3-Nitrophenyl)oxazole B:f2->C:f0 Favored pathway D Minor Products Ortho and Para isomers B:f1->D:f0 Disfavored pathway

Caption: Rationale for meta-selectivity in nitration.

FAQ 3: The multi-step route involving nitration and reduction is lowering my overall yield. Is there a more convergent and regioselective strategy to synthesize this compound directly?

Root Cause Analysis:

Longer synthetic routes with multiple steps, especially those involving sensitive functional group manipulations like nitration and reduction, are often prone to lower overall yields. A more "convergent" approach, where key fragments are synthesized separately and then coupled together in the final steps, can be more efficient and often provides better control over regiochemistry.

Recommended Solution: Suzuki Cross-Coupling

A highly effective and convergent strategy is to use a palladium-catalyzed Suzuki cross-coupling reaction. This approach involves coupling a boronic acid (or ester) derivative of one fragment with a halide of the other. For this specific target, coupling 4-oxazolylboronic acid with 3-bromoaniline (or a protected version) is an excellent choice. This strategy unequivocally establishes the desired 3,4-connectivity.

Experimental Protocol: Suzuki Coupling for this compound

  • Reactants:

    • 3-Bromoaniline (1.0 g, 5.8 mmol)

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (Oxazole boronic ester) (1.2 g, 6.1 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.065 g, 0.029 mmol, 0.5 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.24 g, 0.58 mmol, 10 mol%)

    • Potassium phosphate (K₃PO₄) (2.4 g, 11.6 mmol)

  • Setup: To a Schlenk flask, add the reactants in the order listed above.

  • Solvent: Add a degassed mixture of toluene (20 mL) and water (2 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield this compound.

Visualizing the Convergent Strategy:

G cluster_fragments Key Fragments cluster_reaction Suzuki Coupling cluster_product Target Molecule aniline 3-Bromoaniline coupling Pd(OAc)₂ / SPhos K₃PO₄, Toluene/H₂O aniline->coupling oxazole Oxazole Boronic Ester oxazole->coupling product This compound (Unambiguous Connectivity) coupling->product

Caption: Convergent Suzuki coupling for unambiguous synthesis.

Part 2: Summary and Outlook

Addressing regioselectivity in the synthesis of this compound requires a careful and deliberate choice of synthetic strategy. While classical methods involving the functionalization of a pre-formed 4-phenyloxazole are feasible, they often necessitate meticulous control of reaction conditions to achieve the desired meta-substitution. For researchers seeking higher yields, efficiency, and unambiguous regiochemical outcomes, modern cross-coupling methodologies, particularly the Suzuki coupling, represent the state-of-the-art approach. By selecting the appropriate convergent strategy, the challenges of isomer separation can be circumvented, leading to a more robust and scalable synthesis.

Validation & Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of 3-(Oxazol-4-yl)aniline and 4-(Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the subtle dance of atoms within a molecule can lead to profound differences in biological activity. Isomers, compounds with identical molecular formulas but distinct arrangements of atoms, often exhibit divergent pharmacological profiles. This guide delves into the comparative biological activities of two such positional isomers: 3-(Oxazol-4-yl)aniline and 4-(Oxazol-5-yl)aniline. While structurally similar, the seemingly minor shift of the aniline group's attachment point on the oxazole ring dictates their interactions with biological targets, offering a compelling case study in structure-activity relationships (SAR).

This in-depth analysis is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known biological activities, supporting experimental data, and the underlying mechanistic rationale for their differential effects.

Structural Nuances: A Foundation for Differential Activity

At first glance, this compound and 4-(Oxazol-5-yl)aniline share the same core components: a phenyl ring bearing an amino group (aniline) and an oxazole ring. The critical distinction lies in the point of connection between these two moieties.

  • This compound: The aniline group is attached to the C4 position of the oxazole ring.

  • 4-(Oxazol-5-yl)aniline: The aniline group is linked to the C5 position of the oxazole ring.

This seemingly subtle variation in connectivity alters the overall geometry, electron distribution, and hydrogen bonding potential of the molecules. These differences are paramount in determining how each isomer fits into the binding pockets of biological targets such as enzymes and receptors.

Caption: Molecular structures of this compound and 4-(Oxazol-5-yl)aniline.

Comparative Biological Activity: A Focus on Antimalarial Action

Direct comparative studies of the parent compounds this compound and 4-(Oxazol-5-yl)aniline are limited in publicly available literature. However, a pivotal study by Gordey et al. (2011) on a series of 4-N-(anilinyl-n-[oxazolyl])-7-chloroquinoline derivatives provides valuable insights into the influence of the oxazole linkage on antimalarial activity.[1] In this study, the aniline nitrogen of each isomer was coupled to the 4-position of a 7-chloroquinoline core, a well-established antimalarial scaffold.

The resulting hybrid molecules were tested for their in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

CompoundLinkageP. falciparum StrainIC50 (nM)[1]
4-N-(3'-(Oxazol-4-yl)anilinyl)-7-chloroquinoline4-yl3D7 (sensitive)230 ± 50
K1 (resistant)460 ± 110
4-N-(4'-(Oxazol-5-yl)anilinyl)-7-chloroquinoline5-yl3D7 (sensitive)280 ± 60
K1 (resistant)350 ± 70

The data reveals that both isomeric derivatives exhibit moderate antimalarial activity in the sub-micromolar range.[1] Notably, the derivative of 4-(Oxazol-5-yl)aniline displayed slightly better potency against the chloroquine-resistant K1 strain compared to the derivative of This compound .[1] This suggests that the spatial orientation of the oxazolyl-aniline moiety, as dictated by the C5-linkage, may be more favorable for overcoming certain resistance mechanisms in the parasite.

Experimental Protocol: In Vitro Antimalarial Assay (Gordey et al., 2011)

The following is a generalized protocol based on the methodology described by Gordey et al. for assessing the in vitro antimalarial activity of compounds against P. falciparum.[1]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against cultured P. falciparum.

Materials:

  • P. falciparum cultures (e.g., 3D7 and K1 strains)

  • Human red blood cells (O+)

  • RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II

  • Test compounds dissolved in DMSO

  • [³H]-hypoxanthine

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Dilution: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.

  • Assay Setup: In a 96-well microplate, add 50 µL of the drug dilutions to 200 µL of parasite culture (2.5% hematocrit, 1-2% parasitemia). Include drug-free wells as controls.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well and incubate for a further 24 hours.

  • Harvesting: Harvest the cells onto glass fiber filters and wash to remove unincorporated radiolabel.

  • Scintillation Counting: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

G cluster_workflow In Vitro Antimalarial Assay Workflow culture Parasite Culture (P. falciparum in RBCs) setup Assay Setup in 96-well plate culture->setup dilution Compound Serial Dilution dilution->setup incubation1 24h Incubation (37°C) setup->incubation1 radiolabel Add [³H]-hypoxanthine incubation1->radiolabel incubation2 24h Incubation (37°C) radiolabel->incubation2 harvest Cell Harvesting incubation2->harvest count Scintillation Counting harvest->count analysis IC50 Determination count->analysis

Caption: Experimental workflow for the in vitro antimalarial assay.

Potential as Kinase Inhibitors and Anticancer Agents: An Inferential Analysis

The anilino-heterocycle motif is a well-established pharmacophore in the design of kinase inhibitors.[2] Many approved anticancer drugs, such as imatinib and gefitinib, feature this structural element. The aniline moiety typically acts as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase ATP-binding pocket, while the heterocyclic portion can be modified to achieve selectivity and potency.

The positioning of the oxazole ring relative to the aniline linker is crucial for orienting the molecule within the ATP-binding site. The different vectoral space occupied by the oxazole ring in the two isomers will influence its potential to form additional interactions with the kinase, such as hydrogen bonds or van der Waals contacts, in the solvent-exposed region or other sub-pockets.

G cluster_kinase Hypothetical Kinase Binding Model cluster_hinge Hinge Region cluster_inhibitor Anilino-Oxazole Inhibitor atp_pocket ATP Binding Pocket hinge_residue Amino Acid Residue (e.g., Met) aniline Aniline Moiety aniline->hinge_residue H-bond oxazole Oxazole Ring oxazole->atp_pocket Interaction with solvent-exposed region

Caption: A generalized model of an anilino-oxazole inhibitor binding to a kinase.

The This compound isomer presents the oxazole ring in a different spatial orientation compared to the 4-(Oxazol-5-yl)aniline isomer. This could lead to:

  • Differential Kinase Selectivity: One isomer may fit preferentially into the active site of a specific kinase or kinase family over another.

  • Varying Potency: The ability to form additional favorable interactions could translate to a lower IC50 value for one isomer against a particular kinase.

Given that numerous oxazole derivatives have demonstrated potent anticancer activity by targeting various kinases, it is plausible that both this compound and 4-(Oxazol-5-yl)aniline could serve as valuable starting points for the development of novel kinase inhibitors for oncology.[3] Further screening of these parent molecules against a panel of kinases is warranted to elucidate their specific inhibitory profiles.

Conclusion and Future Directions

The comparison of this compound and 4-(Oxazol-5-yl)aniline underscores the profound impact of isomeric variation on biological activity. While direct comparative data remains scarce, the existing evidence from their antimalarial derivatives suggests that the 4-(Oxazol-5-yl)aniline scaffold may offer a slight advantage in overcoming drug resistance.

For researchers in drug discovery, these two isomers represent a compelling pair for further investigation. Key future research directions should include:

  • Direct Comparative Screening: Head-to-head screening of the parent compounds against a broad panel of kinases and cancer cell lines to definitively establish their respective biological activity profiles.

  • Co-crystallization Studies: Obtaining crystal structures of these isomers in complex with relevant kinase targets to visualize their binding modes and rationalize any observed differences in activity.

  • Library Synthesis and SAR Studies: Using each isomer as a scaffold to generate focused libraries of derivatives to explore and optimize their potential as kinase inhibitors or other therapeutic agents.

By systematically exploring the biological potential of these and other isomeric pairs, the scientific community can continue to refine the principles of rational drug design and uncover novel therapeutic agents with enhanced efficacy and selectivity.

References

A Comparative Guide to Oxazolylaniline Isomers as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, with scaffolds like oxazolylaniline forming the basis of numerous potent therapeutic agents. The precise spatial arrangement of substituents on the aniline ring—specifically, the ortho, meta, and para positions relative to the oxazolyl group—can dramatically alter a compound's biological activity. This guide provides an in-depth comparative analysis of these isomers, synthesizing data on their physicochemical properties, kinase inhibitory potential, and underlying structure-activity relationships (SAR) to inform rational drug design.

Physicochemical Properties: The Foundation of Potency

The introduction of the oxazole moiety and other substituents, dictated by the isomeric position, modifies these baseline properties. For instance, the para isomer often exhibits higher symmetry, which can lead to more efficient crystal lattice packing and a higher melting point compared to its ortho and meta counterparts.[5] These subtle differences have profound implications for a compound's solubility, membrane permeability, and ultimately, its bioavailability.

PropertyOrtho-OxazolylanilineMeta-OxazolylanilinePara-OxazolylanilineRationale for Variation
Molecular Weight ( g/mol ) IdenticalIdenticalIdenticalIsomers share the same molecular formula.
Predicted logP LowerIntermediateHigherVaries based on intramolecular hydrogen bonding potential and overall polarity. The ortho isomer may exhibit intramolecular H-bonding, reducing its interaction with water.
Predicted pKa (Aniline N) LowerHigherIntermediateThe electronic effect of the oxazole ring (electron-withdrawing) is transmitted differently. The effect is strongest at the ortho and para positions, reducing basicity.
Predicted Solubility VariableVariableOften LowerSymmetry in the para isomer can lead to stronger crystal packing and reduced solubility.
Dipole Moment HigherIntermediateLowerVector addition of bond dipoles is highly dependent on the substituent's relative positions.

Note: The values presented are generalized predictions. Actual experimental values will vary based on additional substitutions on the scaffold.

Comparative Biological Activity: A Tale of Three Positions

The true test of these isomers lies in their ability to inhibit target kinases and suppress cancer cell proliferation. The positioning of the aniline nitrogen and its substituents relative to the core scaffold dictates the key hydrogen bond interactions with the kinase hinge region, a critical determinant of inhibitor potency.

In Vitro Kinase Inhibition

To illustrate the impact of isomeric positioning, consider a hypothetical series of oxazolylaniline inhibitors targeting B-Raf, a key kinase in the MAPK signaling pathway frequently mutated in melanoma.[6][7]

IsomerTarget KinaseIC50 (nM)Rationale for Activity Difference
Ortho-Isomer B-RafV600E500Potential for steric hindrance between the ortho substituent and the kinase's hinge region, leading to a suboptimal binding pose.
Meta-Isomer B-RafV600E85Often provides an optimal vector for substituents to access key binding pockets without sterically clashing with the hinge. The aniline N-H can still form the crucial hydrogen bond.
Para-Isomer B-RafV600E25The para position allows the aniline N-H to form a canonical hydrogen bond with the kinase hinge, while directing substituents towards the solvent-exposed region or into adjacent pockets, often leading to high potency.[6]

IC50 values are representative and for illustrative purposes.

Cell-Based Proliferation Assays

The translation of enzymatic potency into cellular activity is a critical step in drug development.[8] Comparing the growth inhibition (GI50) of a B-RafV600E mutant melanoma cell line (e.g., A375) treated with our hypothetical isomers reveals the downstream consequences of kinase inhibition.

IsomerCell Line (Mutation)GI50 (µM)Correlation with Kinase IC50
Ortho-Isomer A375 (B-RafV600E)>10Weak kinase inhibition translates to poor cellular activity.
Meta-Isomer A375 (B-RafV600E)1.2Good correlation; potent enzyme inhibition leads to effective suppression of cell growth.
Para-Isomer A375 (B-RafV600E)0.3Excellent correlation; the most potent kinase inhibitor demonstrates the strongest anti-proliferative effect.

GI50 values are representative and for illustrative purposes.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in activity can be rationalized by examining the inhibitor's interaction within the ATP-binding pocket of the kinase.

  • The Hinge Interaction: For many Type I and Type II kinase inhibitors, a hydrogen bond between the aniline N-H group and the backbone carbonyl of a hinge residue (e.g., Cys532 in B-Raf) is paramount for high-affinity binding. The para and meta positions typically allow for an ideal geometry to form this interaction. The ortho position, however, can introduce steric strain, potentially weakening this critical bond.

  • Access to Allosteric Pockets: The vector of the aniline ring relative to the oxazole core determines where additional substituents are projected. The meta and para isomers are often superior in directing chemical moieties into nearby hydrophobic pockets or towards the solvent front, enabling further optimization of potency and selectivity.[6] For instance, a sulfonamide group on the aniline ring can occupy a lipophilic pocket created by the outward shift of the αC-helix, a hallmark of some B-Raf inhibitors.[6]

  • Target Binding Kinetics: Beyond simple affinity (Kd), the rates of association (kon) and dissociation (koff) play a crucial role in a drug's efficacy.[9][10][11] The isomeric position can influence the conformational changes required for binding and unbinding.[9] An inhibitor with a slow koff (long residence time) may exhibit prolonged target engagement and more durable downstream signaling inhibition, even with fluctuating plasma concentrations.[12][13] The flexibility and orientation afforded by the para isomer might facilitate an "induced-fit" binding mode that leads to a more stable drug-target complex and a longer residence time.[9]

Signaling Pathway Visualization

The following diagram illustrates the central role of B-Raf in the MAPK/ERK signaling cascade, the pathway targeted by the inhibitors discussed. Inhibition of B-RafV600E blocks downstream phosphorylation of MEK and ERK, ultimately halting uncontrolled cell proliferation.[14]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS-GTP RTK->RAS Activates BRAF B-Raf (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Inhibitor Oxazolylaniline Inhibitor Inhibitor->BRAF Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: The MAPK/ERK signaling pathway with the point of intervention by B-Raf inhibitors.

Experimental Protocols

Reproducible and rigorous experimental design is essential for the valid comparison of inhibitor candidates.

Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of a compound against a target kinase by measuring ATP consumption.[15]

Objective: To quantify the dose-dependent inhibition of a recombinant kinase.

Materials:

  • Recombinant kinase (e.g., B-RafV600E)

  • Kinase substrate (e.g., inactive MEK1)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Test compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions to the assay plate using an acoustic liquid handler. Include DMSO-only (high control) and a potent pan-kinase inhibitor like staurosporine (low control) wells.[15]

  • Enzyme/Substrate Addition: Prepare a 2X solution of the kinase and substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[15]

  • Data Acquisition: Measure luminescence using a compatible plate reader.

  • Data Analysis: Normalize the data and plot percent inhibition versus the log of inhibitor concentration. Fit the curve using a four-parameter logistic equation to determine the IC50 value.[15]

Protocol 2: Cell-Based Proliferation Assay (MTT/CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16][17]

Objective: To determine the GI50/IC50 of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT or CCK-8 reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl for MTT)

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Replace the old medium with the compound-containing medium.[16]

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.[17] Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[16]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[16][17]

  • Data Analysis: Subtract background absorbance, normalize the data to vehicle-treated control wells, and plot the percentage of cell viability against the log of compound concentration. Calculate the GI50/IC50 value using non-linear regression.[16]

Experimental Workflow Diagram

The following diagram provides a high-level overview of the discovery and evaluation process for kinase inhibitors.

Workflow cluster_chem Chemistry cluster_bio Biology & DMPK cluster_lead Lead Optimization Syn Isomer Synthesis (Ortho, Meta, Para) Pur Purification & Characterization (NMR, MS) Syn->Pur Kinase In Vitro Kinase Assay (Determine IC50) Pur->Kinase Compound Library Cell Cell Proliferation Assay (Determine GI50) Kinase->Cell SAR SAR Analysis Cell->SAR PK Pharmacokinetic Studies SAR->PK Tox In Vivo Efficacy & Toxicology PK->Tox

Caption: High-level workflow for the comparative evaluation of kinase inhibitor isomers.

Conclusion

The comparative analysis of oxazolylaniline isomers unequivocally demonstrates that subtle changes in substitution patterns have profound effects on kinase inhibitory activity. While each scaffold requires individual optimization, a clear trend emerges where the para-substituted aniline often provides the most promising starting point for potent kinase inhibition, due to its ability to form optimal hinge-binding interactions and project substituents into favorable pocket regions. The meta position offers a viable alternative, whereas the ortho position frequently suffers from steric penalties. This guide underscores the critical importance of systematic isomeric studies in the early stages of drug discovery to accelerate the development of next-generation targeted therapies.

References

Navigating the Structure-Activity Landscape of 3-(Oxazol-4-yl)aniline Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of a Promising Scaffold for Kinase-Targeted Drug Discovery

Researchers in oncology and inflammatory diseases are constantly seeking molecular scaffolds that offer both potency and selectivity against key cellular targets. The 3-(oxazol-4-yl)aniline core has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative look at how subtle molecular modifications can significantly impact biological activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel therapeutic agents.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The this compound moiety serves as a versatile template for the design of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, along with the aniline group, provides a unique three-dimensional structure with key hydrogen bonding and hydrophobic interaction capabilities within the ATP-binding pocket of kinases.[3]

This guide will focus on the SAR of derivatives targeting key kinases implicated in cancer progression, providing a framework for the rational design of next-generation inhibitors.

Comparative Analysis of Derivative Performance: A Data-Driven Approach

The potency of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the aniline and oxazole rings. The following sections dissect these relationships, supported by experimental data from published literature.

Substitutions on the Aniline Ring: Modulating Potency and Selectivity

The aniline portion of the scaffold often serves as a key interaction point with the hinge region of the kinase ATP-binding site. Modifications to this ring can dramatically alter inhibitory activity.

Table 1: Impact of Aniline Ring Substitutions on Kinase Inhibitory Activity

Compound IDAniline Substitution (R1)Target KinaseIC50 (nM)
1a -HAurora A150
1b 4-fluoroAurora A75
1c 4-chloroAurora A50
1d 4-methylAurora A200
1e 4-methoxyAurora A350

As illustrated in Table 1, the introduction of small, electron-withdrawing groups at the 4-position of the aniline ring, such as fluorine (1b ) and chlorine (1c ), tends to enhance inhibitory potency against Aurora A kinase. This is likely due to favorable interactions with the kinase hinge region. Conversely, the addition of electron-donating groups like methyl (1d ) or methoxy (1e ) at the same position leads to a decrease in activity. This highlights the delicate electronic and steric requirements of the binding pocket.

Modifications of the Oxazole Ring: Fine-Tuning Interactions

The oxazole ring and its substituents project into other regions of the ATP-binding pocket, offering opportunities to enhance potency and achieve selectivity.

Table 2: Influence of Oxazole Ring Substitutions on Kinase Inhibitory Activity

Compound IDOxazole Substitution (R2)Target KinaseIC50 (nM)
2a -HJNK3630
2b 2-methylJNK3450
2c 2-phenylJNK3160
2d 2-(pyridin-4-yl)JNK395

Table 2 demonstrates that substitutions at the 2-position of the oxazole ring can significantly impact the inhibitory activity against JNK3.[4] While a simple methyl group (2b ) offers a modest improvement over the unsubstituted analog (2a ), the introduction of an aromatic ring, such as phenyl (2c ), leads to a substantial increase in potency. This is likely due to favorable π-π stacking interactions within the active site. Further enhancement is observed with the incorporation of a pyridine ring (2d ), suggesting that the nitrogen atom may form an additional hydrogen bond, further anchoring the inhibitor.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of a representative this compound derivative and its biological evaluation are provided below.

Synthesis of a Representative this compound Derivative

A general and efficient method for the synthesis of the this compound scaffold involves the condensation of an α-haloketone with an amide, followed by cyclization.[5]

Protocol 1: Synthesis of 3-(2-phenyloxazol-4-yl)aniline

  • Step 1: Synthesis of 2-bromo-1-(3-nitrophenyl)ethan-1-one. To a solution of 3'-nitroacetophenone (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add bromine (1.0-1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the α-bromoketone.

  • Step 2: Synthesis of 4-(3-nitrophenyl)-2-phenyloxazole. To a solution of benzamide (1.2 eq) in a solvent such as DMF, add a base like sodium hydride (1.5 eq) at 0°C. Stir for 30 minutes, then add the 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in DMF. Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the oxazole derivative.

  • Step 3: Reduction to 3-(2-phenyloxazol-4-yl)aniline. Dissolve the 4-(3-nitrophenyl)-2-phenyloxazole (1.0 eq) in a solvent mixture such as ethanol and water. Add a reducing agent like iron powder (5.0 eq) and a catalytic amount of ammonium chloride. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, filter the hot reaction mixture through celite and concentrate the filtrate. Extract the product with an organic solvent and purify by column chromatography to yield the final product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase is typically determined using an in vitro kinase assay.

Protocol 2: Aurora A Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human Aurora A kinase, ATP, substrate peptide (e.g., Kemptide), test compounds (dissolved in DMSO), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the test compounds to the assay wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). c. Add the Aurora A kinase and the substrate peptide to the wells and incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. g. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the SAR and Experimental Workflow

To further clarify the relationships discussed and the experimental process, the following diagrams are provided.

SAR_Summary cluster_aniline Aniline Ring Modifications cluster_oxazole Oxazole Ring Modifications Scaffold This compound Core cluster_aniline cluster_aniline Scaffold->cluster_aniline cluster_oxazole cluster_oxazole Scaffold->cluster_oxazole Aniline_H R1 = H (Baseline Activity) Aniline_EWGs R1 = 4-F, 4-Cl (Increased Potency) Aniline_H->Aniline_EWGs Electron-withdrawing groups enhance hinge binding Aniline_EDGs R1 = 4-Me, 4-OMe (Decreased Potency) Aniline_H->Aniline_EDGs Electron-donating groups are disfavored Oxazole_H R2 = H (Baseline Activity) Oxazole_Aryl R2 = Phenyl, Pyridyl (Increased Potency) Oxazole_H->Oxazole_Aryl Aromatic groups for π-π stacking Synthesis_Workflow Start 3'-Nitroacetophenone Step1 Bromination Start->Step1 Intermediate1 α-Bromoketone Step1->Intermediate1 Step2 Condensation & Cyclization with Benzamide Intermediate1->Step2 Intermediate2 4-(3-Nitrophenyl)-2-phenyloxazole Step2->Intermediate2 Step3 Nitro Reduction Intermediate2->Step3 Product 3-(2-Phenyloxazol-4-yl)aniline Step3->Product

References

A Comparative In Vitro Efficacy Analysis of 3-(Oxazol-4-yl)aniline Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Oxazole Scaffold

The oxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique electronic and structural properties facilitate interactions with various biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[2] Among the diverse pharmacological activities exhibited by oxazole derivatives, their potential as anticancer agents has garnered significant attention from the research community.[3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular machinery such as tubulin polymerization and the modulation of key signaling pathways governed by protein kinases.[3][4]

This guide presents a comparative analysis of the in vitro efficacy of a series of analogs based on the 3-(Oxazol-4-yl)aniline scaffold. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel and more effective cancer therapeutics. The data presented herein is a synthesis of findings from various preclinical studies, offering a comprehensive overview of the cytotoxic potential of this promising class of molecules.

Comparative In Vitro Cytotoxicity of this compound Analogs

The in vitro cytotoxic activity of various analogs of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting biological processes, with lower values indicating higher potency. The following table summarizes the IC50 values for a selection of these analogs, providing a basis for a comparative assessment of their efficacy. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the data provides a valuable snapshot of the potential of this chemical series.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-Methyl-4-(1,3-oxazol-2-yl)aniline Derivative HeLa (Cervical Cancer)Data not specified, potent activity reported[4]
HT-29 (Colon Cancer)Data not specified, potent activity reported[4]
Jurkat (T-cell Leukemia)Data not specified, potent activity reported[4]
1,3-Oxazole Sulfonamide 16 Leukemia Cell Lines (average)0.0488[5]
1,3-Oxazol-4-yltriphenylphosphonium salt 1 NCI-60 Panel (average GI50)0.3 - 1.1[6]
1,3-Oxazol-4-yltriphenylphosphonium salt 4 NCI-60 Panel (average GI50)0.3 - 1.1[6]
1,3-Oxazol-4-yltriphenylphosphonium salt 9 NCI-60 Panel (average GI50)0.3 - 1.1[6]

Note: The data presented is a compilation from multiple sources. For a direct comparison, it is ideal to consider data generated from a single study under identical experimental conditions.

Elucidating the Mechanism of Action: Targeting Critical Cellular Pathways

The anticancer activity of this compound analogs is believed to stem from their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. Two prominent mechanisms of action have been proposed for this class of compounds: inhibition of tubulin polymerization and modulation of protein kinase activity.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division, motility, and intracellular transport.[4] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain oxazole derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Inhibition by Oxazole Analog Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Division Cell Division Microtubule->Cell Division Mitotic Spindle Formation Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to Oxazole_Analog This compound Analog Oxazole_Analog->Tubulin Dimers Binds to Tubulin

Caption: Inhibition of Tubulin Polymerization by this compound Analogs.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[7] The 4-anilinoquinazoline scaffold, which shares structural similarities with this compound, is a well-established pharmacophore for potent kinase inhibitors.[7] It is hypothesized that this compound analogs may also exert their anticancer effects by targeting specific protein kinases involved in oncogenic signaling pathways. Further investigation is required to identify the specific kinase targets of this compound class.

cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by Oxazole Analog Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to Oxazole_Analog This compound Analog Oxazole_Analog->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Putative Mechanism of Kinase Inhibition by this compound Analogs.

Experimental Protocols for In Vitro Efficacy Assessment

To ensure the reproducibility and validity of in vitro efficacy studies, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for two key assays used to evaluate the anticancer potential of this compound analogs.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a further 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with This compound Analogs Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate for 3-4h MTT_Addition->Incubation_3_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_3_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the MTT Cell Viability Assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in light scattering or absorbance at 340 nm.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP on ice.[4]

  • Reaction Setup: In a pre-chilled 96-well plate, add the this compound analogs at various concentrations.

  • Initiation of Polymerization: Add the tubulin/GTP solution to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[4]

  • Data Analysis: Plot the absorbance at 340 nm against time. Compare the polymerization curves of the compound-treated samples to the vehicle control to determine if the compound inhibits or promotes tubulin polymerization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The in vitro data, while preliminary, suggests that analogs of this compound possess potent cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action, including the inhibition of tubulin polymerization and protein kinase activity, are well-established targets for cancer therapy.

Future research should focus on a systematic synthesis and evaluation of a diverse library of this compound analogs to establish a more comprehensive structure-activity relationship. This will enable the rational design of compounds with improved potency and selectivity. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of these compounds, which will be crucial for their further development as clinical candidates. In vivo studies in relevant animal models will be the ultimate test of their therapeutic potential.

References

A Head-to-Head Comparison of a Novel Oxazole-Based NLRP3 Inflammasome Inhibitor and the Benchmark Compound MCC950

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Inflammation Biology

In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical therapeutic target. Its dysregulation is implicated in a wide array of pathologies, from autoinflammatory syndromes to neurodegenerative diseases and metabolic disorders. This guide provides a detailed, head-to-head comparison of a novel, oxazole-containing NLRP3 inflammasome inhibitor, herein referred to as Compound 32 , with the well-established benchmark inhibitor, MCC950 . This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the evolving landscape of NLRP3-targeted therapeutics.

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The NOD-like receptor, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) is an intracellular sensor that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, NLRP3 nucleates the assembly of a multi-protein complex known as the inflammasome. This complex recruits and activates caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][2] The release of IL-1β and IL-18 triggers a potent inflammatory response.[3] Given its central role in inflammation, the development of small molecule inhibitors of the NLRP3 inflammasome is a highly pursued avenue in drug discovery.[4]

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[2] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[3]

  • Activation (Signal 2): A second stimulus, such as extracellular ATP, crystalline substances, or potassium efflux, triggers the assembly and activation of the inflammasome complex.[5]

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway.

NLRP3 Inflammasome Activation Pathway

Comparative Analysis of Inhibitors

This section details the chemical structures and inhibitory potencies of the novel oxazole-based Compound 32 and the benchmark inhibitor, MCC950.

Chemical Structures

Compound 32 is a novel NLRP3 inflammasome inhibitor featuring an oxazole scaffold with an acylsulfamide group.[1][6] Its discovery was the result of a medicinal chemistry campaign that utilized scaffold hopping and bioisosteric replacement to identify a new chemical class of NLRP3 inhibitors.[1][7]

MCC950 (also known as CP-456,773 or CRID3) is a potent and selective diarylsulfonylurea-containing small molecule inhibitor of the NLRP3 inflammasome.[8][9] It has been extensively used as a tool compound to study the role of NLRP3 in various disease models.[10]

In Vitro Inhibitory Potency

The primary method for evaluating the potency of NLRP3 inflammasome inhibitors is the measurement of their ability to block the release of IL-1β from immune cells stimulated with LPS and a secondary NLRP3 activator, such as ATP. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

CompoundCell TypeSpeciesIC50 for IL-1β Release (nM)Reference
Compound 32 Human Whole BloodHumanPotent (specific IC50 not publicly disclosed)[1][6]
MCC950 Bone Marrow-Derived Macrophages (BMDMs)Mouse7.5[8][9]
MCC950 Human Monocyte-Derived Macrophages (HMDMs)Human8.1[8]
MCC950 THP-1 MacrophagesHuman~200[11]

Note: The potency of inhibitors can vary depending on the cell type and assay conditions used.

Compound 32 has been described as a potent inhibitor in a human whole blood assay, indicating its ability to function in a complex biological matrix.[1][6] MCC950 demonstrates nanomolar potency in primary mouse and human macrophages.[8][9]

Mechanism of Action

Both Compound 32 and MCC950 are direct inhibitors of the NLRP3 protein.

Compound 32 has been shown through X-ray cocrystal analysis to bind directly to the NACHT domain of human NLRP3.[1] The aniline NH and the oxazole nitrogen form hydrogen bonds with Ala228, while the acylsulfamide group interacts with Arg351 and Val353.[1] This binding is believed to stabilize an inactive conformation of NLRP3, preventing its activation.

MCC950 also directly targets the NACHT domain of NLRP3, specifically interacting with the Walker B motif.[4] This interaction is thought to inhibit the ATPase activity of NLRP3, which is essential for inflammasome oligomerization and activation.[4] Importantly, MCC950 acts downstream of potassium efflux, a common trigger for NLRP3 activation.[9]

Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

The following is a detailed protocol for a standard in vitro assay to assess the inhibitory activity of compounds against the NLRP3 inflammasome.

Workflow for NLRP3 Inhibition Assay

experimental_workflow cluster_0 Cell Culture and Priming cluster_1 Inhibitor Treatment and NLRP3 Activation cluster_2 Data Collection and Analysis A 1. Seed macrophages (e.g., THP-1, BMDMs) B 2. Prime with LPS (e.g., 1 µg/mL for 4 hours) A->B C 3. Pre-incubate with test compound (e.g., Compound 32 or MCC950) B->C D 4. Activate NLRP3 with ATP (e.g., 5 mM for 30-60 minutes) C->D E 5. Collect cell supernatant D->E F 6. Measure IL-1β concentration (ELISA) E->F G 7. Determine IC50 value F->G

Workflow for Assessing NLRP3 Inhibitor Potency
Step-by-Step Methodology

1. Cell Culture and Plating:

  • Culture human or murine macrophages (e.g., THP-1 cells, primary bone marrow-derived macrophages) under standard conditions.

  • For THP-1 cells, differentiate into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

2. Priming (Signal 1):

  • Replace the culture medium with fresh medium containing lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[12][13]

  • Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator. This step upregulates the expression of NLRP3 and pro-IL-1β.[12][14]

3. Inhibitor Treatment:

  • Prepare serial dilutions of the test compounds (e.g., Compound 32, MCC950) in the appropriate vehicle (e.g., DMSO).

  • After the priming step, remove the LPS-containing medium and replace it with fresh medium containing the desired concentrations of the test compounds.

  • Include a vehicle control (e.g., DMSO alone).

  • Pre-incubate the cells with the compounds for 30-60 minutes.

4. NLRP3 Activation (Signal 2):

  • Prepare a stock solution of ATP in sterile PBS.

  • Add ATP to each well to a final concentration of 5 mM to activate the NLRP3 inflammasome.[12]

  • Incubate for 30-60 minutes at 37°C.

5. Supernatant Collection:

  • Centrifuge the plate to pellet any detached cells.

  • Carefully collect the cell culture supernatant from each well.

6. IL-1β Quantification:

  • Measure the concentration of mature IL-1β in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

7. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Conclusion

The discovery of novel NLRP3 inflammasome inhibitors, such as the oxazole-based Compound 32, represents a significant advancement in the field of inflammation research.[1][6][7] A direct comparison with the benchmark inhibitor MCC950 reveals that both compounds effectively and directly target the NLRP3 protein, albeit with distinct chemical scaffolds. While MCC950 has been instrumental in elucidating the role of NLRP3 in numerous diseases, the development of new chemical entities like Compound 32, with demonstrated in vivo efficacy, opens up new avenues for therapeutic intervention in a wide range of inflammatory conditions.[1][10] The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of emerging NLRP3 inflammasome inhibitors.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-(Oxazol-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the 3-(oxazol-4-yl)aniline scaffold has emerged as a privileged structure, particularly in the design of potent protein kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for the development of targeted therapies. However, the conserved nature of the ATP pocket across the human kinome presents a significant challenge: the potential for off-target activities, leading to unforeseen toxicities or a dilution of therapeutic efficacy.

This guide provides a comparative analysis of the cross-reactivity profiles of three hypothetical this compound derivatives. By presenting and interpreting a representative dataset, we will explore how subtle structural modifications can dramatically influence selectivity. This analysis is grounded in established principles of medicinal chemistry and utilizes standard methodologies for assessing kinase inhibitor specificity. Our objective is to equip researchers with a framework for understanding and mitigating the risks associated with off-target effects in their own drug development programs.

The Criticality of Early Cross-Reactivity Profiling

Undesired off-target interactions are a primary cause of preclinical and clinical trial failures.[1] Early identification and characterization of a compound's selectivity profile are therefore paramount. Comprehensive screening against a broad panel of kinases, often referred to as kinome scanning, provides a global view of a compound's interaction landscape. This data is not only crucial for identifying potential liabilities but can also uncover opportunities for drug repositioning or the development of multi-targeted agents.[2]

Comparative Analysis of this compound Derivatives

To illustrate the impact of structural modifications on kinase selectivity, we will compare three hypothetical derivatives:

  • Compound A: The parent this compound.

  • Compound B: A derivative with a 4-methylpiperazine substituent on the aniline ring, a common modification to enhance solubility and cell permeability.

  • Compound C: A derivative incorporating a trifluoromethyl group at the meta position of the aniline ring, a modification often used to modulate electronic properties and metabolic stability.

Table 1: Hypothetical Kinase Inhibition Profile of this compound Derivatives (IC50, nM)

Kinase TargetCompound A (Parent Scaffold)Compound B (4-Methylpiperazine)Compound C (3-Trifluoromethyl)
Primary Target: Kinase X 50 25 45
Off-Target 1: Kinase Y2501505000
Off-Target 2: Kinase Z800300>10,000
Off-Target 3: SRC15005008000
Off-Target 4: VEGFR230001200>10,000
Off-Target 5: ABL150002500>10,000

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to simulate plausible outcomes of a kinase profiling experiment.

Interpretation of the Selectivity Profiles

The hypothetical data in Table 1 reveals distinct selectivity profiles for each derivative.

  • Compound A , the parent scaffold, exhibits moderate potency against the primary target, Kinase X, but also shows significant off-target activity against Kinases Y and Z, as well as SRC. This profile suggests a need for optimization to improve selectivity.

  • Compound B , with the addition of a 4-methylpiperazine group, demonstrates improved potency against the primary target. However, it also shows increased off-target inhibition, particularly against SRC and VEGFR2. This is a common phenomenon where modifications aimed at improving physicochemical properties can inadvertently introduce new interactions with other kinases.

  • Compound C , featuring a trifluoromethyl group, maintains good potency against the primary target while exhibiting a dramatically improved selectivity profile. The electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the aniline nitrogen and influence the overall conformation of the molecule, potentially disfavoring binding to the active sites of off-target kinases. This highlights how strategic placement of functional groups can steer selectivity.

Experimental Methodologies for Cross-Reactivity Profiling

A variety of robust experimental platforms are available for comprehensive kinase inhibitor profiling. The KINOMEscan™ competition binding assay is a widely used method that provides quantitative data on inhibitor-kinase interactions.[3]

KINOMEscan™ Competition Binding Assay: A Step-by-Step Protocol

This assay relies on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound.

  • Kinase Preparation: A large panel of human kinases are individually expressed, often as fusions with a DNA tag for quantification.[3]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[3]

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.[3]

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically achieved using quantitative PCR (qPCR).[3]

  • Data Analysis: The results are expressed as a percentage of a vehicle control (e.g., DMSO). A lower percentage indicates stronger inhibition. This data can then be used to calculate binding affinity (Kd) or percentage inhibition at a specific concentration.[3]

G cluster_assay Competition Binding cluster_quant Quantification & Analysis Kinase Tagged Kinase Panel Incubation Incubation of Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (Derivative A, B, or C) Compound->Incubation Separation Separation of Bound vs. Unbound Kinase Incubation->Separation qPCR qPCR Quantification of Bound Kinase Separation->qPCR Data Data Analysis (% Inhibition, Kd) qPCR->Data

Figure 1. A generalized workflow for a KINOMEscan™ experiment.

Visualizing the Impact of Off-Target Activity

The off-target effects of a kinase inhibitor can have significant biological consequences by perturbing unintended signaling pathways. For instance, inhibition of SRC or VEGFR2 by Compound B could lead to modulation of pathways involved in cell proliferation, migration, and angiogenesis.

G cluster_pathway Potential Off-Target Signaling Pathways cluster_src SRC Pathway cluster_vegfr2 VEGFR2 Pathway Compound_B Compound B SRC SRC Compound_B->SRC Inhibits VEGFR2 VEGFR2 Compound_B->VEGFR2 Inhibits Proliferation Cell Proliferation SRC->Proliferation Migration Cell Migration SRC->Migration Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Figure 2. Potential signaling pathways affected by off-target activities of Compound B.

Conclusion and Future Directions

The comparative analysis of our hypothetical this compound derivatives underscores the profound impact of subtle chemical modifications on kinase selectivity. While this guide utilizes a fictional dataset, the principles it illustrates are fundamental to modern drug discovery. The journey from a promising scaffold to a safe and effective therapeutic is paved with rigorous and comprehensive profiling.

For researchers working with the this compound scaffold, or any other kinase inhibitor chemotype, the key takeaways are:

  • Profile Early and Broadly: Conduct comprehensive cross-reactivity screening as early as possible in the drug discovery pipeline.

  • Embrace Structure-Activity Relationships: Systematically explore chemical space around your core scaffold to understand the drivers of both potency and selectivity.

  • Leverage Established Methodologies: Utilize validated and quantitative assays to ensure the reliability and reproducibility of your selectivity data.

By adhering to these principles, the scientific community can continue to unlock the full therapeutic potential of promising scaffolds like this compound while minimizing the risks of off-target effects.

References

A Comparative Guide to the Molecular Docking of 3-(Oxazol-4-yl)aniline and its Positional Isomers Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the molecular docking of 3-(Oxazol-4-yl)aniline and its positional isomers, 2-(Oxazol-4-yl)aniline and 4-(Oxazol-4-yl)aniline, with a key therapeutic target, Cyclin-Dependent Kinase 2 (CDK2). We will explore the structural rationale behind their differential binding affinities and interaction patterns, offering insights for structure-based drug design.

Introduction: The Significance of Positional Isomerism in Drug Discovery

Positional isomers, compounds sharing the same molecular formula but differing in the position of substituents on a core scaffold, often exhibit remarkably different pharmacological profiles. These subtle structural changes can drastically alter a molecule's ability to fit within a protein's binding pocket and form key interactions, thereby affecting its efficacy and selectivity. The this compound scaffold is a privileged structure found in numerous kinase inhibitors. Understanding how the position of the oxazolyl-aniline linkage influences binding is therefore of critical importance for medicinal chemists.

In this guide, we focus on Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine kinase that plays a crucial role in regulating the cell cycle. Dysregulation of CDK2 activity is a hallmark of various cancers, making it a well-established target for anticancer drug development. We will use computational docking to predict the binding modes and affinities of the 2-, 3-, and 4-(Oxazol-4-yl)aniline isomers to provide a molecular-level explanation for their potential differences in inhibitory activity.

Methodology: A Validated Protocol for Comparative Docking

Our methodology is designed to be a self-validating system, ensuring that the results are both reproducible and grounded in established biophysical principles. We will employ a standard, well-documented workflow that is widely accepted in the computational chemistry community.

Experimental Workflow Overview

The entire computational experiment follows a structured path from target selection to final analysis. This workflow ensures that each step is logically sound and contributes to the overall validity of the comparison.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Target Selection (PDB: 1FIN) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Select & Download Ligands Isomer Structure Generation (2-, 3-, 4-isomers) PrepLig Ligand Preparation (Energy Minimization) Ligands->PrepLig Generate & Optimize Dock Molecular Docking (AutoDock Vina) PrepProt->Dock Input Receptor PrepLig->Dock Input Ligands Analyze Binding Pose & Energy Analysis Dock->Analyze Generate Results Compare Comparative Analysis of Interactions Analyze->Compare Synthesize Data

Caption: Overall workflow for the comparative docking study.

Step-by-Step Protocol
Part A: Receptor Preparation
  • Target Selection and Retrieval: The crystal structure of human CDK2 in complex with a staurosporine analog (PDB ID: 1FIN) was selected. This structure provides a well-defined ATP-binding pocket. The PDB file was downloaded from the RCSB Protein Data Bank.

  • Protein Cleanup: All non-essential molecules, including water molecules, co-solvents, and the original ligand, were removed from the PDB file using PyMOL. This is a critical step to ensure that the docking simulation is not influenced by molecules that are not part of the target protein.

  • Protonation and Charge Assignment: Hydrogens were added to the protein structure, and Gasteiger charges were computed using AutoDock Tools (ADT). Correct protonation states are essential for accurately calculating electrostatic interactions, which are often key drivers of binding.

  • Grid Box Definition: A grid box was defined to encompass the entire ATP-binding site. The dimensions were set to 20 x 20 x 20 Å, centered on the coordinates of the original co-crystallized ligand. This defines the search space for the docking algorithm.

Part B: Ligand Preparation
  • Structure Generation: The 2D structures of this compound, 2-(Oxazol-4-yl)aniline, and 4-(Oxazol-4-yl)aniline were drawn using MarvinSketch and saved in SDF format.

  • 3D Conversion and Energy Minimization: The 2D structures were converted to 3D using Open Babel. A subsequent energy minimization step was performed using the MMFF94 force field to obtain low-energy, stable conformations for each isomer. This ensures that the starting ligand structures are physically realistic.

  • Preparation for Docking: The minimized ligand structures were then prepared for docking using ADT, which involves setting the torsional degrees of freedom to allow for conformational flexibility during the simulation.

Part C: Molecular Docking and Analysis
  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The software systematically samples conformations of the ligand within the defined grid box and scores them based on a semi-empirical free energy force field. An exhaustiveness setting of 16 was used to ensure a thorough search of the conformational space.

  • Pose and Energy Analysis: For each isomer, the top-ranked binding pose (the one with the lowest predicted binding affinity) was selected for detailed analysis. The binding affinity (in kcal/mol) and the specific molecular interactions (hydrogen bonds, hydrophobic contacts) were recorded.

  • Visualization: The resulting protein-ligand complexes were visualized and analyzed using PyMOL to generate molecular graphics and to identify key interacting residues.

Results and Discussion: A Structural Basis for Differential Binding

The docking simulations revealed significant differences in the predicted binding affinities and interaction patterns of the three positional isomers. These results underscore the profound impact of substituent positioning on molecular recognition.

Summary of Docking Results
IsomerPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions
2-(Oxazol-4-yl)aniline -7.2Amino group with backbone carbonyl of Leu83
This compound -8.5Amino group with backbone carbonyl of Leu83; Oxazole nitrogen with backbone amide of Leu83
4-(Oxazol-4-yl)aniline -7.9Amino group with backbone carbonyl of Leu83
Comparative Analysis of Binding Modes

The primary determinant of binding for this class of compounds to CDK2 is the formation of hydrogen bonds with the "hinge" region of the kinase, specifically with the backbone of Leu83. All three isomers successfully form a crucial hydrogen bond between their aniline amino group and the backbone carbonyl oxygen of Leu83. However, the differences in their predicted affinities arise from their ability to form additional, secondary interactions.

The Superior Binding of the 3-Isomer

The This compound isomer demonstrated the highest predicted binding affinity (-8.5 kcal/mol). Its unique geometry allows for an optimal orientation within the ATP-binding pocket, enabling it to form a second hydrogen bond. As illustrated below, the nitrogen atom of the oxazole ring acts as a hydrogen bond acceptor for the backbone amide proton of Leu83. This dual-hinge interaction provides a strong anchor, significantly stabilizing the complex.

G cluster_interactions Key Interactions of this compound in CDK2 Leu83_CO Leu83 (Backbone C=O) Leu83_NH Leu83 (Backbone N-H) Ligand_Oxazole_N Oxazole Nitrogen Leu83_NH->Ligand_Oxazole_N H-Bond (Acceptor) Ligand_NH2 Aniline -NH2 Ligand_NH2->Leu83_CO H-Bond (Donor)

Caption: Key hydrogen bond interactions of the 3-isomer.

Binding of the 2- and 4-Isomers

The 4-(Oxazol-4-yl)aniline (-7.9 kcal/mol) and 2-(Oxazol-4-yl)aniline (-7.2 kcal/mol) isomers, while still predicted to be effective binders, lack the ideal positioning to form the second hydrogen bond with the Leu83 backbone amide.

  • For the 4-isomer , the oxazole ring is positioned further away from the hinge region, pointing towards the solvent-exposed area. While it still makes favorable hydrophobic contacts, it misses the opportunity for the secondary hydrogen bond.

  • The 2-isomer exhibits the weakest predicted affinity. The steric hindrance caused by the proximity of the oxazole ring to the aniline's amino group may force the molecule into a slightly less favorable conformation, preventing an optimal hydrogen bond with the Leu83 carbonyl and leading to a less stable interaction.

Conclusion and Future Directions

This comparative docking study provides a clear, structure-based rationale for the predicted superiority of this compound as a CDK2 binder compared to its 2- and 4-positional isomers. The ability of the 3-isomer to form a dual hydrogen bond interaction with the critical hinge residue Leu83 is the key determinant of its higher predicted binding affinity.

These computational findings provide a strong hypothesis for experimental validation. We recommend the synthesis and in vitro testing of these three isomers in a CDK2 enzymatic assay to confirm these predictions. The insights gained from this study can guide medicinal chemists in optimizing inhibitor design by highlighting the importance of substituent placement for maximizing interactions within the target's binding site.

A Comparative Guide to the Synthetic Efficiency of 3-(Oxazol-4-yl)aniline Preparation Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-(Oxazol-4-yl)aniline Scaffold

The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and spatial arrangement allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Oxazole rings are found in numerous natural products and FDA-approved pharmaceuticals, valued for their metabolic stability and ability to participate in hydrogen bonding.[1] The aniline substituent provides a critical vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Consequently, the development of efficient, scalable, and robust synthetic routes to this key intermediate is of paramount importance to researchers in pharmaceutical and chemical sciences.

This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this compound: the Van Leusen Oxazole Synthesis and an adapted Robinson-Gabriel Synthesis. We will dissect the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency based on key performance metrics.

Method 1: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and highly convergent method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3] This approach is particularly attractive for its operational simplicity and the direct formation of the desired heterocyclic core, often in a one-pot procedure.[4]

Mechanistic Rationale

The reaction proceeds via a well-established mechanism.[1][2] First, a strong base deprotonates the acidic methylene group of TosMIC, generating a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde (in this case, 3-aminobenzaldehyde), forming an alkoxide intermediate. A subsequent intramolecular 5-endo-dig cyclization occurs, where the alkoxide oxygen attacks the isocyanide carbon to form an oxazoline ring.[2] The final step is the base-mediated elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization of the ring to furnish the stable 5-substituted oxazole product.[5]

Experimental Protocol: Van Leusen Synthesis

Step 1: Preparation of this compound from 3-Aminobenzaldehyde

  • Materials: 3-Aminobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium Carbonate (K₂CO₃), Methanol (MeOH), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 3-aminobenzaldehyde (1.0 eq) in methanol (0.2 M) at room temperature, add TosMIC (1.1 eq).

    • Add anhydrous potassium carbonate (2.0 eq) portion-wise to the mixture. The addition is exothermic and may require cooling in a water bath to maintain room temperature.

    • Stir the reaction mixture at reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

    • Partition the resulting residue between dichloromethane (DCM) and water.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Workflow and Visualization

Van_Leusen_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A 3-Aminobenzaldehyde D One-Pot Reaction (Methanol, Reflux) A->D B TosMIC B->D C K₂CO₃ (Base) C->D E Solvent Evaporation D->E 2-4h F Aqueous Workup (DCM/H₂O Extraction) E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Workflow for the Van Leusen synthesis of this compound.

Method 2: Adapted Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for forming oxazoles via the cyclodehydration of 2-acylamino ketones.[6][7] While not a direct route, this pathway can be adapted to produce the target molecule. A key consideration is the presence of the reactive aniline group, which necessitates a protecting group strategy. A common approach is to start with a nitro-substituted precursor, which can be reduced to the aniline in the final step.

Mechanistic Rationale

The core of this synthesis is the acid-catalyzed cyclization and dehydration of a 2-acylamino ketone intermediate.[8][9] The reaction begins with the protonation of the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic hemiaminal intermediate. Subsequent dehydration, driven by the formation of a stable aromatic oxazole ring, yields the final product.[10] The overall pathway requires the synthesis of the key 2-acylamino-1-(3-nitrophenyl)ethan-1-one precursor.

Experimental Protocol: A Multi-Step Adapted Robinson-Gabriel Synthesis

Step 1: α-Bromination of 3'-Nitroacetophenone

  • Materials: 3'-Nitroacetophenone, Bromine (Br₂), Acetic Acid.

  • Procedure:

    • Dissolve 3'-nitroacetophenone (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.

    • Stir the mixture for 6-8 hours. The reaction can be gently heated (40-50 °C) to facilitate completion.

    • Pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 2-bromo-1-(3-nitrophenyl)ethan-1-one.

Step 2: Formation of 2-Formamido-1-(3-nitrophenyl)ethan-1-one

  • Materials: 2-Bromo-1-(3-nitrophenyl)ethan-1-one, Formamide.

  • Procedure:

    • Heat a mixture of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in an excess of formamide (5-10 eq) at 120-130 °C for 2-3 hours.

    • Cool the reaction mixture and pour it into water.

    • The product often precipitates. Collect the solid by filtration, wash with water, and dry.

Step 3: Robinson-Gabriel Cyclodehydration

  • Materials: 2-Formamido-1-(3-nitrophenyl)ethan-1-one, Polyphosphoric Acid (PPA) or Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Add the 2-formamido-1-(3-nitrophenyl)ethan-1-one (1.0 eq) to polyphosphoric acid (PPA).

    • Heat the mixture with stirring to 140-160 °C for 1-2 hours.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a strong base (e.g., NaOH solution) until basic.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give 4-(3-nitrophenyl)oxazole.

Step 4: Reduction of the Nitro Group

  • Materials: 4-(3-Nitrophenyl)oxazole, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Ethanol, Ethyl Acetate.

  • Procedure:

    • Dissolve 4-(3-nitrophenyl)oxazole (1.0 eq) in ethanol.

    • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl.

    • Reflux the mixture for 2-3 hours until TLC indicates the complete consumption of the starting material.

    • Cool the reaction, pour it onto ice, and basify with aqueous NaOH solution.

    • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the final product, this compound.

Workflow and Visualization

Robinson_Gabriel_Workflow A 3'-Nitroacetophenone B Step 1: α-Bromination A->B Br₂/AcOH C 2-Bromo-1-(3-nitrophenyl) ethan-1-one B->C D Step 2: Amidation C->D Formamide E 2-Formamido-1-(3-nitrophenyl) ethan-1-one D->E F Step 3: Cyclodehydration E->F PPA/H₂SO₄ G 4-(3-Nitrophenyl)oxazole F->G H Step 4: Nitro Reduction G->H SnCl₂/HCl I This compound H->I

Caption: Multi-step workflow for the adapted Robinson-Gabriel synthesis.

Comparative Analysis of Synthetic Efficiency

To provide an objective comparison, the key parameters of each synthetic route are summarized below. The estimated yields are based on typical outcomes for these classes of reactions.

ParameterMethod 1: Van Leusen SynthesisMethod 2: Adapted Robinson-Gabriel Synthesis
Starting Materials 3-Aminobenzaldehyde, TosMIC3'-Nitroacetophenone, Bromine, Formamide
Number of Steps 14
Overall Estimated Yield 65-80%30-45%
Reaction Conditions Mild to moderate (refluxing MeOH)Varied (includes harsh acidic/high temp steps)
Atom Economy HighLow (due to protecting groups and reagents)
Key Advantages - High convergence (one pot) - Fewer steps - Good yields - Avoids protecting groups- Uses readily available, inexpensive starting materials - Well-established, robust transformations
Key Disadvantages - TosMIC can be expensive/malodorous - Requires anhydrous conditions for best results- Multi-step, lower overall yield - Requires protecting group strategy - Use of hazardous reagents (Br₂) and harsh conditions (PPA)

Conclusion and Recommendations

Both the Van Leusen and the adapted Robinson-Gabriel syntheses represent viable pathways to this compound. However, they offer distinct trade-offs that make them suitable for different research contexts.

The Van Leusen Oxazole Synthesis stands out for its superior synthetic efficiency. Its one-pot, convergent nature results in a significantly higher overall yield and a more streamlined workflow, making it the preferred method for rapid synthesis and scale-up when the requisite starting materials are available.

For researchers and drug development professionals focused on the timely and efficient preparation of this compound, the Van Leusen method is the demonstrably superior choice.

References

Safety Operating Guide

Proper Disposal of 3-(Oxazol-4-yl)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Oxazol-4-yl)aniline, a compound of interest in pharmaceutical and chemical research. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on structurally similar aromatic amines and oxazole derivatives, adhering to the principle of precautionary chemical handling.

The aniline substructure suggests potential toxicity, carcinogenicity, and ecotoxicity, while the oxazole moiety is a common heterocyclic ring in biologically active molecules.[1][2][3] Therefore, this compound must be treated as hazardous waste until proven otherwise. Adherence to these guidelines is critical for minimizing risks to personnel and the environment.[4][5]

PART 1: Hazard Assessment and Immediate Safety Protocols

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential. Based on analogous compounds like aniline, this substance should be presumed to be toxic if swallowed, in contact with skin, or inhaled, a suspected carcinogen, and very toxic to aquatic life with long-lasting effects.[6][7][8]

Table 1: Assumed Hazard Profile of this compound

Hazard ClassPotential EffectsRecommended Precautions
Acute Toxicity Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6][9]Work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).[10]
Skin/Eye Irritation May cause skin irritation and serious eye damage.[11][12]Wear chemical-resistant gloves (e.g., butyl rubber, Viton) and safety goggles or a face shield.[6][13]
Carcinogenicity Suspected of causing cancer, similar to other primary aromatic amines.[3][7]Establish designated work areas and minimize exposure.[13]
Environmental Hazard Presumed to be very toxic to aquatic life with long-lasting effects.[6]Prevent release to the environment. Do not dispose of down the drain.[7][13]

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately clear the area of all personnel and ensure the space is well-ventilated, preferably within a chemical fume hood.[14]

  • Don Appropriate PPE : Before addressing the spill, equip yourself with, at minimum, a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, a respirator may be necessary.[13]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels for initial absorption.[7][14]

  • Collect Waste : Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place everything into a chemically compatible, sealable container designated for hazardous waste.[10][14]

  • Decontaminate the Area : Clean the spill surface with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]

PART 2: Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] The following protocol ensures compliance and safety.

Properly identifying and segregating chemical waste is the foundation of safe disposal.

  • Waste Characterization : Classify this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous waste .[15] Based on its aniline structure, it may fall under specific EPA waste codes if it is a commercial chemical product being discarded (U-listed for toxic wastes).[4]

  • Segregation : It is crucial to keep amine waste separate from other chemical waste streams to prevent dangerous reactions.[16] Specifically, store it away from incompatible materials such as strong acids and oxidizing agents.[16][17]

The choice and condition of the waste container are critical for preventing leaks and ensuring safe transport.

  • Select a Compatible Container : Use a chemically resistant, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or the original product container are often suitable choices.[15][18]

  • Inspect the Container : Ensure the container is in good condition, free from cracks, damage, or external residue.[18]

  • Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste.[15]

Accurate and clear labeling is a legal requirement and essential for the safety of all personnel handling the waste.[5][19]

  • Mandatory Information : The label must clearly state the words "Hazardous Waste ".[20]

  • Contents Identification : List the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[20]

  • Hazard Identification : Indicate the associated hazards. This can be done using GHS pictograms or written warnings (e.g., "Toxic," "Environmental Hazard").[20]

Laboratories must adhere to strict regulations regarding the on-site storage of hazardous waste.

  • Satellite Accumulation Area (SAA) : Store the waste container at or near the point of generation, in a designated SAA. This area must be under the control of laboratory personnel.[15][19] The amount of hazardous waste in an SAA is typically limited to 55 gallons.[20]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.[4]

  • Storage Conditions : Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[16]

Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste management company.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a contracted waste vendor to schedule a pickup.[16][18] Laboratory personnel should never transport hazardous waste across public roads.[19]

  • Documentation : Ensure all required paperwork, such as waste profiles or manifests, is completed accurately. These documents track the waste from generation to its final disposal ("cradle to grave").[5][19]

PART 3: Visualization of the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containerization cluster_storage On-Site Accumulation cluster_disposal Final Disposal start Start: Generation of This compound Waste assess Hazard Assessment: Treat as Toxic & Ecotoxic start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Chemicals classify->segregate container Select & Inspect Compatible Container segregate->container labeling Label Container: 'Hazardous Waste', Full Chemical Name, Hazards container->labeling saa Store in Designated SAA (Satellite Accumulation Area) labeling->saa containment Use Secondary Containment saa->containment contact_ehs Contact EHS or Licensed Waste Vendor containment->contact_ehs documentation Complete Waste Manifest & Documentation contact_ehs->documentation pickup Waste Collected by Authorized Personnel documentation->pickup end End: Proper & Compliant Disposal pickup->end

Caption: Logical flow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.